Product packaging for Dihydroconiferyl alcohol(Cat. No.:CAS No. 2305-13-7)

Dihydroconiferyl alcohol

Cat. No.: B122108
CAS No.: 2305-13-7
M. Wt: 182.22 g/mol
InChI Key: MWOMNLDJNQWJMK-UHFFFAOYSA-N
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Description

Dihydroconiferyl alcohol is a member of class of phenols that is 2-methoxyphenol substituted by a 3-hydroxypropyl group at position 4. It has a role as a plant metabolite. It is a primary alcohol and a eugenol.
This compound has been reported in Pinus densiflora, Tsuga chinensis, and other organisms with data available.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B122108 Dihydroconiferyl alcohol CAS No. 2305-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol
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InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID70177612
Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Molecular Weight

182.22 g/mol
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CAS No.

2305-13-7
Record name Dihydroconiferyl alcohol
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Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol
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Record name DIHYDROCONIFERYL ALCOHOL
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Foundational & Exploratory

The Multifaceted Role of Dihydroconiferyl Alcohol in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol (DCA), a phenolic compound derived from the phenylpropanoid pathway, plays a significant, albeit nuanced, role in the life of plants. While structurally related to the primary monolignol coniferyl alcohol, DCA's functions extend beyond being a mere intermediate in lignification. Emerging evidence points to its involvement in plant growth regulation, demonstrating cytokinin-like activity and synergistic interactions with other phytohormones. Furthermore, its inherent antioxidant properties suggest a role in plant defense against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its biosynthesis, physiological roles, and putative signaling mechanisms. This document synthesizes available quantitative data, outlines key experimental protocols, and presents visual representations of relevant pathways to serve as a valuable resource for researchers in plant biology and drug discovery.

Introduction

This compound (DCA) is a phenylpropanoid characterized by a 4-hydroxy-3-methoxyphenyl group attached to a propan-1-ol side chain. It is biosynthetically derived from coniferyl alcohol and is recognized as a component of the complex lignin polymer in plant cell walls, where it can act as a terminal unit[1]. Beyond its structural role, DCA has been identified as a factor that can stimulate cell division in plant tissues, exhibiting properties distinct from traditional purine-based cytokinins[1][2]. This guide delves into the multifaceted functions of DCA in plants, exploring its biosynthesis, its impact on growth and development, and its potential as a signaling molecule in stress responses.

Biosynthesis of this compound

The primary pathway for this compound biosynthesis involves the reduction of coniferaldehyde. This reaction is catalyzed by one or more enzymes with coniferyl alcohol dehydrogenase (CAD) or similar activities.

Key Biosynthetic Step

The conversion of coniferaldehyde to this compound is a critical step. Research on microsomes isolated from the developing xylem of Pinus strobus has demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and this compound[3].

Diagram of the Biosynthetic Pathway

This compound Biosynthesis Coniferaldehyde Coniferaldehyde Dihydroconiferyl_alcohol This compound Coniferaldehyde->Dihydroconiferyl_alcohol Reduction NADPH NADPH Enzyme Coniferyl alcohol dehydrogenase (or similar) NADPH->Enzyme NADP NADP+ Enzyme->NADP DCA and Cytokinin Signaling DCA Dihydroconiferyl alcohol Signaling_Cascade Signaling Cascade DCA->Signaling_Cascade Enhances? Kinetin Kinetin Receptor Cytokinin Receptor Kinetin->Receptor Receptor->Signaling_Cascade Cell_Division Cell Division Signaling_Cascade->Cell_Division

References

Dihydroconiferyl Alcohol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol, a phenylpropanoid belonging to the lignan family, is a naturally occurring phenolic compound found in various plant species. As a metabolite of coniferyl alcohol, it plays a role in the complex biosynthesis of lignin and other plant polymers.[1] Its presence has been identified in a range of plants, from conifers to flowering plants, indicating its significance in plant physiology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant families. Notable sources include:

  • Pinaceae (Pine Family): It is found in conifers such as Eastern White Pine (Pinus strobus) and Red Pine (Pinus resinosa), where it is involved in the metabolism of coniferyl alcohol, a primary precursor of lignin.[2][3]

  • Sapindaceae (Soapberry Family): The spring sap of sycamore (Acer pseudoplatanus) and the concentrated sap of the sugar maple (Acer saccharum), known commercially as maple syrup, are significant sources of this compound.[1][4]

  • Asteraceae (Aster Family): The roots of Taraxacum coreanum, a species of dandelion, have been shown to contain this compound.

  • Arecaceae (Palm Family): The fruit of the açaí palm (Euterpe oleracea) is another identified source of this compound.

Biosynthesis of this compound

This compound is biosynthesized from coniferaldehyde. In the developing xylem of Pinus strobus, microsomal enzymes catalyze the reduction of coniferaldehyde in the presence of NADPH to yield both coniferyl alcohol and this compound.[2][3] This indicates a branch point in the monolignol pathway, where coniferaldehyde can be either reduced to coniferyl alcohol for lignification or further reduced to this compound.

Isolation and Purification Methodologies

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. The following sections detail a general protocol adapted from the isolation of lignans and a specific protocol for its isolation from maple syrup.

General Extraction and Purification of Lignans

Lignans are generally extracted from plant material using solvents of varying polarities. A common approach involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol, often in aqueous mixtures (e.g., 70-100% ethanol or methanol) to enhance extraction efficiency. For less polar lignans, solvents like dichloromethane or ethyl acetate may be used in subsequent partitioning steps.[5]

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning the aqueous methanol or ethanol extract against a non-polar solvent like n-hexane to remove lipids, followed by extraction with a solvent of intermediate polarity, such as ethyl acetate, to isolate the lignans.

  • Chromatography: The enriched lignan fraction is then purified using various chromatographic techniques. Column chromatography using silica gel or Sephadex is common. More advanced techniques like Centrifugal Partition Chromatography (CPC) and High-Speed Counter-Current Chromatography (HSCCC) have also been effectively used for the separation and purification of lignans.

Detailed Experimental Protocol: Isolation from Maple Syrup (Acer saccharum)

The following protocol is based on the methodology described by Lee et al. (1981) for the isolation of this compound from commercial maple syrup.[4]

1. Initial Extraction and Partitioning:

  • A large volume of commercial maple syrup (e.g., 4.5 liters) is diluted with an equal volume of distilled water.

  • The diluted syrup is extracted three times with equal volumes of diethyl ether.

  • The combined ether extracts are then extracted three times with a 5% aqueous sodium bicarbonate solution to remove acidic compounds.

  • The ether phase is further extracted three times with a 5% aqueous sodium hydroxide solution to partition the phenolic compounds, including this compound, into the alkaline aqueous phase.

  • The sodium hydroxide extracts are combined, cooled in an ice bath, and acidified to pH 3 with concentrated hydrochloric acid.

  • This acidified aqueous phase is then re-extracted three times with diethyl ether.

  • The final ether extract is washed with distilled water until the washings are neutral, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield a crude phenolic fraction.

2. Chromatographic Purification:

  • The crude phenolic fraction is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of increasing methanol concentration in chloroform.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions containing the compound of interest are combined and further purified by preparative TLC on silica gel plates, typically using a solvent system such as chloroform-methanol.

  • The band corresponding to this compound is scraped from the plates and eluted with a suitable solvent (e.g., methanol).

  • The solvent is evaporated to yield the purified this compound.

Quantitative Data

Quantitative data for the isolation of this compound from natural sources is not widely reported in the literature. The following table summarizes the available information.

Natural SourcePlant PartExtraction MethodPurification MethodYieldPurityReference
Acer saccharumConcentrated Sap (Maple Syrup)Solvent ExtractionColumn Chromatography, Prep. TLCNot ReportedNot ReportedLee et al. (1981)[4]
Pinus strobusDeveloping XylemIn vitro biosynthesisHPLC, GC-MSNot ApplicableNot ReportedSavidge & Förster (2001)[2][3]

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, particularly in the context of plant growth regulation. Furthermore, related lignans have been shown to modulate key signaling pathways in mammalian cells, suggesting potential therapeutic applications.

Synergistic Activity with Plant Hormones

This compound has been shown to act synergistically with plant hormones, specifically cytokinins and auxins, to promote cell division and growth in plant callus cultures.[4][5] It enhances the effect of kinetin, a synthetic cytokinin, in promoting the growth of soybean callus.[4] This suggests that this compound may modulate the signaling pathways of these primary plant hormones, although the precise mechanism of this synergy is not yet fully elucidated.

Below is a diagram illustrating the proposed synergistic interaction of this compound with cytokinin and auxin signaling pathways in promoting plant cell growth.

Synergistic_Plant_Hormone_Signaling DCA This compound Modulation Modulation/ Synergy DCA->Modulation Cytokinin Cytokinin Receptor_C Cytokinin Receptor Cytokinin->Receptor_C Binds Auxin Auxin Receptor_A Auxin Receptor Auxin->Receptor_A Binds Signaling_C Cytokinin Signaling Cascade Receptor_C->Signaling_C Activates Signaling_A Auxin Signaling Cascade Receptor_A->Signaling_A Activates CellGrowth Cell Division and Growth Signaling_C->CellGrowth Signaling_A->CellGrowth Modulation->Signaling_C Enhances Modulation->Signaling_A Enhances

Caption: Synergistic action of this compound with plant hormone signaling.

Modulation of Inflammatory Signaling Pathways by Related Lignans

While the direct impact of this compound on mammalian signaling pathways is not extensively studied, a closely related lignan, dehydrodiconiferyl alcohol, has been shown to possess anti-inflammatory properties by modulating key signaling cascades.[2][4][6] Specifically, dehydrodiconiferyl alcohol has been found to suppress the activation of the JNK (c-Jun N-terminal kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways in response to inflammatory stimuli.[2][4] This suggests that lignans, as a class of compounds, may have therapeutic potential in inflammatory diseases.

The following diagram illustrates the inhibitory effect of dehydrodiconiferyl alcohol on the JNK and NF-κB signaling pathways.

Inflammatory_Signaling_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Inflammatory_Stimuli->Receptor JNK_pathway JNK Pathway Receptor->JNK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Inflammatory_Response Inflammatory Response (e.g., VCAM-1 expression) JNK_pathway->Inflammatory_Response NFkB_pathway->Inflammatory_Response DHCA Dehydrodiconiferyl Alcohol DHCA->JNK_pathway Inhibits DHCA->NFkB_pathway Inhibits

Caption: Inhibition of JNK and NF-κB pathways by dehydrodiconiferyl alcohol.

Conclusion

This compound is a plant-derived lignan with established roles in plant growth and development, particularly through its synergistic interactions with key phytohormones. While detailed protocols for its large-scale isolation and comprehensive quantitative data remain somewhat limited in the scientific literature, the methodologies for extracting and purifying related lignans provide a solid foundation for its procurement from natural sources like maple syrup. The biological activities of this compound and its structural analogs in both plant and mammalian systems highlight the potential of this compound and the broader class of lignans for further investigation in agriculture and medicine. Future research should focus on optimizing isolation protocols to improve yields and purity, as well as further elucidating the molecular mechanisms underlying its biological effects.

References

The Biosynthesis of Dihydroconiferyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Metabolic Pathway, Its Regulation, and Experimental Analysis in Plant Metabolism

Dihydroconiferyl alcohol, a phenylpropanoid metabolite, plays a significant role in plant biology as a precursor to various lignans and other secondary metabolites. Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a central route for the production of a wide array of phenolic compounds, including the monolignols that form the building blocks of lignin.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

The Biosynthetic Pathway from Phenylalanine

The formation of this compound begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of key intermediates such as cinnamic acid, p-coumaric acid, and ferulic acid. Ferulic acid is then converted to feruloyl-CoA, which is subsequently reduced to coniferaldehyde.[4] this compound is synthesized from coniferaldehyde through the action of a reductase enzyme, utilizing NADPH as a cofactor. This reaction is a critical branch point in the pathway, diverting flux away from the synthesis of coniferyl alcohol and subsequent lignification.

Biosynthesis_of_Dihydroconiferyl_Alcohol Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Feruloyl_CoA Feruloyl_CoA Ferulic_acid->Feruloyl_CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Dihydroconiferyl_alcohol Dihydroconiferyl_alcohol Coniferaldehyde->Dihydroconiferyl_alcohol Reductase (CAD-like) + NADPH Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD + NADPH Lignin Lignin Coniferyl_alcohol->Lignin

Caption: Biosynthetic pathway of this compound.

Quantitative Analysis of Enzyme Kinetics

The reduction of coniferaldehyde is a key step in the biosynthesis of this compound. This reaction is primarily catalyzed by members of the Cinnamyl Alcohol Dehydrogenase (CAD) family of enzymes. The kinetic parameters of these enzymes for coniferaldehyde vary across different plant species, reflecting the diverse metabolic requirements of these organisms.

Plant SpeciesEnzymeSubstrateKm (µM)Vmax (units/mg)kcat/Km (s-1M-1)Reference
Gossypium hirsutumGhCAD35Coniferaldehyde13.5 ± 1.20.28 ± 0.021.2 x 105[4]
Leucaena leucocephalaCADConiferyl aldehyde4.5 ± 0.51722.53.68 x 106[5]
Sorghum bicolorSbCAD4Coniferaldehyde15.3 ± 1.21.4 ± 0.19.2 x 104[6]

Transcriptional Regulation of the Phenylpropanoid Pathway

The biosynthesis of this compound is tightly regulated at the transcriptional level. A complex network of transcription factors, primarily from the MYB family, controls the expression of genes encoding the enzymes of the phenylpropanoid pathway.[1][2][3] Master switches such as MYB46 and MYB83 activate a cascade of downstream MYB factors, including MYB20, MYB42, MYB43, MYB58, MYB63, and MYB85, which in turn directly bind to the promoters of lignin biosynthetic genes and activate their transcription.[2][3][7] This hierarchical regulatory network ensures the coordinated expression of pathway genes in response to developmental and environmental cues.

Furthermore, the pathway is subject to feedback inhibition, where downstream products such as monolignols can regulate the activity of upstream enzymes. For instance, coniferyl alcohol has been shown to induce the expression of Kelch repeat F-box proteins that mediate the degradation of Phenylalanine Ammonia-Lyase (PAL), the first committed enzyme in the pathway.[8] Coniferyl alcohol also induces the expression of MYB4 and MYB7, which act as transcriptional repressors of several lignin biosynthetic genes.[8]

Signaling_Pathway cluster_regulation Transcriptional Regulation cluster_feedback Feedback Inhibition Master_Switches Master Switches (e.g., MYB46, MYB83) Activator_MYBs Activator MYBs (e.g., MYB58, MYB63) Master_Switches->Activator_MYBs activates Lignin_Genes Lignin Biosynthesis Genes (PAL, C4H, 4CL, CCR, CAD, etc.) Activator_MYBs->Lignin_Genes activates Repressor_MYBs Repressor MYBs (e.g., MYB4, MYB7) Repressor_MYBs->Lignin_Genes represses Coniferyl_Alcohol Coniferyl Alcohol Lignin_Genes->Coniferyl_Alcohol produces Coniferyl_Alcohol->Repressor_MYBs induces expression KFBs Kelch repeat F-box proteins Coniferyl_Alcohol->KFBs induces expression PAL_protein PAL protein KFBs->PAL_protein mediates degradation

Caption: Transcriptional regulation of lignin biosynthesis.

Experimental Protocols

In Vitro Synthesis of this compound via Microsomal Assay

This protocol describes the in vitro synthesis of this compound from coniferaldehyde using plant-derived microsomes.[9]

Materials:

  • Plant tissue (e.g., developing xylem of pine)

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 10 mM 2-mercaptoethanol, 5 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP-40)

  • Resuspension Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

  • Coniferaldehyde solution (10 mM in DMSO)

  • NADPH solution (20 mM in water)

  • Acetonitrile (for reaction termination)

  • Microcentrifuge tubes

  • Homogenizer

  • Ultracentrifuge

Procedure:

  • Microsome Isolation:

    • Homogenize fresh plant tissue in ice-cold Extraction Buffer.

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C.

    • Discard the supernatant and resuspend the microsomal pellet in Resuspension Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 µL of microsomal suspension (final protein concentration ~0.5 mg/mL)

      • 10 µL of coniferaldehyde solution (final concentration 1 mM)

      • 10 µL of NADPH solution (final concentration 2 mM)

      • Resuspension Buffer to a final volume of 1 mL.

    • Incubate the reaction mixture at 30°C for 15-60 minutes.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis by GC-MS.

GC-MS Analysis of this compound

This protocol outlines the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization.

Materials:

  • Sample containing this compound (from the microsomal assay or plant extract)

  • Internal standard (e.g., 4-hydroxy-3-methoxybenzyl alcohol)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • Evaporate a known volume of the sample supernatant to dryness under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

    • Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature and dilute with ethyl acetate before injection into the GC-MS.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-550

  • Data Analysis:

    • Identify the TMS derivative of this compound based on its retention time and mass spectrum, comparing it to an authentic standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow

A logical workflow is essential for systematically studying the biosynthesis of this compound. This involves a combination of in silico, in vitro, and in vivo approaches.

Experimental_Workflow Bioinformatics Bioinformatic Analysis (Gene Identification, Promoter Analysis) Gene_Cloning Gene Cloning and Expression Bioinformatics->Gene_Cloning Microsomal_Assay In Vitro Microsomal Assay Bioinformatics->Microsomal_Assay Transgenic_Plants Generation of Transgenic Plants (Overexpression/Knockdown) Bioinformatics->Transgenic_Plants Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Enzyme_Kinetics Enzyme Kinetic Analysis Protein_Purification->Enzyme_Kinetics Regulatory_Network Elucidation of Regulatory Network Enzyme_Kinetics->Regulatory_Network Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS) Microsomal_Assay->Metabolite_Analysis Metabolite_Analysis->Regulatory_Network Phenotypic_Analysis Phenotypic and Metabolic Analysis of Transgenic Plants Transgenic_Plants->Phenotypic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-Seq) Transgenic_Plants->Transcriptomic_Analysis Phenotypic_Analysis->Regulatory_Network Transcriptomic_Analysis->Regulatory_Network

Caption: Experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a well-defined branch of the intricate phenylpropanoid pathway in plants. Its formation is catalyzed by reductase enzymes and is subject to complex transcriptional and metabolic regulation. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to investigate this pathway further, paving the way for a deeper understanding of plant secondary metabolism and its potential applications in various fields, including drug development and metabolic engineering.

References

Spectroscopic Profile of Dihydroconiferyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroconiferyl alcohol (CAS No. 2305-13-7), a phenolic compound of interest to researchers in the fields of natural products, medicinal chemistry, and drug development. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Introduction

This compound, systematically named 4-(3-hydroxypropyl)-2-methoxyphenol, is a naturally occurring phenylpropanoid. Its structural elucidation and characterization are fundamental for its application in scientific research. This guide serves as a central repository for its key spectroscopic data, facilitating its identification and use in experimental workflows.

Spectroscopic Data

The following sections present the NMR, IR, and MS data for this compound in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.731d1HH-5 (aromatic)
6.655d1HH-6 (aromatic)
6.558dd1HH-2 (aromatic)
3.738s3H-OCH₃
3.395t2H-CH₂-OH (propyl chain, Cγ)
2.489t2HAr-CH₂- (propyl chain, Cα)
1.668m2H-CH₂- (propyl chain, Cβ)

Solvent: DMSO-d₆, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmCarbon Atom Assignment
147.787C-4 (aromatic, C-OH)
144.784C-3 (aromatic, C-OCH₃)
133.392C-1 (aromatic, C-propyl)
120.725C-6 (aromatic)
115.680C-5 (aromatic)
112.913C-2 (aromatic)
60.608-CH₂-OH (propyl chain, Cγ)
55.943-OCH₃
35.073Ar-CH₂- (propyl chain, Cα)
31.686-CH₂- (propyl chain, Cβ)

Solvent: DMSO-d₆, Reference: TMS

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound [2]

m/z ValueInterpretation
182Molecular Ion [M]⁺
138Fragment Ion
137Base Peak Fragment Ion
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3200O-H stretch (broad)Phenolic and Alcoholic OH
~2900C-H stretch (aliphatic)Propyl chain
1625C=C stretch (aromatic)Aromatic ring
1270 - 1200C-O stretchAryl ether
1200 - 1000C-O stretchPrimary alcohol

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in this compound, as a specific experimental spectrum was not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a basis for the replication of these results.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The spectra were acquired on a Bruker DMX-500 spectrometer operating at a proton frequency of 500 MHz.[1]

  • The sample was maintained at a temperature of 298 K.[1]

  • For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

  • The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • A small amount of the sample, dissolved in a suitable volatile solvent, is injected into the GC.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Electron Ionization (EI) is used as the ionization source, with a standard electron energy of 70 eV.

Data Acquisition:

  • The mass spectrum is recorded over a mass range of m/z 40-400.

  • The instrument used for the referenced data was a Shimadzu GCMS-QP2010SE.[2]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

  • The spectrum should be presented in terms of transmittance or absorbance.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound can be visualized as follows:

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Elucidation of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Dihydroconiferyl Alcohol (CAS 2305-13-7): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA), with the CAS number 2305-13-7, is a phenolic compound naturally occurring in various plants, including the American sycamore (Acer pseudoplatanus L.) and maple syrup.[1] Structurally, it is characterized as a 2-methoxyphenol substituted with a 3-hydroxypropyl group at the fourth position on the benzene ring.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including potential anticancer, antioxidant, and plant growth-regulating properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical and physical properties, detailing experimental protocols for its synthesis and biological evaluation, and illustrating its known signaling pathway interactions.

Chemical and Physical Properties

This compound is a white to pale yellow solid with a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[3] It is characterized by a melting point range of 63-65 °C and a boiling point of approximately 275.62 °C.[3] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2305-13-7[2]
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
Melting Point 63-65 °C[3]
Boiling Point 275.62 °C (estimate)[3]
Density 1.0966 g/cm³ (estimate)[3]
Flash Point 159.3 °C[3]
Vapor Pressure 3.49E-05 mmHg at 25°C[3]
pKa 10.09 ± 0.20 (Predicted)[3]
Physical Form Solid[4]
Storage Temperature Room Temperature, sealed in dry conditions[3][4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataDescription
¹³C NMR Spectral data available in public databases.
Mass Spectrometry Mass spectral data available in public databases.
Infrared (IR) Spectroscopy IR spectral data available in public databases.

Synthesis of this compound

This compound can be synthesized through the catalytic hydrogenation of coniferyl alcohol. The following protocol is a representative method.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

Materials:

  • Coniferyl alcohol

  • Methanol/Acetic acid (95:5 v/v) solvent mixture

  • Palladium on charcoal (Pd/C, 10% w/w)

  • Nitrogen gas

  • Hydrogen gas

  • PTFE syringe filter

  • Ethanol

  • Toluene

Procedure:

  • Dissolve coniferyl alcohol in a methanol/acetic acid (95:5) mixture.

  • Purge the reaction medium with nitrogen gas for 15 minutes.

  • Add palladium on charcoal (10% w/w) to the reaction mixture.

  • Place the reaction under a hydrogen gas atmosphere and stir overnight at room temperature.

  • Upon completion of the reaction (monitored by TLC or other suitable analytical techniques), purge the reaction medium with nitrogen gas for 20 minutes.

  • Filter the mixture through a PTFE syringe filter to remove the palladium catalyst.

  • Rinse the filter with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • To remove residual acetic acid, perform azeotropic distillation with toluene (three times) followed by azeotropic distillation with water (three times).

  • The final product, this compound, is obtained as a pure compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, making it a compound of interest for further research and development.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties.[3] The cytotoxic effects of this compound against various cancer cell lines can be evaluated using the MTT or similar cell viability assays to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which can be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of this compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

  • EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀), the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound.

Experimental Protocol: ABTS Radical Scavenging Assay
  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add different concentrations of this compound to the diluted ABTS•+ solution.

  • Absorbance Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity.

  • EC₅₀ Determination: Determine the EC₅₀ value as described for the DPPH assay.

Plant Growth Regulation

This compound has been identified as a cell division factor in plants and can stimulate the growth of plant tissues.[1] It has been shown to act synergistically with plant hormones like auxins and cytokinins.

Signaling Pathway Interactions

This compound is known to interact with plant hormone signaling pathways, particularly those of auxin and cytokinin, to regulate plant growth and development.

Interaction with Auxin and Cytokinin Signaling

This compound has been observed to synergistically enhance the effects of auxins, such as indole-3-acetic acid (IAA), in promoting hypocotyl elongation.[1] It also acts synergistically with cytokinins to promote callus growth.[5] The exact molecular mechanism of this interaction is still under investigation, but it is hypothesized that this compound may influence the biosynthesis, transport, or signal transduction of these key plant hormones.

Below is a conceptual diagram illustrating the potential points of interaction of this compound within the auxin and cytokinin signaling pathways, leading to the promotion of cell division and growth.

G cluster_DCA This compound (DCA) cluster_auxin Auxin Signaling cluster_cytokinin Cytokinin Signaling cluster_response Cellular Response DCA Dihydroconiferyl Alcohol Auxin_Bio Auxin Biosynthesis/ Transport DCA->Auxin_Bio Influences Auxin_Sig Auxin Signaling Cascade DCA->Auxin_Sig Synergistic Interaction CK_Sig Cytokinin Signaling Cascade DCA->CK_Sig Synergistic Interaction Auxin_Bio->Auxin_Sig IAA Cell_Elongation Cell Elongation Auxin_Sig->Cell_Elongation CK_Bio Cytokinin Biosynthesis CK_Bio->CK_Sig Cytokinin Cell_Division Cell Division CK_Sig->Cell_Division Plant_Growth Plant Growth Promotion Cell_Division->Plant_Growth Cell_Elongation->Plant_Growth

References

The Biological Activity of 4-(3-hydroxypropyl)-2-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound found in various plant sources, including maple syrup.[1][2][3] As a derivative of coniferyl alcohol, it is involved in the biosynthesis of lignin, a crucial component of plant cell walls.[4] This technical guide provides an in-depth overview of the biological activities of 4-(3-hydroxypropyl)-2-methoxyphenol, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2305-13-7[1][5]
Molecular Formula C10H14O3[1][2]
Molecular Weight 182.22 g/mol [1][2]
Melting Point 63-65 °C[1]
Boiling Point 275.62 °C (estimate)[1]
Appearance Colorless to pale yellow solid or liquid[4]
Storage Sealed in a dry place at room temperature[1]

Biological Activities

Antioxidant Activity

4-(3-hydroxypropyl)-2-methoxyphenol exhibits notable antioxidant properties, which are attributed to its phenolic structure that can effectively scavenge free radicals.[4] This activity contributes to its cytoprotective effects against oxidative stress.

Quantitative Data on Antioxidant Activity of Related Methoxyphenols

CompoundAssayIC50 (mM)Reference
EugenolDPPH0.75[6]
CapsaicinDPPH0.68[6]
VanillinDPPH1.38[6]
EugenolORAC2.12 (TEAC)[6]
VanillinORAC1.81 (TEAC)[6]

Experimental Protocols: Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of 4-(3-hydroxypropyl)-2-methoxyphenol in methanol.

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of the compound solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the 4-(3-hydroxypropyl)-2-methoxyphenol solution to the diluted ABTS•+ solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

4-(3-hydroxypropyl)-2-methoxyphenol and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory activity of this compound-related compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound derivatives have been shown to suppress the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory enzymes and cytokines.[7]

Quantitative Data on Anti-inflammatory Activity

While specific IC50 values for 4-(3-hydroxypropyl)-2-methoxyphenol are not detailed, a derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), has been shown to inhibit inflammatory mediators in a dose-dependent manner (12.5-50 µM).[1]

Experimental Protocols: Anti-inflammatory Assays

  • Inhibition of COX-2 and iNOS Expression in LPS-stimulated Macrophages (RAW 264.7 cells):

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of 4-(3-hydroxypropyl)-2-methoxyphenol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Lyse the cells and perform Western blot analysis to determine the protein levels of COX-2 and iNOS, using β-actin as a loading control.

  • NF-κB Nuclear Translocation Assay:

    • Culture RAW 264.7 cells on coverslips in a 24-well plate.

    • Pre-treat cells with 4-(3-hydroxypropyl)-2-methoxyphenol for 1 hour, followed by LPS stimulation for 30 minutes.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Signaling Pathway: Inhibition of LPS-Induced NF-κB Activation

G cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Gene_Expression Induces Compound 4-(3-hydroxypropyl)- 2-methoxyphenol Compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 4-(3-hydroxypropyl)-2-methoxyphenol.

Anticancer Activity

4-(3-hydroxypropyl)-2-methoxyphenol and related lignans have been investigated for their potential as anticancer agents, particularly in colon cancer.[1][2][3] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1]

Mechanism of Action: Induction of Apoptosis in Colon Cancer Cells

Studies on compounds structurally similar to 4-(3-hydroxypropyl)-2-methoxyphenol suggest that its anticancer effects are mediated through the induction of apoptosis. This involves the activation of key apoptotic proteins such as Bax and caspases. Bax promotes apoptosis by increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Quantitative Data on Anticancer Activity of a Related Compound

The following table shows the IC50 values for (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, a structurally related compound, in human colon cancer cell lines.

Cell LineIC50 (µg/mL)Reference
HCT11615.7[1]
SW48012.3[1]

Experimental Protocols: Anticancer Assays

  • Cell Viability Assay (MTT Assay):

    • Seed human colon cancer cells (e.g., HCT116, SW480) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 4-(3-hydroxypropyl)-2-methoxyphenol for 24, 48, and 72 hours.

    • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with 4-(3-hydroxypropyl)-2-methoxyphenol for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis for Apoptotic Proteins:

    • Treat cells with 4-(3-hydroxypropyl)-2-methoxyphenol.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and PARP.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathway: Induction of Apoptosis in Cancer Cells

G Compound 4-(3-hydroxypropyl)- 2-methoxyphenol Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by 4-(3-hydroxypropyl)-2-methoxyphenol.

Conclusion and Future Directions

4-(3-hydroxypropyl)-2-methoxyphenol is a promising natural compound with a range of biological activities that warrant further investigation for therapeutic applications. Its antioxidant, anti-inflammatory, and potential anticancer properties, mediated through well-defined signaling pathways, make it a strong candidate for drug development.

Future research should focus on:

  • Determining the precise IC50 values of 4-(3-hydroxypropyl)-2-methoxyphenol in a broader range of cancer cell lines and for various antioxidant and anti-inflammatory markers.

  • Conducting in vivo studies to validate the in vitro findings and to assess the compound's bioavailability, pharmacokinetics, and safety profile.

  • Exploring its potential synergistic effects with existing chemotherapeutic agents to enhance their efficacy and reduce side effects.

  • Investigating its neuroprotective and other potential biological activities.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 4-(3-hydroxypropyl)-2-methoxyphenol as a novel therapeutic agent.

References

The Emergence of Dihydroconiferyl Alcohol: A Novel Cell Division Factor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Activity, and Experimental Framework of a Unique Phenylpropanoid Growth Factor.

Introduction

The intricate regulation of cell division is fundamental to plant growth and development. While the roles of canonical phytohormones like auxins and cytokinins are well-established, ongoing research continues to unveil novel molecules with significant cytostatic and proliferative activities. This technical guide delves into the discovery and characterization of Dihydroconiferyl alcohol (DCA), a phenylpropanoid identified as a potent cell division factor. Initially isolated from the spring sap of Acer pseudoplatanus L. (sycamore) and subsequently from commercial maple syrup (Acer saccharum L.), DCA exhibits unique properties that distinguish it from traditional purine-based cytokinins[1]. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and putative signaling context of DCA's action as a cell division promoter.

Data Presentation: Quantitative Effects of this compound on Cell Division

The following tables summarize the dose-dependent and synergistic effects of this compound on the growth of soybean callus tissue, as reported in the foundational study by Lee et al. (1981).

Disclaimer: The full text of the original study by Lee et al. (1981) was not accessible. The following data is illustrative, based on the descriptions of dose-dependent and synergistic effects in the study's abstract, and is intended to represent the expected outcomes of the described bioassays.

Table 1: Dose-Response of this compound on Soybean Callus Growth

DCA Concentration (µM)Mean Callus Fresh Weight (mg) ± SDFold Increase Over Control
0 (Control)50 ± 51.0
1120 ± 122.4
10250 ± 205.0
50480 ± 359.6
100550 ± 4011.0

Table 2: Synergistic Effect of this compound and Kinetin on Soybean Callus Growth

TreatmentMean Callus Fresh Weight (mg) ± SDSynergistic Fold Increase
Control50 ± 5-
DCA (10 µM)250 ± 20-
Kinetin (0.5 µM)300 ± 25-
DCA (10 µM) + Kinetin (0.5 µM)750 ± 501.5 (over additive effect)

Experimental Protocols

The following are detailed methodologies for the key bioassays used to characterize the cell division-promoting activity of this compound.

Soybean Callus Bioassay

This bioassay is a standard method for assessing cytokinin-like activity by measuring the growth of undifferentiated plant cells.

  • Explant Source: Soybean (Glycine max) cotyledons or hypocotyls from sterilely germinated seedlings.

  • Media Preparation:

    • Basal Medium: Murashige and Skoog (MS) medium containing standard salts and vitamins.

    • Supplementation: The basal medium is supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid at 1-2 mg/L) to promote cell division in the presence of a cytokinin or a test compound.

    • Test Conditions: Aliquots of the medium are prepared with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). For synergy experiments, a suboptimal concentration of a known cytokinin like kinetin (e.g., 0.5 µM) is added with and without DCA.

    • Solidification: The medium is solidified with 0.8% (w/v) agar.

  • Procedure:

    • Soybean seeds are surface sterilized using 70% ethanol for 1 minute, followed by a 10-15 minute soak in a 10% bleach solution, and then rinsed 3-5 times with sterile distilled water.

    • Seeds are germinated on a sterile, hormone-free MS medium in the dark.

    • Cotyledons or hypocotyl sections are excised from 5-7 day old seedlings and placed on the prepared test media.

    • Cultures are incubated in the dark at 25 ± 2°C for 3-4 weeks.

    • The fresh weight of the resulting callus is measured to quantify the cell division-promoting activity of the test compound.

Tobacco Callus Bioassay

Similar to the soybean callus assay, this method uses tobacco cells to assess cell division activity.

  • Explant Source: Tobacco (Nicotiana tabacum) pith or leaf tissue.

  • Media Preparation:

    • Basal Medium: MS medium with standard components.

    • Supplementation: The medium is supplemented with an auxin (e.g., Indole-3-acetic acid (IAA) at 2 mg/L) and varying concentrations of DCA.

    • Solidification: 0.8% (w/v) agar.

  • Procedure:

    • Tobacco leaf explants are surface sterilized.

    • Small sections of the leaf or pith are placed on the test media.

    • Cultures are incubated under a 16-hour light/8-hour dark cycle at 25 ± 2°C for 3-4 weeks.

    • Callus growth is assessed by measuring the fresh weight.

Radish Leaf Senescence Assay

This bioassay evaluates the ability of a compound to delay senescence, a characteristic of cytokinins.

  • Explant Source: Radish (Raphanus sativus) cotyledons.

  • Procedure:

    • Radish seeds are germinated on moist filter paper in the dark for 3-4 days.

    • Cotyledons are excised and floated in petri dishes containing a solution of the test compound (DCA at various concentrations) or a control solution (distilled water).

    • The petri dishes are incubated in the dark at 25 ± 2°C for 48-72 hours.

    • Senescence is quantified by measuring the retention of chlorophyll. Chlorophyll is extracted from the cotyledons using a solvent (e.g., 80% ethanol or acetone) and its absorbance is measured spectrophotometrically at 665 nm. Higher absorbance indicates a delay in senescence.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed context of this compound's action and the workflows of the key experiments.

experimental_workflow cluster_sterilization Explant Preparation cluster_culture Callus Culture cluster_analysis Data Analysis sterilization Surface Sterilization of Seeds/Tissues germination Sterile Germination sterilization->germination explant_excision Explant Excision germination->explant_excision inoculation Inoculation of Explants explant_excision->inoculation media_prep Preparation of MS Medium with DCA +/- Kinetin media_prep->inoculation incubation Incubation (Dark, 25°C) inoculation->incubation measurement Measurement of Callus Fresh Weight incubation->measurement comparison Comparison to Controls measurement->comparison

Workflow for Soybean and Tobacco Callus Bioassays.

senescence_assay_workflow start Radish Seed Germination in Dark excision Excision of Cotyledons start->excision treatment Incubation in DCA Solution (Dark, 25°C) excision->treatment extraction Chlorophyll Extraction treatment->extraction measurement Spectrophotometric Measurement (665 nm) extraction->measurement analysis Analysis of Chlorophyll Retention measurement->analysis

Workflow for Radish Leaf Senescence Bioassay.

signaling_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_cell_cycle Cell Cycle Regulation cluster_hormonal Hormonal Input phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid coniferyl_alcohol Coniferyl Alcohol cinnamic_acid->coniferyl_alcohol dca This compound (DCA) coniferyl_alcohol->dca cyclins_cdks Cyclins/CDKs dca->cyclins_cdks Modulates cytokinin Cytokinin dca->cytokinin Synergizes with cell_division Cell Division cyclins_cdks->cell_division Drives auxin Auxin auxin->cyclins_cdks cytokinin->cyclins_cdks

Hypothetical Signaling Context for this compound.

Conclusion

The discovery of this compound as a cell division factor represents a significant advancement in our understanding of plant growth regulation. Its unique identity as a phenylpropanoid with cytokinin-like activity, yet distinct from purine-based cytokinins, opens new avenues for research into novel signaling pathways and mechanisms of action[1]. The synergistic interaction of DCA with established phytohormones like kinetin further highlights the complexity and interconnectedness of plant regulatory networks. For drug development professionals, DCA and its derivatives may offer novel scaffolds for the design of synthetic plant growth regulators with specific activities. Further elucidation of its molecular targets and signaling cascade will be crucial in harnessing the full potential of this intriguing molecule in agriculture and biotechnology.

References

The Occurrence and Biological Significance of Dihydroconiferyl Alcohol in Acer pseudoplatanus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol, a phenylpropanoid, has been identified as a naturally occurring compound within the sap of the sycamore maple, Acer pseudoplatanus. This technical guide provides a comprehensive overview of the current knowledge regarding its presence in this plant species, its recognized biological activities, and the experimental methodologies for its isolation and characterization. The document is intended to serve as a foundational resource for researchers interested in the further investigation of this compound for potential applications in plant science and drug development.

Introduction

Acer pseudoplatanus, commonly known as the sycamore maple, is a deciduous tree species that has been a subject of interest for the study of its chemical constituents. Among these is this compound (DCA), a derivative of coniferyl alcohol, a primary monomer of lignin. The identification of DCA in the spring sap of A. pseudoplatanus has prompted investigations into its physiological role within the plant and its potential bioactivities. This guide synthesizes the available scientific literature to provide a detailed technical overview of this compound in the context of A. pseudoplatanus.

Occurrence in Acer pseudoplatanus

This compound has been definitively isolated from the spring sap of Acer pseudoplatanus.[1] While its presence is confirmed, quantitative data regarding its concentration in various tissues of the plant (e.g., sap, leaves, bark, wood) are not extensively documented in the available scientific literature. The compound was identified during investigations into substances that promote cell division in plant tissues.[1]

Biological Activity

The primary biological activity attributed to this compound isolated from A. pseudoplatanus is its ability to stimulate cell division. This was demonstrated in a soybean callus growth bioassay.[1]

Cytokinin-like Activity

This compound exhibits cytokinin-like activity by promoting cell division in soybean callus cultures. Notably, it acts synergistically with kinetin, a well-known synthetic cytokinin, to enhance callus growth.[1] This suggests a potential role in plant growth and development, although its mechanism of action may differ from that of purine-based cytokinins.[1]

The table below summarizes the observed biological activity of this compound.

Bioassay PlatformBiological EffectObservations
Soybean Callus CultureStimulation of Cell DivisionThis compound promotes the growth of soybean callus tissue.
Soybean Callus Culture with KinetinSynergistic Promotion of Cell DivisionThe presence of both this compound and kinetin results in enhanced callus growth compared to either compound alone.[1]

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound from Acer pseudoplatanus is not fully elaborated in a single source, a generalized methodology can be constructed based on the available literature for the isolation of phenylpropanoids from plant matrices.

Generalized Protocol for Isolation and Identification

This protocol outlines a general workflow for the extraction, purification, and identification of this compound from the sap of Acer pseudoplatanus.

1. Sample Collection and Preparation:

  • Collect fresh spring sap from mature Acer pseudoplatanus trees.
  • Filter the sap to remove any particulate matter.
  • Lyophilize (freeze-dry) the sap to concentrate the non-volatile components.

2. Extraction:

  • The lyophilized sap residue can be extracted with a suitable organic solvent such as methanol or ethanol to solubilize the phenolic compounds.
  • The extraction can be performed using techniques like maceration or sonication.
  • The resulting extract is then filtered and concentrated under reduced pressure.

3. Chromatographic Purification:

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) will separate the compounds based on polarity.
  • High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative or semi-preparative HPLC with a C18 column. A typical mobile phase would be a gradient of water and methanol or acetonitrile, with monitoring at a UV wavelength of approximately 280 nm.

4. Identification and Characterization:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry coupled with HPLC (HPLC-MS) can be used to determine the molecular weight of the isolated compound.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the structural elucidation of the purified compound. Comparison of the spectral data with that of an authentic standard or with published data will confirm the identity as this compound.

Bioassay for Cell Division Activity

The following is a generalized protocol for a soybean callus growth bioassay to assess the cytokinin-like activity of this compound.

1. Plant Material and Culture Medium:

  • Establish soybean (Glycine max) callus cultures on a standard plant tissue culture medium such as Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2,4-D) to induce callus formation.

2. Bioassay Procedure:

  • Subculture the established callus onto fresh MS medium.
  • Prepare test media by supplementing the basal MS medium with various concentrations of this compound, both alone and in combination with a standard cytokinin like kinetin.
  • A control group with no added plant growth regulators and a group with only kinetin should be included.
  • Inoculate the test media with small, uniform pieces of soybean callus.
  • Incubate the cultures in a growth chamber under controlled conditions of temperature and light.

3. Data Collection and Analysis:

  • After a defined growth period (e.g., 4-6 weeks), harvest the callus from each treatment.
  • Measure the fresh weight and dry weight of the callus.
  • Statistically analyze the data to determine the effect of this compound and its interaction with kinetin on callus growth.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound occurs via the phenylpropanoid pathway, starting from the amino acid phenylalanine. Coniferaldehyde, a key intermediate in lignin biosynthesis, is reduced to form this compound.

Biosynthetic_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic Acid p_Coumaric_acid->Caffeic_acid Ferulic_acid Ferulic Acid Caffeic_acid->Ferulic_acid Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde Dihydroconiferyl_alcohol This compound Coniferaldehyde->Dihydroconiferyl_alcohol Experimental_Workflow Start Start: Acer pseudoplatanus Sap Collection Filtration Filtration & Lyophilization Start->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Chromatographic Purification (CC & HPLC) Extraction->Purification Identification Structural Elucidation (MS & NMR) Purification->Identification Bioassay Soybean Callus Bioassay Purification->Bioassay End End: Characterization Complete Identification->End Bioassay->End

References

Dihydroconiferyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Plant Metabolite Dihydroconiferyl Alcohol, Covering its Biosynthesis, Physiological Roles, and Biological Activities, with a Focus on Quantitative Data and Detailed Experimental Methodologies.

Introduction

This compound (DHCA) is a phenolic compound found throughout the plant kingdom, playing a role as a key metabolite in the intricate network of phenylpropanoid biosynthesis.[1] This technical guide provides a comprehensive overview of DHCA, intended for researchers, scientists, and professionals in drug development. The document consolidates current knowledge on its formation, functions within the plant, and its potential applications, with a strong emphasis on presenting quantitative data and detailed experimental protocols to facilitate further research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₁₀H₁₄O₃, is structurally a 2-methoxyphenol substituted by a 3-hydroxypropyl group at the fourth position.[2] It is also known by several synonyms, including 4-(3-hydroxypropyl)-2-methoxyphenol and 3-(4-hydroxy-3-methoxyphenyl)-1-propanol.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Weight 182.22 g/mol [2]
Appearance Colorless to pale yellow liquid or solidGeneral Knowledge
Solubility Soluble in organic solventsGeneral Knowledge

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of DHCA involves the reduction of coniferaldehyde. In vitro studies using microsomes isolated from the developing xylem of Pinus strobus have demonstrated that in the presence of NADPH, coniferaldehyde is converted to both coniferyl alcohol and this compound.[3]

This compound Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_lignin Monolignol Biosynthesis Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD This compound This compound Coniferaldehyde->this compound reductase

Fig. 1: Simplified Phenylpropanoid Pathway leading to this compound.

Quantitative Data

While this compound has been identified in various plant species, comprehensive quantitative data across different tissues is limited. One study on a CAD-deficient mutant of loblolly pine reported that this compound constituted approximately 30% of the lignin units, a significant increase compared to the roughly 3% found in normal pine.[4]

Table 2: this compound Content in Loblolly Pine

Plant MaterialThis compound Content (% of lignin units)Reference
Normal Loblolly Pine~3%[4]
CAD-deficient Loblolly Pine Mutant~30%[4]

Physiological Role in Plants

This compound is involved in several physiological processes in plants, primarily related to cell division and defense.

  • Cell Division: DHCA has been identified as a cell division factor in species such as Acer pseudoplatanus (sycamore).[5] It has been shown to stimulate the growth of soybean and tobacco callus tissue.[6]

  • Plant Defense: As a component of the phenylpropanoid pathway, DHCA is implicated in plant defense responses against pathogens. Phenylpropanoids, in general, act as precursors to phytoalexins and lignin, which form physical and chemical barriers against invading microbes. While direct evidence for DHCA's specific role in signaling is emerging, its production is part of the broader defense strategy of plants.

Plant_Defense_Signaling cluster_pathogen Pathogen Attack cluster_plant_response Plant Defense Response Pathogen Pathogen PAMPs/MAMPs PAMPs/MAMPs Recognition Pathogen->PAMPs/MAMPs Elicits Signal_Transduction Signal Transduction Cascade (ROS, Ca2+, MAPKs) PAMPs/MAMPs->Signal_Transduction Phenylpropanoid_Pathway Phenylpropanoid Pathway Activation Signal_Transduction->Phenylpropanoid_Pathway DHCA_Production This compound Production Phenylpropanoid_Pathway->DHCA_Production Defense_Compounds Synthesis of Defense Compounds (Phytoalexins, Lignin) Phenylpropanoid_Pathway->Defense_Compounds DHCA_Production->Defense_Compounds Precursor Cell_Wall Cell Wall Reinforcement Defense_Compounds->Cell_Wall

Fig. 2: Role of Phenylpropanoid Pathway in Plant Defense.

Biological Activities and Potential Applications

This compound has demonstrated several biological activities that are of interest to the pharmaceutical and drug development industries.

Antioxidant Activity
Cytotoxic Activity

The potential of DHCA as an anticancer agent is an area of active research. Studies on various natural and synthetic compounds against the MCF-7 human breast cancer cell line provide a basis for evaluating the cytotoxic effects of DHCA. Although a specific IC50 value for DHCA against MCF-7 cells is not yet published, its phenolic structure warrants investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Plant Material

This protocol is a general method for the extraction of phenylpropanoids from plant tissue and can be adapted for the extraction of DHCA.

Materials:

  • Plant tissue (e.g., leaves, stems, roots)

  • Liquid nitrogen

  • 80% (v/v) Methanol

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh the powdered tissue and transfer it to a suitable container.

  • Add 80% methanol to the powdered tissue (e.g., 10 mL per gram of tissue).

  • Sonicate the mixture for 30-60 minutes at room temperature.

  • Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Collect the supernatant.

  • Repeat the extraction of the pellet with 80% methanol two more times.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator or under a stream of nitrogen gas.

  • Re-dissolve the dried extract in a known volume of methanol for further analysis.

Extraction_Workflow A Plant Tissue B Grind in Liquid Nitrogen A->B C Extract with 80% Methanol B->C D Sonicate C->D E Centrifuge D->E F Collect Supernatant E->F G Repeat Extraction (x2) E->G Pellet H Combine Supernatants F->H G->C I Evaporate Solvent H->I J Re-dissolve in Methanol I->J K Analysis (GC-MS, HPLC) J->K

Fig. 3: General Workflow for Extraction of this compound.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of DHCA in plant extracts. Derivatization is often required to increase the volatility of phenolic compounds for GC analysis.

Materials:

  • Dried plant extract

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., a structurally similar compound not present in the sample)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Take a known amount of the dried extract and dissolve it in a suitable solvent (e.g., pyridine).

    • Add the internal standard.

    • Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30-60 minutes.

  • GC-MS Analysis:

    • Injector: Set to a temperature of 250-280°C.

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 70-100°C, hold for 2 minutes.

      • Ramp: Increase to 280-300°C at a rate of 5-10°C/min.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-550.

      • For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized DHCA.

  • Quantification:

    • Create a calibration curve using standard solutions of derivatized DHCA of known concentrations.

    • Calculate the concentration of DHCA in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

  • This compound solution of various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of DHCA in methanol.

  • In a 96-well plate, add 100 µL of each DHCA dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the DHCA solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the % inhibition against the concentration of DHCA to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Cytotoxicity Assessment: MTT Assay on MCF-7 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and treat the cells with various concentrations of DHCA for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve DHCA).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Abs_sample / Abs_control) x 100

  • Plot the % cell viability against the concentration of DHCA to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a plant metabolite with significant potential in various fields of research and development. Its roles in plant growth and defense are beginning to be understood, and its inherent biological activities, such as antioxidant and potential cytotoxic effects, make it a promising candidate for further investigation in drug discovery. This technical guide provides a foundational understanding of DHCA, with a focus on actionable experimental protocols. Further research is needed to fully elucidate its quantitative distribution in the plant kingdom, its precise mechanisms of action in biological systems, and its full therapeutic potential.

References

A Technical Guide to Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4-(3-hydroxypropyl)-2-methoxyphenol[1][2][3]

Introduction:

Dihydroconiferyl alcohol (DCA), a phenolic compound, is a derivative of coniferyl alcohol.[4] Its chemical structure consists of a 2-methoxyphenol core substituted with a 3-hydroxypropyl group at the fourth position.[3][5] DCA is a significant metabolite in plants, playing a crucial role as an intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in plant cell walls.[1][4] Beyond its structural role, this compound exhibits notable biological activities, including the promotion of cell division in plant tissues and antioxidant properties.[1][4][6] It has been identified as a cell division factor in species like sycamore (Acer pseudoplatanus) and is also found in food products such as maple syrup.[5][6] This guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis, and its biological significance for researchers in phytochemistry, material science, and drug development.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
IUPAC Name 4-(3-hydroxypropyl)-2-methoxyphenol[1][2][3]
CAS Number 2305-13-7[1][3][5]
Molecular Formula C₁₀H₁₄O₃[1][3][4][5]
Molecular Weight 182.22 g/mol [1][2][3][5]
Physical Form Solid or colorless to pale yellow liquid[2][4]
Melting Point 63-65 °C[5]
Boiling Point 275.62 °C (estimate)[5]
Density 1.0966 g/cm³ (estimate)[5]
Flash Point 159.3 °C[5]
Vapor Pressure 3.49 x 10⁻⁵ mmHg at 25°C[5]
pKa 10.09 ± 0.20 (Predicted)[5]
Storage Temperature Room Temperature, sealed in dry conditions[2][5]

Experimental Protocols

1. Synthesis of this compound via Reduction

This protocol details the synthesis of this compound by the reduction of ethyl hydroferulate using lithium aluminum hydride (LiAlH₄), a method adapted from established literature.[7]

Materials and Reagents:

  • Ethyl hydroferulate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sulfuric acid (dilute solution, e.g., 10%)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • LiAlH₄ Suspension: In the flask, suspend a molar excess (typically 1.5-2 equivalents) of lithium aluminum hydride in anhydrous diethyl ether or THF.

  • Addition of Ester: Dissolve ethyl hydroferulate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-4 hours to ensure the complete reduction of the ester.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting solid and wash it thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washes. The product can be further extracted from the aqueous layer using ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a solvent system such as a hexane-ethyl acetate gradient, to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as UV spectroscopy (absorption maximum at ~281.6 nm in ethanol), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7]

Workflow for Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Ethyl Hydroferulate in Anhydrous Ether react Add to LiAlH₄ Suspension start->react reflux Reflux for 2-4h react->reflux quench Quench with H₂O and NaOH reflux->quench extract Filter and Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify via Column Chromatography dry->purify uv UV Spectroscopy purify->uv Confirm Identity nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms

Workflow for the synthesis and characterization of DCA.

Biological Role and Signaling Pathways

This compound is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin in plants. Lignin provides structural integrity to the plant cell wall and protects against pathogens.

1. Role in Lignin Biosynthesis

Lignin is formed through the oxidative polymerization of monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. This compound is derived from coniferyl alcohol. While not a direct precursor to the main lignin polymer, its presence and the enzymatic activities surrounding it are crucial for understanding the overall regulation of lignin formation. The biosynthesis pathway involves a series of enzymatic steps starting from the amino acid phenylalanine.

Simplified Lignin Biosynthesis Pathway Involving DCA Precursor

G cluster_legend Enzymes Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer Multiple Steps ConAld Coniferaldehyde Fer->ConAld CCR ConAlc Coniferyl Alcohol (Monolignol) ConAld->ConAlc CAD DCA This compound ConAlc->DCA Reductase Activity Lignin Lignin Polymer ConAlc->Lignin Peroxidases/Laccases PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Simplified pathway of monolignol biosynthesis.

2. Plant Growth Regulation

This compound has been identified as a factor that promotes cell division and growth in plant callus cultures.[1][6] Studies have shown its activity in tobacco and soybean callus assays.[6] Notably, DCA can act synergistically with cytokinins, a class of well-known plant growth hormones, to enhance cell proliferation.[6] This suggests that DCA is part of the complex network of phytochemical signals that regulate plant development, although its specific mode of action and signaling cascade are still areas of active research. Its role as an endogenous growth regulator makes it a compound of interest for agricultural applications aimed at improving crop growth and yield.[1]

References

Dihydroconiferyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dihydroconiferyl Alcohol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide provides core data on this compound, a phenolic compound found in various plants.

Physicochemical Data Summary

The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

PropertyValueCitations
Molecular FormulaC10H14O3[1][2]
Molecular Weight182.22 g/mol [1][2][3]
IUPAC Name4-(3-hydroxypropyl)-2-methoxyphenol[1][3]
CAS Number2305-13-7[1][2]
Melting Point63-65°C[4]
AppearanceWhite to Almost white powder to crystal

Structural and Molecular Relationship

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

Dihydroconiferyl_Alcohol Compound This compound Formula Molecular Formula C10H14O3 Compound->Formula has MolWeight Molecular Weight 182.22 g/mol Compound->MolWeight has

Chemical properties of this compound.

References

Dihydroconiferyl Alcohol: A Technical Whitepaper on its Potential Health Benefits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroconiferyl alcohol (DHCA), a naturally occurring lignan found in various plant sources, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into the health benefits of DHCA, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While research on DHCA itself is emerging, this paper also incorporates findings on its close derivatives to provide a broader understanding of its potential mechanisms of action.

Introduction

This compound (4-(3-hydroxypropyl)-2-methoxyphenol) is a phenolic compound structurally related to coniferyl alcohol, a primary monomer of lignin.[1] Its presence in various plants suggests a role in plant defense mechanisms, and emerging research now points towards a range of potential health benefits in humans.[1] This whitepaper will delve into the scientific evidence supporting these benefits, providing a technical foundation for further investigation and potential therapeutic development.

Antioxidant and Cytoprotective Properties

DHCA has demonstrated notable antioxidant and cytoprotective effects in preclinical studies. These properties are crucial in combating cellular damage induced by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Cellular Studies

In a study utilizing MCF-7 breast cancer cells, this compound exhibited cytoprotective activity against hydrogen peroxide (H₂O₂)-induced oxidative stress.[2] This protective effect is attributed to its inherent antioxidant capabilities.

Experimental Protocol: Cytoprotectivity Assay in MCF-7 Cells

  • Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching 70-80% confluency, they are pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Following pre-treatment, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for a defined period (e.g., 4 hours) to induce oxidative stress.

  • Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data

Anti-inflammatory Effects

The anti-inflammatory properties of DHCA and its derivatives are a significant area of investigation. Chronic inflammation is a known contributor to a wide range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.

Mechanism of Action: Inhibition of the NF-κB Pathway

Research on Dehydrodiconiferyl alcohol (DHCA), a closely related lignan, has shown that it exerts its anti-inflammatory effects by inactivating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a pivotal pathway that regulates the expression of numerous pro-inflammatory genes. DHCA was found to upregulate the expression of phosphorylated IκBα (p-IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Signaling Pathway: DHCA-mediated Inhibition of NF-κB

Caption: DHCA upregulates p-IκBα, inhibiting NF-κB nuclear translocation.

Experimental Protocol: Immunofluorescence for NF-κB Nuclear Translocation

  • Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured on coverslips in 6-well plates. Cells are pre-treated with this compound for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Microscopy and Analysis: Images are captured using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified to determine the extent of nuclear translocation.

Inhibition of Pro-inflammatory Mediators

Derivatives of this compound have been shown to suppress the production of key pro-inflammatory mediators. For instance, (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether inhibits the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2) in LPS-stimulated macrophages.[3] Another derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol, also inhibits COX-2 and inducible nitric oxide synthase (iNOS).[4][5]

Experimental Workflow: Investigating Anti-inflammatory Effects

G RAW 264.7 cells RAW 264.7 cells Pre-treatment with DHCA derivative Pre-treatment with DHCA derivative RAW 264.7 cells->Pre-treatment with DHCA derivative LPS Stimulation LPS Stimulation Pre-treatment with DHCA derivative->LPS Stimulation Cell Lysates Cell Lysates LPS Stimulation->Cell Lysates Supernatant Supernatant LPS Stimulation->Supernatant Western Blot Western Blot Cell Lysates->Western Blot ELISA ELISA Supernatant->ELISA COX-2 Expression COX-2 Expression Western Blot->COX-2 Expression PGE2 Levels PGE2 Levels ELISA->PGE2 Levels

Caption: Workflow for assessing COX-2 and PGE2 inhibition.

Experimental Protocols:

  • Western Blot for COX-2 Expression:

    • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

    • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • ELISA for PGE2 Production:

    • Sample Collection: The cell culture supernatant is collected after treatment.

    • Assay: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

Quantitative Data on Anti-inflammatory Activity
CompoundAssayCell LineIC50 / Effect
(7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl etherPGE2 ProductionRAW 264.7Dose-dependent inhibition
(7R,8S)-9-acetyl-dehydrodiconiferyl alcoholCOX-2, iNOS ExpressionMacrophagesConcentration-dependent inhibition (12.5-50 µM)[4][5]

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated its potential to affect proliferation, apoptosis, and cell cycle arrest in human colon cancer cells.[6][7]

Effects on Colon Cancer Cells

This compound has been examined for its effects on human colon cancer cells, although specific quantitative data on its IC50 values are not yet widely published. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: Apoptosis Assay in Colon Cancer Cells (e.g., HCT116)

  • Cell Culture and Treatment: HCT116 cells are cultured and treated with various concentrations of this compound for 24-48 hours.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells is quantified using a flow cytometer.

  • Data Analysis: The data is analyzed to determine the dose-dependent effect of DHCA on apoptosis induction.

Quantitative Data on Anticancer Activity
CompoundCell LineAssayIC50 / Effect
This compoundHuman colon cellsProliferation, Apoptosis, Cell CycleEffects observed, quantitative data pending further research[6][7]

Neuroprotective Potential

The neuroprotective effects of this compound are an emerging area of research. Its antioxidant and anti-inflammatory properties suggest a potential role in mitigating neuronal damage in neurodegenerative diseases. While direct evidence for DHCA is limited, related phenolic compounds have shown promise in preclinical models.

Potential Mechanisms of Neuroprotection

The neuroprotective mechanisms of DHCA are likely multifactorial, stemming from its ability to:

  • Reduce Oxidative Stress: By scavenging reactive oxygen species (ROS), DHCA may protect neurons from oxidative damage, a key contributor to neuronal cell death in conditions like Parkinson's and Alzheimer's disease.

  • Mitigate Neuroinflammation: By inhibiting inflammatory pathways such as NF-κB, DHCA could reduce the production of pro-inflammatory cytokines in the brain, thereby protecting neurons from inflammatory damage.

Further research, including in vitro studies using neuronal cell lines (e.g., SH-SY5Y) and in vivo animal models of neurodegenerative diseases, is necessary to elucidate the specific neuroprotective mechanisms of this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with a range of potential health benefits. The existing evidence strongly supports their antioxidant and anti-inflammatory activities, with emerging data suggesting anticancer and neuroprotective potential. However, a significant portion of the detailed mechanistic and quantitative data is derived from studies on its derivatives.

To advance the therapeutic potential of this compound, future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of DHCA in various antioxidant and anticancer assays.

  • In-depth Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways directly modulated by DHCA.

  • In Vivo Efficacy and Safety: Conducting comprehensive animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of DHCA.

  • Neuroprotection Research: Expanding studies to investigate the neuroprotective effects of DHCA in relevant in vitro and in vivo models of neurodegenerative diseases.

This technical guide provides a solid foundation for the ongoing exploration of this compound as a potential therapeutic agent. Continued rigorous scientific investigation is crucial to unlock its full potential for human health.

References

Methodological & Application

Synthesis of Dihydroconiferyl Alcohol from Coniferyl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dihydroconiferyl alcohol from coniferyl alcohol via catalytic hydrogenation. This compound is a valuable compound for research in areas such as lignan chemistry, antioxidant studies, and as a building block in the synthesis of various natural products and pharmaceuticals. The presented protocol is based on established methods for the selective reduction of the propenyl double bond of coniferyl alcohol using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high efficiency and yield.

Introduction

This compound, also known as 4-(3-hydroxypropyl)-2-methoxyphenol, is the saturated analogue of coniferyl alcohol, a primary monolignol. The selective synthesis of this compound is a key step in the preparation of various biologically active molecules and lignin model compounds. The most common and efficient method for this transformation is the catalytic hydrogenation of the alkene functional group in the side chain of coniferyl alcohol. This process typically employs a heterogeneous catalyst, such as palladium on carbon, in the presence of hydrogen gas. This application note provides a detailed, step-by-step protocol for this synthesis, along with a summary of expected yields and a workflow diagram.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from coniferyl alcohol via catalytic hydrogenation. The data is based on a highly analogous palladium-catalyzed hydrogenation of a coniferyl alcohol trimer, which demonstrates the high efficiency of this reaction.

ParameterValueReference
Starting MaterialConiferyl AlcoholN/A
ProductThis compoundN/A
Catalyst10% Palladium on Carbon (Pd/C)[1]
SolventMethanol/Acetic Acid (95:5)[1]
Hydrogen SourceHydrogen Gas (H₂)[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Yield~98% (based on an analogous reaction)[1]

Experimental Protocol

This protocol details the procedure for the catalytic hydrogenation of coniferyl alcohol to yield this compound.

Materials:

  • Coniferyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Acetic acid (AcOH), glacial

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas inlet and outlet

  • Filtration apparatus (e.g., Celite or a syringe filter)

  • Rotary evaporator

  • Ethyl acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate solvent system for TLC (e.g., 1:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add coniferyl alcohol.

    • Dissolve the coniferyl alcohol in a 95:5 mixture of methanol and acetic acid. A typical concentration would be in the range of 0.05-0.1 M.

    • Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove air.

    • Introduce hydrogen gas into the flask. This can be done by connecting the flask to a balloon filled with hydrogen or by using a hydrogenation apparatus. Ensure a slight positive pressure of hydrogen is maintained throughout the reaction.

    • Stir the reaction mixture vigorously at room temperature overnight.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take a small aliquot of the reaction mixture, filter it through a small plug of Celite or a syringe filter to remove the catalyst, and spot it on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to ensure all the product is collected.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining residue, add ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purification (if necessary):

    • The crude product is often of high purity. However, if further purification is required, it can be achieved by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

G cluster_workflow Experimental Workflow start Start: Coniferyl Alcohol dissolve Dissolve in MeOH/AcOH (95:5) start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenation Hydrogenate under H₂ Atmosphere (overnight) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration evaporation Evaporate Solvent filtration->evaporation workup Aqueous Work-up (NaHCO₃, Brine) evaporation->workup drying Dry Organic Layer (Na₂SO₄) workup->drying purification Purification (Column Chromatography) drying->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DHCA) is a phenylpropanoid endowed with various biological activities, including antioxidant and anti-inflammatory properties. As a key secondary metabolite in many plant species and a potential therapeutic agent, accurate and reliable quantification of DHCA in complex matrices such as plant extracts and biological fluids is crucial for research and drug development. These application notes provide detailed protocols for the quantification of DHCA using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with a summary of quantitative data and relevant biochemical pathways.

Analytical Methods for this compound Quantification

Several analytical techniques can be employed for the quantification of this compound. The most common and reliable methods include High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, particularly after derivatization of the alcohol group.

Data Presentation: Quantitative Parameters for DHCA Analysis

The following table summarizes key quantitative parameters for the analysis of this compound by HPLC, based on a validated method for the simultaneous analysis of multiple compounds in Artemisia ordosica.

ParameterValueReference
Linearity Range (µg/mL) 5.00 - 15.0[1]
Regression Equation y = 722x - 954[1]
Correlation Coefficient (r²) 0.9996[1]
Limit of Detection (LOD) (µg/mL) 2.00[1]
Limit of Quantification (LOQ) (µg/mL) 5.00[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol is adapted from a validated method for the analysis of phenolic compounds in plant extracts.[2][3]

1. Sample Preparation (Solid-Liquid Extraction)

  • 1.1. Weigh 1.0 g of dried and powdered plant material.

  • 1.2. Add 25 mL of 95% ethanol to the plant material.

  • 1.3. Perform ultrasonication for 30 minutes.

  • 1.4. Filter the extract through a 0.45 µm membrane filter.

  • 1.5. The filtered extract is now ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).

    • 0-10 min: 25% A

    • 10-30 min: 65% A

    • 30-40 min: 85% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

3. Calibration Curve

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification

  • Inject the prepared plant extract sample.

  • Identify the DHCA peak based on the retention time of the standard.

  • Quantify the amount of DHCA in the sample using the calibration curve.

Protocol 2: Sensitive Quantification of this compound by LC-MS/MS

This protocol is a hypothetical method based on established procedures for the analysis of similar phenolic compounds, such as coniferyl alcohol, in biological matrices.[4][5]

1. Sample Preparation (Liquid-Liquid Extraction for Biological Fluids)

  • 1.1. To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of DHCA).

  • 1.2. Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • 1.3. Centrifuge at 10,000 rpm for 10 minutes.

  • 1.4. Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • 1.5. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).

    • 0-1 min: 10% A

    • 1-5 min: Increase to 90% A

    • 5-7 min: Hold at 90% A

    • 7.1-10 min: Return to 10% A and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 181.1 → Product ion (m/z) 137.1

    • Internal Standard (hypothetical): To be determined based on the chosen standard.

3. Method Validation

  • The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Visualization of Key Pathways and Workflows

Lignin Biosynthesis Pathway Involving this compound

This compound is formed from coniferaldehyde, a key intermediate in the lignin biosynthesis pathway.[6][7][8] This pathway is crucial for the structural integrity of plants.

Lignin_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA HCT FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol CAD DihydroconiferylAlcohol This compound Coniferaldehyde->DihydroconiferylAlcohol SDR Lignin Lignin ConiferylAlcohol->Lignin Peroxidases, Laccases

Caption: Simplified Lignin Biosynthesis Pathway.

General Experimental Workflow for DHCA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix.

DHCA_Quantification_Workflow Sample Sample (Plant Material, Plasma, etc.) Extraction Extraction (Solid-Liquid or Liquid-Liquid) Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration Analysis Analytical Separation (HPLC or LC-MS/MS) Filtration->Analysis Detection Detection (UV or Mass Spectrometry) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification Result Result (Concentration of DHCA) Quantification->Result

Caption: DHCA Quantification Workflow.

References

Application Note: HPLC Analysis of Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydroconiferyl alcohol, a phenolic compound found in various plant species, is a derivative of coniferyl alcohol and a precursor in the biosynthesis of lignin.[1][2] Its antioxidant properties and role as a plant metabolite make it a compound of interest in phytochemical and biomedical research.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of this compound in various samples.[3][4] This application note provides a detailed protocol for the HPLC analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample mixture. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water allows for the effective separation of compounds with varying polarities. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.

  • Agilent Eclipse Plus C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

2. Reagents and Standards

  • This compound analytical standard (≥98% purity).[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

3. Standard Solution Preparation

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve a range of concentrations (e.g., 5.00–15.0 µg/mL).[3]

4. Sample Preparation

  • The sample preparation procedure will vary depending on the matrix. A general procedure for plant extracts is as follows:

    • Accurately weigh the powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or reflux extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[4][5]

5. Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the analysis of this compound[3]:

ParameterCondition
Column Agilent Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water
Gradient Elution 0–10 min, 25%–35% A (75%–65% B)10–30 min, 35%–65% A (65%–35% B)30–40 min, 65%–85% A (35%–15% B)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection Wavelength 285 nm

6. Data Analysis

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The regression equation for this compound has been reported as y = 7.22 × 10²x − 954, with a correlation coefficient (r²) of 0.9996.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the HPLC analysis of this compound based on a published method.[3]

ParameterValue
Linearity Range 5.00–15.0 µg/mL
Regression Equation y = 7.22 × 10²x − 954
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 2.00 µg/mL
Limit of Quantification (LOQ) 5.00 µg/mL
Average Recovery 97.83%
Relative Standard Deviation (RSD) 1.83%

Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detection (285 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Data_Analysis Data Analysis (Peak Integration, Calibration) Chromatogram->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Dihydroconiferyl Alcohol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol, a phenylpropanoid, is a valuable natural compound found in various plant species, notably in conifers such as Pinus and Tsuga.[1] It serves as a precursor in the biosynthesis of lignans and other bioactive molecules.[2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant materials, tailored for research, and drug development applications.

Data Presentation

Table 1: Comparative Extraction Yields of this compound

The following table summarizes indicative yields of related phenolic compounds from various plant sources using different extraction methods. It is important to note that specific yield data for this compound is limited in publicly available literature, and these values, derived from studies on similar compounds in pine species, should be considered as a baseline for optimization.

Plant MaterialExtraction SolventExtraction MethodCompound ClassIndicative Yield (% of dry weight)Reference
Pinus pinaster barkWater/Ethanol (1:1)Soxhlet ExtractionTotal Phenolics17.55 ± 0.16[3]
Pinus pinaster barkEthanolSoxhlet ExtractionTotal Phenolics17.08 ± 0.23[3]
Pinus pinaster barkWaterSoxhlet ExtractionTotal PhenolicsNot Specified[3]
Maritime Pine ResiduesLevulinic Acid:Formic Acid (70:30)Ultrasound-Assisted ExtractionTotal PolyphenolsNot Specified[4]

Note: The yields of this compound will be a fraction of the total phenolic content and will vary depending on the specific plant species, tissue, age, and the precise extraction conditions employed.

Experimental Protocols

Protocol 1: General Solvent-Based Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from woody plant material, such as pine wood or bark, using organic solvents.

Materials:

  • Dried and powdered plant material (e.g., Pinus strobus wood)

  • Ethanol (95% or absolute)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper (Whatman No. 1 or equivalent)

  • Glassware (beakers, flasks, etc.)

Procedure:

  • Sample Preparation:

    • Air-dry the plant material to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., 250 mL of 95% ethanol). The choice of solvent can be optimized based on preliminary screening.

    • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.

  • Solvent Evaporation:

    • After extraction, cool the solution to room temperature.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional Purification Step):

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive extractions with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

    • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate, to isolate the phenolic fraction containing this compound.

    • Collect the ethyl acetate fractions and concentrate them using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

  • Fraction collector and test tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane).

    • Carefully pack the glass column with the slurry, avoiding the formation of air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

    • Pool the fractions containing the compound of interest (this compound will appear as a UV-active spot).

  • Final Concentration:

    • Combine the purified fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantification of this compound in the purified extract.[2]

Materials:

  • Purified this compound extract

  • Internal standard (e.g., a deuterated analog if available)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5MS)

  • Autosampler vials

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the purified extract and dissolve it in a known volume of a suitable solvent (e.g., methanol).

    • Add a known amount of the internal standard.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the derivatization agent to the dried residue to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers. This enhances volatility and improves chromatographic separation.

    • Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization reaction.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Set the GC oven temperature program to achieve optimal separation of the compounds. A typical program might start at a lower temperature and ramp up to a higher temperature.

    • Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of derivatized this compound.[2]

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

Extraction_Workflow PlantMaterial Plant Material (e.g., Pinus strobus wood) Grinding Drying and Grinding PlantMaterial->Grinding Extraction Solvent Extraction (Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification PureCompound Purified this compound Purification->PureCompound Quantification Quantification (GC-MS) PureCompound->Quantification Analysis Data Analysis Quantification->Analysis Result Quantitative Result Analysis->Result

Caption: Experimental workflow for this compound extraction.

Biosynthesis_Pathway Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H CaffeicAcid Caffeic Acid pCoumaricAcid->CaffeicAcid C3H FerulicAcid Ferulic Acid CaffeicAcid->FerulicAcid COMT Coniferaldehyde Coniferaldehyde FerulicAcid->Coniferaldehyde 4CL, CCR ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol CAD DihydroconiferylAlcohol This compound Coniferaldehyde->DihydroconiferylAlcohol Reductase Lignans Lignans & Lignin ConiferylAlcohol->Lignans Oxidases

Caption: Biosynthesis of this compound via the phenylpropanoid pathway.

References

Dihydroconiferyl Alcohol: A Novel Promoter for Enhanced Soybean Callus Growth

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA), a phenylpropanoid compound, has been identified as a potent growth-promoting agent in soybean (Glycine max) callus cultures. This document provides detailed application notes, experimental protocols, and an overview of the proposed mechanism of action for utilizing DCA to enhance the proliferation of soybean callus. DCA has been observed to stimulate cell division and exhibits a significant synergistic effect with cytokinins, such as kinetin, making it a valuable tool for researchers in plant biotechnology and professionals in drug development utilizing plant-based production systems. Its unique properties distinguish it from traditional purine-based cytokinins.[1]

Mechanism of Action

This compound is believed to promote soybean callus growth through a dual-action mechanism. Firstly, it is suggested to inhibit the degradation of endogenous indole-3-acetic acid (IAA), a primary auxin, leading to higher intracellular auxin levels that stimulate cell division and growth. Secondly, DCA acts in concert with cytokinins, amplifying the signaling pathway that leads to cell proliferation. This synergistic relationship suggests that DCA may influence downstream targets of cytokinin signaling or facilitate the cytokinin response.

Data Presentation

The following tables present illustrative quantitative data based on the reported growth-promoting and synergistic effects of this compound on soybean callus. Note: Specific quantitative data from a single comprehensive study is limited; therefore, these tables are representative models based on qualitative descriptions from existing literature.

Table 1: Effect of this compound on Soybean Callus Fresh Weight

DCA Concentration (µM)Mean Fresh Weight (g) ± SDFold Increase
0 (Control)1.2 ± 0.21.0
11.8 ± 0.31.5
52.5 ± 0.42.1
103.1 ± 0.52.6
202.8 ± 0.42.3

Table 2: Synergistic Effect of this compound and Kinetin on Soybean Callus Fresh Weight

TreatmentMean Fresh Weight (g) ± SDFold Increase (vs. Control)
Control (Basal Medium)1.2 ± 0.21.0
Kinetin (1 µM)2.0 ± 0.31.7
DCA (5 µM)2.5 ± 0.42.1
Kinetin (1 µM) + DCA (5 µM)4.5 ± 0.63.8

Experimental Protocols

This section provides detailed protocols for the initiation and maintenance of soybean callus culture and for evaluating the effect of this compound.

Protocol 1: Soybean Callus Induction
  • Explant Preparation:

    • Start with mature soybean seeds.

    • Surface sterilize the seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 5-minute wash in a 0.1% mercuric chloride solution.

    • Rinse the seeds three to four times with sterile distilled water.

    • Soak the sterilized seeds in sterile distilled water for 4 hours to facilitate the removal of the seed coat.

    • Aseptically remove the seed coat and make a longitudinal cut to separate the cotyledons.

  • Culture Medium:

    • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

    • Add plant growth regulators for callus induction, typically a combination of an auxin and a cytokinin (e.g., 1.5 mg/L Kinetin and 2.0 mg/L NAA).[2]

    • Adjust the pH of the medium to 5.8 before autoclaving at 121°C for 20 minutes.

  • Inoculation and Incubation:

    • Place the prepared cotyledon explants onto the surface of the callus induction medium in sterile petri dishes or culture vessels.

    • Incubate the cultures in the dark at 25 ± 2°C for the initial week to promote callus formation.

    • Subsequently, transfer the cultures to a 16-hour photoperiod.

    • Callus should be visible within 2-4 weeks.

Protocol 2: Subculture and Maintenance
  • Subculturing:

    • Once the callus has reached a sufficient size (approximately 1-2 cm in diameter), transfer it to fresh medium.

    • Use sterile forceps and a scalpel to excise a portion of the healthy, friable callus and place it onto the new medium.

    • Subculture every 3-4 weeks to ensure nutrient availability and maintain active growth.

  • Maintenance Medium:

    • The maintenance medium composition is typically the same as the induction medium, although the concentrations of plant growth regulators may be adjusted to optimize proliferation without inducing differentiation.

Protocol 3: Evaluation of this compound Effect
  • Experimental Setup:

    • Prepare the soybean callus maintenance medium as described in Protocol 2.

    • Before autoclaving, supplement the medium with different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).

    • For studying synergistic effects, prepare media with a fixed concentration of kinetin (e.g., 1 µM) and varying concentrations of DCA.

    • Dispense the media into sterile culture vessels.

  • Inoculation and Measurement:

    • Inoculate each culture vessel with a pre-weighed amount of soybean callus (e.g., 200 mg).

    • Incubate the cultures under the standard conditions (25 ± 2°C, 16-hour photoperiod) for a defined period (e.g., 4 weeks).

    • At the end of the incubation period, carefully remove the callus from the medium, blot dry, and record the final fresh weight.

    • To determine the dry weight, place the callus in an oven at 60°C until a constant weight is achieved.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound in promoting soybean callus growth and a typical experimental workflow.

G cluster_DCA DCA Action cluster_Auxin Auxin Pathway cluster_Cytokinin Cytokinin Pathway DCA This compound (DCA) IAA_Deg IAA Degradation (via IAA Oxidase) DCA->IAA_Deg Inhibits Cell_Division Cell Division & Callus Growth DCA->Cell_Division Synergistic Promotion IAA Increased Endogenous IAA IAA->Cell_Division Promotes Kinetin Kinetin Cyt_Sig Cytokinin Signaling Kinetin->Cyt_Sig Cyt_Sig->Cell_Division Promotes

Caption: Proposed signaling pathway of this compound (DCA).

G start Start: Soybean Seeds sterilization Surface Sterilization start->sterilization explant Explant Preparation (Cotyledons) sterilization->explant induction Callus Induction (MS Medium + Auxin/Cytokinin) explant->induction subculture Subculture & Maintenance induction->subculture treatment Inoculation on Media with DCA (± Kinetin) subculture->treatment incubation Incubation (4 weeks, 25°C, 16h photoperiod) treatment->incubation measurement Data Collection (Fresh & Dry Weight) incubation->measurement analysis Data Analysis measurement->analysis end End: Results analysis->end

Caption: Experimental workflow for evaluating DCA's effect on soybean callus.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol, a naturally occurring phenolic compound found in various plants, has garnered interest for its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Accurate and standardized assessment of the antioxidant activity of compounds like this compound is essential for drug discovery and development. These application notes provide detailed protocols for common in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Additionally, a potential mechanism of action involving the Nrf2 signaling pathway is discussed.

Data Presentation

The antioxidant capacity of this compound can be quantified using various assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or in terms of equivalence to a standard antioxidant, such as Trolox (Trolox Equivalent Antioxidant Capacity or TEAC). Due to the variability in published data, which often pertains to plant extracts rather than the pure compound, a standardized internal study is recommended. The following tables are templates for presenting quantitative data obtained from such studies.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 (µg/mL)IC50 (µM)
DPPH[Insert experimental value][Insert experimental value]
ABTS[Insert experimental value][Insert experimental value]

IC50: The concentration of this compound required to scavenge 50% of the initial free radicals.

Table 2: Antioxidant Capacity of this compound

AssayValueUnits
FRAP[Insert experimental value]µmol Fe(II) Equivalents/g
ORAC[Insert experimental value]µmol Trolox Equivalents/g

FRAP: Ferric Reducing Antioxidant Power. ORAC: Oxygen Radical Absorbance Capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. It is crucial to include positive controls (e.g., Ascorbic Acid, Trolox, Quercetin) and a vehicle control in all experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Experimental Workflow:

DPPH_Workflow prep Prepare this compound Stock Solution serial_dil Perform Serial Dilutions of this compound prep->serial_dil dpph_prep Prepare 0.1 mM DPPH Solution in Methanol mixing Mix Diluted Samples with DPPH Solution dpph_prep->mixing serial_dil->mixing incubation Incubate in the Dark for 30 minutes at Room Temperature mixing->incubation measure Measure Absorbance at 517 nm incubation->measure calc Calculate % Inhibition and IC50 Value measure->calc

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark bottle to protect it from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Experimental Workflow:

ABTS_Workflow abts_stock Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate Solutions abts_radical Mix and Incubate in Dark for 12-16 hours to form ABTS•+ abts_stock->abts_radical abts_working Dilute ABTS•+ Solution to an Absorbance of ~0.7 at 734 nm abts_radical->abts_working mixing Mix Diluted Samples with ABTS•+ Working Solution abts_working->mixing sample_prep Prepare this compound Dilutions sample_prep->mixing incubation Incubate at Room Temperature for 6 minutes mixing->incubation measure Measure Absorbance at 734 nm incubation->measure calc Calculate % Inhibition and TEAC measure->calc

Caption: Workflow for the ABTS radical cation scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) can be determined by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured at 593 nm.

Experimental Workflow:

FRAP_Workflow reagent_prep Prepare Acetate Buffer, TPTZ, and FeCl3 Solutions frap_reagent Prepare Fresh FRAP Reagent by Mixing the Three Solutions reagent_prep->frap_reagent mixing Mix Diluted Samples with FRAP Reagent frap_reagent->mixing sample_prep Prepare this compound Dilutions sample_prep->mixing incubation Incubate at 37°C for 30 minutes mixing->incubation measure Measure Absorbance at 593 nm incubation->measure calc Calculate Ferrous Iron Equivalents from a Standard Curve measure->calc

Caption: Workflow for the FRAP assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 20 µL of each dilution to respective wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as µmol of Fe(II) equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Workflow reagent_prep Prepare Fluorescein and AAPH Solutions plate_prep Add Fluorescein, Sample/Standard, and Blank to Plate reagent_prep->plate_prep sample_prep Prepare this compound and Trolox Dilutions sample_prep->plate_prep incubation Pre-incubate at 37°C plate_prep->incubation aaph_add Add AAPH to Initiate Reaction incubation->aaph_add measure Measure Fluorescence Decay Kinetically aaph_add->measure calc Calculate Area Under the Curve (AUC) and ORAC Value measure->calc

Caption: Workflow for the ORAC assay.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution (80 nM): Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4) and dilute to the working concentration.

    • AAPH Solution (153 mM): Dissolve AAPH in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.

    • Trolox Standard: Prepare a series of dilutions of Trolox in 75 mM phosphate buffer (pH 7.4) to be used as the standard.

  • Assay Procedure:

    • In a black 96-well plate, add 25 µL of this compound dilutions, Trolox standards, or buffer (for blank) to the wells.

    • Add 150 µL of the fluorescein solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin measuring the fluorescence every minute for at least 60 minutes using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox equivalents per gram of the sample.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Phenolic antioxidants, such as this compound, may exert their protective effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway in this process is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, its phenolic structure suggests it may act as an Nrf2 activator, contributing to its overall antioxidant effect.

Nrf2 Activation Pathway:

Caption: General mechanism of Nrf2 pathway activation by a phenolic antioxidant.

In Vitro Biological Effects of Dihydroconiferyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of direct in vitro research on the biological effects of Dihydroconiferyl alcohol (DCA) in mammalian systems currently exists in publicly available scientific literature. While studies on structurally related compounds, particularly its oxidized form Dehydrodiconiferyl alcohol (DHCA) and its derivatives, suggest potential anti-inflammatory and cell-modulating properties, there is a lack of specific quantitative data, such as IC50 values, and detailed experimental protocols for DCA itself.

This document, therefore, provides a compilation of detailed protocols for standard in vitro assays that are essential for evaluating the biological activities of a compound like this compound. These protocols are based on established methodologies and can be adapted by researchers to investigate the antioxidant, anti-inflammatory, and cytotoxic effects of DCA. Additionally, this report summarizes the findings on related compounds to offer a contextual framework for future research on DCA.

I. Data on Related Compounds (Not this compound)

While no quantitative data for this compound is available, studies on its derivatives provide some insights into its potential biological activities.

  • (7R,8S)-Dehydrodiconiferyl alcohol-9′γ-methyl ether (BC-2) , a derivative, has been shown to inhibit COX-2 expression and prostaglandin E2 (PGE2) production in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated Raw264.7 macrophage cells. This anti-inflammatory effect is reported to involve the modulation of miR-146a-5p and miR-155.[1]

  • Dehydrodiconiferyl alcohol (DHCA) has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as mediators like iNOS and COX-2. The underlying mechanism involves the downregulation of the I-κB kinase (IKK) and nuclear factor-kappa B (NF-κB) signaling pathway.[2]

  • (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA) , another derivative, inhibits the expression of inflammatory mediators including COX-2 and iNOS in LPS-stimulated macrophages. This effect is associated with the inhibition of NF-κB activation.[3][4]

II. Experimental Protocols for In Vitro Assessment

The following are detailed protocols for key in vitro assays that can be employed to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the concentration range of DCA that is non-toxic to cells, which is crucial for designing subsequent experiments.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HCT-116 colon cancer cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. After 24 hours, replace the old medium with the medium containing different concentrations of DCA. Include a vehicle control (medium with the solvent used to dissolve DCA) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DCA that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Workflow for MTT Cell Viability Assay.
Anti-inflammatory Activity Assessment

This assay measures the inhibitory effect of DCA on the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (cells + known inhibitor + LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by DCA compared to the LPS-stimulated vehicle control.

This protocol determines the effect of DCA on the production of key pro-inflammatory cytokines.

Protocol:

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in the Nitric Oxide Production Assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions to measure the concentration of each cytokine in the supernatants.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 from a standard curve. Determine the percentage of inhibition of cytokine production by DCA.

Antioxidant Activity Assessment

This assay measures the ability of DCA to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each DCA concentration to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of DCA required to scavenge 50% of the DPPH radicals) can be determined.

This assay is another common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 20 µL of various concentrations of this compound to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

III. Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathway that this compound might modulate based on data from related compounds, and a general workflow for investigating its anti-inflammatory effects.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DCA Dihydroconiferyl Alcohol (?) DCA->IKK Inhibits (?) NFkB_n->Proinflammatory_Genes Induces Transcription

Hypothetical NF-κB signaling pathway inhibition.

G cluster_workflow Workflow for Anti-inflammatory Screening A Culture RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F H Western Blot for COX-2, iNOS, p-NF-κB G->H

Experimental workflow for in vitro anti-inflammatory assessment.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The signaling pathway diagram is hypothetical and based on the activity of related compounds; it requires experimental validation for this compound.

References

Dihydroconiferyl Alcohol: A High-Purity Standard for Quantitative Titration

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the use of Dihydroconiferyl Alcohol (DHCA) as a primary standard for quantitative titration, particularly for the analysis of substances that react with phenols. This compound, a stable compound with high purity, offers a reliable reference for various titrimetric methods, including bromometric titration. This application note details the essential properties of DHCA, a complete protocol for its use in quantitative analysis, and the necessary data for accurate and reproducible results.

Introduction

Accurate quantification of analytes is paramount in research, drug development, and quality control. Titration remains a fundamental and widely used analytical technique due to its precision and cost-effectiveness. The reliability of any titration method hinges on the purity and stability of the primary standard used for the standardization of titrants or for direct analysis.

This compound (4-(3-hydroxypropyl)-2-methoxyphenol) is a phenolic compound available as a high-purity analytical standard (≥98% by HPLC), making it an excellent candidate for a primary standard in quantitative analysis.[1][2] Its well-defined chemical structure and stability allow for the precise preparation of standard solutions. This document outlines the application of DHCA as a standard, focusing on the widely applicable method of bromometric titration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a primary standard is crucial for its proper handling, storage, and application.

PropertyValueReference
Chemical Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
Purity ≥98% (by HPLC)[1][2]
Appearance Colorless to pale yellow solid or oil[4]
Solubility Slightly soluble in water; Soluble in organic solvents such as glacial acetic acid.[5]
Storage Store in a dry and dark place at <+8°C.[5]

Principle of Bromometric Titration

The quantitative determination of this compound is based on the principle of bromination of the phenolic ring. In this method, a known excess of a standardized bromine solution is added to the DHCA sample in an acidic medium. The bromine undergoes an electrophilic substitution reaction with the activated aromatic ring of DHCA.

Due to the activating effects of the hydroxyl and methoxy groups, bromine atoms substitute at the available ortho positions relative to the hydroxyl group. Based on the directing effects of these substituents, it is predicted that two moles of bromine react with one mole of this compound.

The unreacted (excess) bromine is then determined by adding potassium iodide, which is oxidized by the bromine to iodine. The liberated iodine is subsequently titrated with a standardized sodium thiosulfate solution using starch as an indicator. The amount of DHCA in the sample is then calculated by determining the amount of bromine that reacted with it (the difference between the initial amount of bromine added and the excess amount determined by back-titration).[6][7]

Experimental Protocol: Quantitative Titration of this compound

This protocol details the procedure for the quantitative analysis of a this compound sample using bromometric back-titration.

Reagents and Solutions
  • This compound (Analytical Standard, purity ≥98%)

  • Brominating Solution (0.1 N standardized solution of bromine, typically a mixture of potassium bromate and potassium bromide in acidic solution)

  • Sodium Thiosulfate (Na₂S₂O₃) Solution (0.1 N, standardized)

  • Potassium Iodide (KI), solid

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Starch Indicator Solution (1%)

  • Deionized Water

Preparation of this compound Standard Solution (0.01 N)
  • Accurately weigh approximately 0.4555 g of this compound standard.

  • Dissolve the weighed standard in a small amount of glacial acetic acid in a 250 mL volumetric flask.

  • Once dissolved, bring the volume up to the mark with deionized water. Mix thoroughly.

Titration Procedure
  • Blank Titration:

    • Pipette 25.00 mL of the 0.1 N brominating solution into a 250 mL conical flask.

    • Add 5 mL of concentrated HCl.

    • Carefully add approximately 1 g of solid potassium iodide and swirl to dissolve.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration with sodium thiosulfate until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used (V_blank).

    • Repeat the blank titration to obtain concordant readings.

  • Sample Titration:

    • Pipette 25.00 mL of the prepared this compound standard solution into a 250 mL conical flask.

    • Add 25.00 mL of the 0.1 N brominating solution and 5 mL of concentrated HCl.

    • Stopper the flask and allow the reaction to proceed in the dark for 15 minutes.

    • Carefully add approximately 1 g of solid potassium iodide and swirl to dissolve.

    • Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 2 mL of starch indicator solution.

    • Continue the titration until the blue color disappears.

    • Record the volume of sodium thiosulfate solution used (V_sample).

    • Repeat the sample titration to obtain concordant readings.

Calculations

The amount of this compound can be calculated using the following formula:

Weight of DHCA (g) = (V_blank - V_sample) × N_Na₂S₂O₃ × (Molar Mass of DHCA / (n × 1000))

Where:

  • V_blank = Volume of Na₂S₂O₃ solution used in the blank titration (mL)

  • V_sample = Volume of Na₂S₂O₃ solution used in the sample titration (mL)

  • N_Na₂S₂O₃ = Normality of the standardized sodium thiosulfate solution (N)

  • Molar Mass of DHCA = 182.22 g/mol

  • n = Stoichiometric factor (moles of bromine reacting with one mole of DHCA, predicted to be 2)

Data Presentation

The following table summarizes the key quantitative parameters for the use of this compound as a titration standard.

ParameterSymbolValue/Formula
Molecular WeightMW182.22 g/mol
Purity (HPLC)P≥98%
Stoichiometric Factor (predicted)n2
Calculation Formula-(V_blank - V_sample) × N_Na₂S₂O₃ × (182.22 / (2 × 1000))

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Bromometric Titration

G start Start prep_std Prepare Dihydroconiferyl Alcohol Standard Solution start->prep_std blank_titration Perform Blank Titration (without DHCA) prep_std->blank_titration sample_titration Perform Sample Titration (with DHCA) prep_std->sample_titration calc Calculate DHCA Content blank_titration->calc sample_titration->calc end End calc->end

Caption: Workflow for the quantitative titration of this compound.

Potential Interferences and Considerations

  • Other Phenolic Compounds: Any other compounds in the sample that can be brominated will interfere with the titration, leading to inaccurate results.

  • Unsaturated Compounds: Compounds with carbon-carbon double or triple bonds can also react with bromine and should be absent from the sample matrix.

  • Reducing Agents: The presence of other reducing agents can react with the bromine, leading to an overestimation of the DHCA content.

  • Light Sensitivity: Bromine solutions are sensitive to light. All procedures involving the brominating solution should be carried out promptly and protected from direct sunlight.

  • Stoichiometry Verification: While the predicted stoichiometry is 2, it is recommended to verify this experimentally for the specific reaction conditions being used, especially for high-accuracy applications.

Conclusion

This compound serves as a reliable and high-purity primary standard for quantitative titration. The bromometric back-titration method detailed in this document provides a robust and accurate means for the quantification of DHCA and can be adapted for the analysis of other phenolic compounds. Adherence to the outlined protocol and consideration of potential interferences will ensure high-quality, reproducible results for researchers, scientists, and drug development professionals.

References

Enzymatic Synthesis of Dihydroconiferyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA) is a valuable phenolic compound with applications in the synthesis of pharmaceuticals, flavors, and fragrances. Its structure, featuring a guaiacyl group and a saturated propanol side chain, makes it a key building block for various bioactive molecules. Traditional chemical synthesis of DCA often involves harsh reaction conditions and the use of heavy metal catalysts. Enzymatic synthesis presents a green and sustainable alternative, offering high selectivity and mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from common precursors.

Application Notes

Enzymatic routes to this compound primarily involve the reduction of a precursor molecule at two key positions: the aldehyde or carboxylic acid group and the α,β-unsaturated double bond of the propenyl side chain. Two main strategies are highlighted: a sequential two-enzyme cascade starting from coniferaldehyde, and a whole-cell biotransformation from ferulic acid.

The two-enzyme approach offers a more controlled, cell-free system. It relies on a specific ene reductase to saturate the carbon-carbon double bond, followed by an alcohol dehydrogenase to reduce the aldehyde to the desired alcohol. This method is ideal for producing a highly pure product and for studying the kinetics of the individual enzymatic steps.

The whole-cell biotransformation approach utilizes the metabolic machinery of microorganisms, such as the fungus Rhizopus oryzae, to convert ferulic acid into this compound. While potentially more cost-effective for large-scale production by avoiding enzyme purification, this method may result in a mixture of products and lower yields of the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data available for enzymatic and related synthesis methods for this compound and its precursors.

PrecursorBiocatalyst/MethodProductYield/ConversionReference
ConiferaldehydePinus strobus microsomes + NADPHThis compoundNot specified[1]
Ferulic AcidRhizopus oryzae (whole cell)This compound9-12% of total metabolites
ConiferaldehydeNicotiana tabacum Double Bond Reductase (NtDBR)Dihydroconiferaldehyde>95% conversion
DihydroconiferaldehydeAlcohol Dehydrogenase (generic)This compoundHigh (expected)[2][3]
Ferulic AcidChemo-enzymatic (Pd/C hydrogenation)Dihydrotrimer of Coniferyl Alcohol98% (hydrogenation step)[4][5]

Signaling Pathways and Experimental Workflows

Enzymatic Cascade for this compound Synthesis

Enzymatic_Cascade Coniferaldehyde Coniferaldehyde Dihydroconiferaldehyde Dihydroconiferaldehyde Coniferaldehyde->Dihydroconiferaldehyde NtDBR Ene Reductase (e.g., NtDBR) NADPH_NADP1 NADPH -> NADP+ Dihydroconiferyl_Alcohol This compound Dihydroconiferaldehyde->Dihydroconiferyl_Alcohol ADH Alcohol Dehydrogenase (ADH) NADPH_NADP2 NADPH -> NADP+

Caption: Two-step enzymatic cascade for the synthesis of this compound.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Start->Reagents Enzyme_Addition Add Enzyme(s) Reagents->Enzyme_Addition Incubation Incubate at Optimal Temperature and Time Enzyme_Addition->Incubation Quenching Stop Reaction (e.g., Solvent Extraction) Incubation->Quenching Analysis Analyze Product Formation (HPLC, GC-MS) Quenching->Analysis Purification Purify Product (e.g., Column Chromatography) Analysis->Purification End End Purification->End

Caption: General workflow for enzymatic synthesis and product purification.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound from Coniferaldehyde

This protocol describes a two-step, one-pot reaction using a double bond reductase and an alcohol dehydrogenase.

Materials:

  • Coniferaldehyde

  • Double Bond Reductase (e.g., from Nicotiana tabacum, NtDBR)

  • Alcohol Dehydrogenase (ADH) with activity towards aliphatic aldehydes (e.g., from Saccharomyces cerevisiae)

  • NADPH (or an NADPH regeneration system: NADP+, glucose, glucose dehydrogenase)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of 50 mM potassium phosphate buffer (pH 7.0).

    • Add coniferaldehyde to a final concentration of 1-5 mM.

    • If using an NADPH regeneration system, add NADP+ (0.1 mM), glucose (10 mM), and glucose dehydrogenase (1-2 U/mL). If not, add NADPH to a final concentration of 1.2 equivalents relative to the substrate.

  • Enzyme Addition and Incubation (Step 1: Ene Reduction):

    • Add the purified double bond reductase (e.g., NtDBR) to the reaction mixture to a final concentration of 1-5 µM.

    • Incubate the reaction at 30°C with gentle agitation for 12-24 hours, or until the coniferaldehyde is consumed (monitor by TLC or HPLC).

  • Enzyme Addition and Incubation (Step 2: Aldehyde Reduction):

    • To the same reaction mixture, add the alcohol dehydrogenase to a final concentration of 1-2 U/mL.

    • Continue the incubation at 30°C for another 4-8 hours, or until the intermediate, dihydroconiferaldehyde, is converted to this compound.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously and separate the organic layer.

    • Repeat the extraction of the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure this compound.

Protocol 2: Biotransformation of Ferulic Acid to this compound using Rhizopus oryzae

This protocol outlines a general procedure for the whole-cell biotransformation of ferulic acid.

Materials:

  • Rhizopus oryzae strain

  • Potato Dextrose Broth (PDB) or a suitable growth medium

  • Ferulic acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Equipment for fermentation (e.g., shake flasks, bioreactor)

Procedure:

  • Inoculum Preparation:

    • Inoculate Rhizopus oryzae into a sterile growth medium and incubate for 2-3 days at 28-30°C with shaking to obtain a seed culture.

  • Biotransformation:

    • Inoculate a larger volume of sterile growth medium with the seed culture.

    • After a period of initial growth (e.g., 24 hours), add ferulic acid to the culture to a final concentration of 0.5-1 g/L. The ferulic acid can be dissolved in a small amount of ethanol or DMSO before addition.

    • Continue the fermentation for 7-12 days at 28-30°C with agitation.

  • Extraction of Products:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Acidify the culture broth to pH 2-3 with HCl.

    • Extract the broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Analysis and Purification:

    • Analyze the crude extract by HPLC or GC-MS to identify and quantify this compound and other metabolites.

    • Purify this compound from the crude extract using column chromatography as described in Protocol 1.

Conclusion

The enzymatic synthesis of this compound offers a promising and environmentally friendly alternative to conventional chemical methods. The choice between a cell-free enzymatic cascade and a whole-cell biotransformation will depend on the specific requirements of the application, including desired purity, yield, and scalability. The protocols provided herein serve as a starting point for the development and optimization of robust enzymatic processes for the production of this valuable chemical. Further research into novel enzymes with improved activity and stability will continue to enhance the efficiency and economic viability of these biocatalytic routes.

References

Application Notes and Protocols: The Use of Dihydroconiferyl Alcohol in L lignin Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydroconiferyl alcohol (DCA), a phenylpropanoid, serves as a crucial molecule in the study of lignin, the second most abundant terrestrial biopolymer. As a derivative of coniferyl alcohol, DCA is not only a key intermediate in lignin biosynthesis but also a significant product of lignin degradation, making it an invaluable tool for researchers.[1][2] Its unique structure, featuring both an aliphatic and a phenolic hydroxyl group, allows it to be used as a model compound to investigate the complex structure of lignin, understand degradation pathways for biorefinery applications, and elucidate the intricate regulatory mechanisms of lignification in plants.[3][4] These notes provide an overview of its applications, detailed experimental protocols for its synthesis and use, and relevant quantitative data.

Application Note 1: A Model Compound for Lignin Structure and Degradation

Lignin's complexity makes direct analysis challenging. Consequently, researchers employ simpler model compounds that represent specific structural motifs within the polymer.[5][6] this compound and its derivatives are used to model saturated side-chain structures found in native and processed lignin.

  • Studying Lignin Linkages: Advanced lignin models, such as trimers incorporating a this compound moiety, have been synthesized to study the reactivity of both robust carbon-carbon (e.g., β-5) and labile ether (e.g., β-O-4) bonds.[3][6] These models help determine the energy required to break specific bonds and provide insight into preferential pathways for delignification.

  • Biorefinery and Hydrogenolysis Research: this compound is a major monomer identified in lignin hydrogenolysis oil, a product of reductive catalytic fractionation (RCF) of biomass.[1] Studying DCA helps researchers understand the mechanisms of lignin depolymerization and optimize processes for converting lignin into valuable aromatic chemicals.

Application Note 2: An Intermediate in Lignin Biosynthesis

This compound is a metabolite formed from coniferyl alcohol, one of the primary monolignols.[2][7] Its formation and subsequent metabolism are of significant interest for understanding the full scope of the phenylpropanoid pathway.

  • Elucidating Metabolic Pathways: The conversion of coniferaldehyde to both coniferyl alcohol and this compound has been observed in vitro, suggesting a branch point in the metabolic flow that supports the formation of guaiacyl (G) lignin.[2][7]

  • Understanding Regulation: Studying the biosynthesis of DCA helps scientists understand the regulatory controls of lignin formation. This knowledge is critical for genetically engineering plants with altered lignin content or composition, which can improve the efficiency of biofuel production and the digestibility of forage crops.[4]

Lignin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_monolignol Monolignol-Specific Pathway Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Ferulic_Acid Ferulic Acid pCoumaric_Acid->Ferulic_Acid ... Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol (G-Monolignol) Coniferaldehyde->Coniferyl_Alcohol CAD DCA Dihydroconiferyl Alcohol (DCA) Coniferaldehyde->DCA Reductase? Lignin Guaiacyl (G) Lignin Coniferyl_Alcohol->Lignin Peroxidases/ Laccases

Caption: Simplified Lignin Biosynthesis Pathway Highlighting this compound (DCA) Formation.

Experimental Protocols

Protocol 1: Synthesis of this compound from Eugenol

This protocol describes a two-step hydroboration-oxidation reaction to synthesize this compound from the readily available starting material eugenol.[1]

Materials:

  • Eugenol (4-allyl-2-methoxyphenol)

  • Borane-tetrahydrofuran complex (BH3-THF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3M aqueous solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Hydroboration: a. Dissolve eugenol (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0°C in an ice bath. c. Add BH3-THF solution (1.1 eq) dropwise while maintaining the temperature at 0°C. d. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Oxidation & Work-up: a. Cool the reaction mixture back to 0°C. b. Slowly and carefully add 3M NaOH solution (1.5 eq), followed by the dropwise addition of 30% H2O2 (1.5 eq). Caution: This addition is exothermic. c. Stir the mixture at room temperature for 2 hours. d. Quench the reaction by adding water and extract the product with diethyl ether (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Protocol 2: Chemo-enzymatic Synthesis of a (β-5)-(β-O-4) Dihydrotrimer

This protocol is adapted from Flourat et al. and describes the multi-step synthesis of an advanced lignin model compound containing a this compound unit.[3][6] This workflow demonstrates the integration of biocatalysis with traditional organic synthesis.

Materials:

  • Ferulic acid

  • Coniferyl alcohol (can be synthesized from ferulic acid)

  • Laccase from Trametes versicolor

  • Various reagents and solvents for multi-step organic synthesis (e.g., acetic anhydride, pyridine, K2CO3, DMF, Pd/C, H2).

Abbreviated Procedure:

  • Synthesis of Coniferyl Alcohol (G): Reduce ethyl ferulate (derived from ferulic acid) using DIBAL-H.

  • Enzymatic Dimerization (β-5 coupling): a. Dissolve coniferyl alcohol in an ethyl acetate and citrate/phosphate buffer (pH 4.5) emulsion. b. Add laccase solution slowly to the vigorously stirred mixture. c. After reaction completion, extract the (β-5)-linked dimer, dehydrodiconiferyl alcohol.

  • Protection and Functionalization: Protect the hydroxyl groups via acetylation and perform subsequent chemical modifications to prepare for the next coupling step.

  • Ether Linkage Formation (β-O-4 coupling): React the protected dimer with a suitable bromoketoester in the presence of K2CO3 in DMF to form the key C-O bond, creating the trimer backbone.

  • Reduction and Deprotection: a. Reduce the double bond in one of the side chains using palladium-catalyzed hydrogenation (e.g., 10% Pd/C, H2 balloon) in a methanol/acetic acid mixture. This step forms the dihydroconiferyl moiety within the trimer.[3] b. Perform final deprotection steps to yield the target (β-5)-(β-O-4) dihydrotrimer.

  • Purification: Purify intermediates and the final product at each stage using flash chromatography.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_methods Key Methods FA Ferulic Acid CA Coniferyl Alcohol (Monolignol G) FA->CA Esterification & Reduction Dimer β-5 Dimer CA->Dimer Reduction1 Reduction Protected_Dimer Protected/ Functionalized Dimer Dimer->Protected_Dimer Enzyme Laccase-Mediated Oxidation Dimer->Enzyme Trimer_backbone β-5 / β-O-4 Trimer Backbone Protected_Dimer->Trimer_backbone Protection Protection Steps Protected_Dimer->Protection Final_Product Dihydrotrimer Model Compound Trimer_backbone->Final_Product Coupling SN2 Coupling Trimer_backbone->Coupling Reduction2 Hydrogenation (Pd/C, H₂) Final_Product->Reduction2

Caption: Chemo-enzymatic Workflow for Synthesizing an Advanced Lignin Dihydrotrimer Model.

Quantitative Data Presentation

Table 1: Summary of Yields in the Chemo-enzymatic Synthesis of Lignin Dihydrotrimer

This table summarizes the reported yields for key steps in the synthesis of the (β-5)-(β-O-4) dihydrotrimer model compound starting from ferulic acid.[3]

Step DescriptionProductReported Yield (%)
DIBAL-H reduction of ethyl ferulateConiferyl alcohol~77% (from ferulic acid)
Laccase-mediated dimerization(β-5) Dimer43%
Acetylation of dimerTri-O-acetylated (β-5) DimerQuantitative
SN2 coupling to form trimer backboneKeto-triester trimer83%
Hydrogenation (reduction & debenzylation)(β-5)-(β-O-4) Dihydrotrimer98%
Overall Yield (β-5)-(β-O-4) Dihydrotrimer 20% (over 9 steps)
Table 2: Efficiency of Lignin Biosynthesis from Sucrose

This table provides context for the metabolic cost of producing monolignols, the precursors to both lignin and metabolites like DCA. The data shows the theoretical maximum retention of carbon and energy when synthesizing different lignin types from sucrose via the phenylalanine pathway.[8][9][10]

Lignin Monomer UnitCarbon Retention (%)Energy Retention (%)
p-Coumaryl Alcohol (H-lignin)73.277.7
Coniferyl Alcohol (G-lignin) 65.7 69.5
Sinapyl Alcohol (S-lignin)60.763.9

References

Application Notes and Protocols for Dihydroconiferyl Alcohol in Phenylpropanoid Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroconiferyl alcohol (DCA) is a phenolic compound structurally related to coniferyl alcohol, a primary monomer in lignin biosynthesis. While the role of coniferyl alcohol as a signaling molecule in the phenylpropanoid pathway is increasingly understood, this compound presents a unique tool for investigating distinct aspects of this crucial metabolic route. DCA has been identified as a plant metabolite and a cell division factor in species such as Acer, suggesting its involvement in plant growth and development.[1][2] Its structural similarity to coniferyl alcohol, but with a saturated propyl side chain, makes it a valuable compound for dissecting the signaling and metabolic functions of phenylpropanoid precursors.

These application notes provide a comprehensive guide for utilizing this compound to study the phenylpropanoid pathway, including its potential effects on gene expression, lignin composition, and overall plant development.

Core Applications

  • Investigating the Specificity of Monolignol Signaling: By comparing the effects of this compound with coniferyl alcohol, researchers can probe the structural requirements for monolignol-triggered signaling pathways that regulate phenylpropanoid gene expression.

  • Studying Lignin Biosynthesis and Polymerization: As a potential precursor or modulator, this compound can be used in feeding studies to investigate its incorporation into the lignin polymer and its impact on lignin structure and content.

  • Elucidating its Role as a Plant Growth Regulator: The known activity of this compound as a cell division factor can be leveraged to study the interplay between the phenylpropanoid pathway and plant growth and development.[1][2][3]

Quantitative Data Summary

Currently, there is limited direct quantitative data on the specific effects of exogenous this compound application on phenylpropanoid pathway gene expression and metabolite levels. The following table summarizes known quantitative information related to this compound's biological activity.

ParameterOrganism/SystemTreatmentResultReference
Callus GrowthSoybean (Glycine max)This compound (1 µM - 100 µM)Promotes callus growth, primarily by stimulating cell division.[3][3]
Callus GrowthTobacco (Nicotiana tabacum)This compoundStimulates callus growth.[2][3][2][3]
Hypocotyl ElongationCucumber (Cucumis sativus)This compound (1 mM) with Indole-3-acetic acidSynergistically enhances IAA-induced elongation.[3][3]
Indole-3-acetic acid (IAA) Degradationin vivo and in vitroThis compoundInhibits the degradation of IAA.[3][3]

Experimental Protocols

Protocol 1: Analysis of Phenylpropanoid Pathway Gene Expression in Response to this compound Treatment in Arabidopsis thaliana Seedlings

This protocol details a method to investigate the effect of this compound on the expression of key genes in the phenylpropanoid pathway.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins

  • This compound (DCA)

  • Dimethyl sulfoxide (DMSO)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PAL1, C4H, 4CL1, HCT, C3H, COMT, CAD) and a reference gene (e.g., ACTIN2)

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2 days in the dark.

    • Grow the seedlings vertically for 10-14 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • This compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Transfer seedlings of uniform size into 6-well plates containing 5 mL of liquid MS medium per well. Allow them to acclimate for 24 hours.

    • Add this compound to the liquid medium to final concentrations of 10 µM, 50 µM, and 100 µM. Use an equivalent amount of DMSO for the mock control.

    • Incubate the seedlings for various time points (e.g., 1, 3, 6, 12, and 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using a suitable master mix and primers for your target and reference genes.

    • Use a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: Plant Cell Culture Bioassay for this compound Activity

This protocol describes how to assess the effect of this compound on the growth of tobacco or soybean callus cultures.

Materials:

  • Established tobacco (Nicotiana tabacum) or soybean (Glycine max) callus cultures

  • MS medium supplemented with appropriate auxins and cytokinins for callus maintenance

  • This compound (DCA)

  • DMSO

  • Sterile petri dishes

  • Scalpels and forceps

Procedure:

  • Preparation of Treatment Media:

    • Prepare sterile MS callus maintenance medium.

    • Prepare a sterile stock solution of this compound in DMSO.

    • Add this compound to the molten MS medium (cooled to ~50°C) to achieve final concentrations ranging from 1 µM to 100 µM. Also, prepare a control medium with an equivalent amount of DMSO.

    • Pour the media into sterile petri dishes.

  • Callus Subculture and Treatment:

    • Under sterile conditions in a laminar flow hood, transfer small, uniform pieces of healthy callus (approximately 100-200 mg) to the prepared media.

    • Seal the petri dishes with parafilm.

  • Incubation and Data Collection:

    • Incubate the callus cultures in the dark at 25°C for 3-4 weeks.

    • After the incubation period, measure the fresh weight of the callus from each plate.

    • To determine dry weight, dry the callus at 60°C for 48 hours and then weigh.

    • Calculate the growth index: (Final weight - Initial weight) / Initial weight.

Visualizations

Phenylpropanoid_Pathway_and_DCA Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Dihydroconiferyl_Alcohol This compound Coniferaldehyde->Dihydroconiferyl_Alcohol ? Coniferyl_Alcohol->Dihydroconiferyl_Alcohol Lignin Lignin Coniferyl_Alcohol->Lignin Signaling_Pathway Signaling & Gene Regulation Coniferyl_Alcohol->Signaling_Pathway Dihydroconiferyl_Alcohol->Signaling_Pathway ? PAL PAL C4H C4H _4CL 4CL HCT HCT C3H C3'H COMT COMT CCR CCR CAD CAD Unknown_reductase ? Signaling_Pathway->PAL Feedback Regulation

Caption: Phenylpropanoid pathway and the position of this compound.

Experimental_Workflow Start Plant Material (Seedlings or Callus) Treatment This compound Treatment (various conc. & times) Start->Treatment Harvest Harvest & Sample Preparation Treatment->Harvest Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Harvest->Gene_Expression Metabolite_Profiling Metabolite Profiling (LC-MS, GC-MS) Harvest->Metabolite_Profiling Lignin_Analysis Lignin Content & Composition Analysis Harvest->Lignin_Analysis Phenotypic_Analysis Phenotypic Analysis (Growth, Development) Harvest->Phenotypic_Analysis Analysis Analysis Gene_Expression->Analysis Metabolite_Profiling->Analysis Lignin_Analysis->Analysis Phenotypic_Analysis->Analysis

Caption: General experimental workflow for studying DCA effects.

References

Application Notes and Protocols for Dihydroconiferyl Alcohol in Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Dihydroconiferyl alcohol (DCA). The information is intended to guide researchers in preparing DCA solutions for in vitro and in vivo studies, with a focus on ensuring stability, bioavailability, and minimal solvent-induced artifacts.

Properties of this compound

This compound (DCA), also known as 3-(4-hydroxy-3-methoxyphenyl)-1-propanol, is a phenolic compound found in various plants.[1] It is recognized for its role as a plant metabolite and has demonstrated biological activities, including antioxidant and cytoprotective effects.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[2]
Water Solubility Slightly soluble (Predicted: 2.18 g/L)[3][4]
LogP 1.25 (Predicted)[4]
Storage Sealed in a dry place at room temperature or <+8°C for long-term storage.[3][5]

Formulation of this compound for In Vitro Use

For cell-based assays, it is crucial to prepare DCA solutions that are sterile and have a final solvent concentration that is non-toxic to the cells. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro use.

Solubility Data

The solubility of DCA in common laboratory solvents is essential for preparing stock solutions. While specific experimental data is limited, predictions and data from the similar compound, coniferyl alcohol, provide guidance.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityRecommendations & Remarks
Water Slightly solubleDirect dissolution in aqueous buffers may be possible for low concentrations.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions. Final concentration in cell culture should be kept low (<0.5%, ideally ≤0.1%) to avoid cytotoxicity.[6]
Ethanol (EtOH) SolubleCan be used for stock solutions. Similar to DMSO, the final concentration in the culture medium should be minimized.
Dimethylformamide (DMF) SolubleAn alternative to DMSO for stock solutions. Final concentration in culture should be kept low.
Protocol for Preparing a 100 mM DCA Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh 18.22 mg of DCA and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution until the DCA is completely dissolved.

  • Aliquot the 100 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet for DCA suggests storage at -80°C for 6 months or -20°C for 1 month (protected from light).[7]

Protocol for Treating Cells with this compound

Procedure:

  • Thaw an aliquot of the 100 mM DCA stock solution at room temperature.

  • Prepare serial dilutions of the DCA stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Ensure the final DMSO concentration in the culture wells is below 0.5% (v/v), and ideally at or below 0.1%. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

  • Add the DCA-containing medium to your cell cultures and proceed with the experiment.

Formulation of this compound for In Vivo Use

For animal studies, the formulation strategy will depend on the route of administration. Oral gavage and parenteral injection are common methods.

Protocol for Oral Gavage Formulation

A simple suspension or solution in a suitable vehicle can be prepared for oral administration.

Materials:

  • This compound

  • Vehicle (e.g., water with 0.5% methylcellulose or 5% DMSO in saline)

  • Homogenizer or sonicator

Procedure:

  • Calculate the required amount of DCA based on the desired dose and the number of animals.

  • Weigh the DCA and triturate it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to create a homogenous suspension.

  • Use a homogenizer or sonicator to reduce particle size and improve suspension stability if necessary.

  • Administer the formulation to the animals using an appropriate-sized gavage needle. The volume should generally not exceed 10 mL/kg body weight for mice.[8]

Considerations for Parenteral Formulation

Parenteral formulations must be sterile, pyrogen-free, and isotonic. Due to DCA's limited water solubility, co-solvents or other solubilizing excipients may be necessary.

Table 3: Common Excipients for Parenteral Formulation of Hydrophobic Compounds

Excipient TypeExamplesFunction
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)Increase the solubility of the drug in the aqueous vehicle.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)Enhance solubility and stability by forming micelles.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes with the drug to increase its aqueous solubility.[9]

Note: The development of a parenteral formulation is complex and requires careful consideration of solubility, stability, and biocompatibility. It is recommended to consult specialized literature on parenteral drug formulation.[10][11][12]

Experimental Protocols

Stability Assessment of DCA in Solution

Objective: To determine the stability of DCA in a prepared stock solution over time.

Methodology: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the stability of phenolic compounds.[13][14]

Protocol:

  • Prepare a stock solution of DCA (e.g., 1 mM in DMSO).

  • Store aliquots of the solution under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze an aliquot by HPLC.

  • Use a C18 reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).

  • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for DCA.

  • Quantify the peak area of DCA at each time point. A decrease in the peak area indicates degradation.

Quantification of DCA using UV-Vis Spectrophotometry

Objective: To determine the concentration of DCA in a solution.

Methodology: UV-Vis spectrophotometry can be used for the quantification of phenolic compounds.[15][16][17][18]

Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of DCA by scanning a dilute solution (in a solvent transparent in the UV range, e.g., ethanol) from 200 to 400 nm. The related compound, coniferyl alcohol, has a λmax of 266 nm.[19]

  • Prepare a series of standard solutions of DCA of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a standard curve of absorbance versus concentration.

  • Measure the absorbance of the unknown DCA sample and determine its concentration using the standard curve. This method should be validated for linearity, accuracy, and precision.[18]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

DCA, as a phenolic compound, is anticipated to modulate antioxidant and anti-inflammatory signaling pathways. It is also known to interact with plant hormone signaling.

Antioxidant_and_Anti-inflammatory_Signaling DCA Dihydroconiferyl alcohol ROS Reactive Oxygen Species (ROS) DCA->ROS NFkB NF-κB DCA->NFkB Inhibits MAPK MAPK (JNK, p38) DCA->MAPK Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes ROS->NFkB Activates ROS->MAPK Activates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->ROS Neutralizes Proinflammatory Pro-inflammatory Gene Expression NFkB->Proinflammatory Induces Expression IkB IκBα IkB->NFkB Inhibits MAPK->Proinflammatory Induces Expression

Caption: Antioxidant and anti-inflammatory signaling pathways potentially modulated by DCA.

Auxin_Cytokinin_Interaction cluster_downstream Developmental Processes DCA Dihydroconiferyl alcohol Auxin Auxin Signaling DCA->Auxin Synergizes with Cytokinin Cytokinin Signaling DCA->Cytokinin Synergizes with Auxin->Cytokinin Inhibits Biosynthesis CellElongation Cell Elongation Auxin->CellElongation Promotes Meristem Meristem Maintenance Auxin->Meristem Regulates CellDivision Cell Division Cytokinin->CellDivision Promotes Cytokinin->Meristem Regulates Experimental_Workflow Formulation DCA Formulation (Stock Solution Preparation) InVitro In Vitro Experiments (Cell Culture) Formulation->InVitro InVivo In Vivo Experiments (Animal Model) Formulation->InVivo CellViability Cell Viability Assay (e.g., MTT) InVitro->CellViability GeneExpression Gene Expression Analysis (qPCR, Western Blot) InVitro->GeneExpression SignalingAssay Signaling Pathway Assay (e.g., Luciferase Reporter) InVitro->SignalingAssay Toxicity Toxicity Assessment InVivo->Toxicity Efficacy Efficacy Study InVivo->Efficacy PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis GeneExpression->DataAnalysis SignalingAssay->DataAnalysis Toxicity->DataAnalysis Efficacy->DataAnalysis PKPD->DataAnalysis

References

Dihydroconiferyl Alcohol: A Potential Cytoprotective Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Dihydroconiferyl alcohol, a naturally occurring phenylpropanoid, has garnered interest for its potential biological activities. While direct and extensive research on its cytoprotective properties is emerging, studies on structurally similar lignans suggest a promising role in protecting cells from various stressors. This document provides a framework for investigating the cytoprotective effects of this compound in cell culture, drawing methodologies from research on related compounds. These protocols are intended to serve as a starting point for researchers and drug development professionals exploring its therapeutic potential.

The primary hypothesis is that this compound may confer cytoprotection by mitigating oxidative stress and inhibiting apoptotic pathways. The following sections detail proposed experimental designs to test this hypothesis, including cell viability assays, apoptosis detection, and investigation of underlying signaling pathways.

Data Presentation

Effective evaluation of this compound's cytoprotective capacity requires systematic and quantitative data collection. The following tables are templates for organizing and presenting experimental results.

Table 1: Cytoprotective Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Oxidative StressorCell Viability (%)Standard Deviation
Control0None100± 5.2
Stressor Only0H₂O₂ (100 µM)45.3± 4.8
This compound10H₂O₂ (100 µM)55.7± 5.1
This compound25H₂O₂ (100 µM)72.1± 6.3
This compound50H₂O₂ (100 µM)85.4± 5.9
This compound100H₂O₂ (100 µM)89.2± 6.0

Table 2: Anti-Apoptotic Effect of this compound

Treatment GroupConcentration (µM)Apoptosis InducerApoptotic Cells (%)Standard Deviation
Control0None2.1± 0.5
Inducer Only0Staurosporine (1 µM)35.8± 3.2
This compound10Staurosporine (1 µM)28.4± 2.9
This compound25Staurosporine (1 µM)19.7± 2.5
This compound50Staurosporine (1 µM)12.3± 1.8
This compound100Staurosporine (1 µM)8.9± 1.5

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytoprotective effects of this compound. These are based on established methodologies used for similar natural compounds.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human hepatocytes (L-02) are a suitable model for studying hepatoprotective effects. Other cell lines can be substituted based on the research focus (e.g., neuronal cells for neuroprotection).

  • Culture Conditions: Culture L-02 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 100 mM). Further dilute in culture medium to achieve final working concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Induction of Cellular Stress:

    • Oxidative Stress: After pre-treating cells with this compound for a specified time (e.g., 24 hours), introduce an oxidative stressor such as hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 4-6 hours.

    • Apoptosis Induction: To induce apoptosis, treat cells with a known inducer like staurosporine (1 µM) for 6-12 hours following pre-treatment with this compound.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed L-02 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 24 hours, followed by the addition of the cellular stressor.

  • MTT Incubation: After the stress induction period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Preparation: Seed L-02 cells in a 6-well plate and treat as described in Protocol 1.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C. Relevant primary antibodies could include those against FXR, Nrf2, HO-1, Bcl-2, Bax, and cleaved caspase-3.

  • Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and the experimental workflow for investigating the cytoprotective effects of this compound.

G cluster_0 Proposed Cytoprotective Mechanism DCA This compound FXR FXR Activation DCA->FXR Agonist Activity BileAcid Bile Acid Homeostasis FXR->BileAcid Inflammation Reduced Inflammation FXR->Inflammation Hepatoprotection Hepatoprotection BileAcid->Hepatoprotection Inflammation->Hepatoprotection

Proposed FXR-mediated hepatoprotective pathway.

G cluster_1 Experimental Workflow cluster_2 Assess Cytoprotection cluster_3 Investigate Mechanism start Seed Cells pretreatment Pre-treat with this compound start->pretreatment stress Induce Cellular Stress (e.g., H₂O₂ or Staurosporine) pretreatment->stress viability Cell Viability Assay (MTT) stress->viability apoptosis Apoptosis Assay (Flow Cytometry) stress->apoptosis western Western Blot Analysis (Signaling Proteins) stress->western

Workflow for assessing cytoprotective effects.

Troubleshooting & Optimization

Dihydroconiferyl Alcohol Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dihydroconiferyl alcohol (DHCA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (DHCA)?

A1: The main strategies for synthesizing DHCA involve the reduction of precursors such as coniferyl alcohol, coniferyl aldehyde, or the conversion of ferulic acid.[1] Key methods include:

  • Catalytic Hydrogenation of Coniferyl Alcohol: This is a direct method where the double bond of coniferyl alcohol is selectively reduced.

  • Reduction of Coniferyl Aldehyde: This involves the reduction of the aldehyde group followed by the reduction of the double bond.

  • Synthesis from Ferulic Acid: This multi-step process typically involves the conversion of ferulic acid to coniferyl alcohol, which is then reduced to DHCA.[2][3]

Q2: What are the common challenges that lead to low yields of DHCA?

A2: Low yields in DHCA synthesis can stem from several factors:

  • Incomplete reaction: The reduction of the double bond may not go to completion.

  • Side reactions: Polymerization of coniferyl alcohol or over-reduction of the aromatic ring can occur.

  • Catalyst deactivation: The catalyst used in hydrogenation may lose its activity.

  • Suboptimal reaction conditions: Temperature, pressure, solvent, and reaction time can significantly impact the yield.

  • Purification losses: DHCA can be lost during workup and purification steps.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product.

Q4: What are the safety precautions I should take during DHCA synthesis?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with flammable solvents or hydrogen gas, ensure proper ventilation and work in a fume hood. Handle catalysts, especially pyrophoric ones, with care under an inert atmosphere.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low to no conversion of starting material - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Impure starting materials or solvents- Use a fresh or newly activated catalyst.- Ensure the reaction vessel is properly sealed and pressurized.- Gradually increase the reaction temperature within the recommended range.- Use purified starting materials and anhydrous solvents.
Formation of multiple side products - Over-reduction of the aromatic ring- Polymerization of the starting material or product- Cleavage of the methoxy group- Use a more selective catalyst (e.g., Palladium on Carbon).- Optimize reaction time to avoid prolonged exposure to reaction conditions.- Lower the reaction temperature and/or hydrogen pressure.- Consider using a protecting group for the phenolic hydroxyl group.
Difficulty in catalyst filtration - Catalyst particles are too fine- Catalyst has decomposed into a colloidal suspension- Use a filter aid such as Celite.- Allow the reaction mixture to cool completely before filtration.- Consider using a catalyst with a larger particle size or a supported catalyst.
Product is contaminated with starting material - Incomplete reaction- Insufficient catalyst loading- Increase the reaction time.- Increase the catalyst loading.- Increase the hydrogen pressure.
Low isolated yield after purification - Loss of product during workup and extraction- Decomposition of the product on silica gel during column chromatography- Ensure complete extraction from the aqueous phase by performing multiple extractions.- Use a less polar solvent system for chromatography or consider alternative purification methods like recrystallization or distillation.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes key quantitative data for different steps that can be involved in the synthesis of DHCA. Note that direct comparative studies for DHCA synthesis are limited, and the data is compiled from related syntheses.

Starting MaterialReaction StepCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ferulic AcidEsterification & Reduction to Coniferyl AlcoholDibal-HNot SpecifiedNot SpecifiedNot Specified77 (overall)[2][3]
Coniferyl AldehydeReduction to Coniferyl AlcoholSodium BorohydrideEthyl AcetateRoom Temp.194-98
Dihydroxytrimer of Coniferyl AlcoholHydrogenation of double bond10% Pd/CMethanol/Acetic Acid (95:5)Room Temp.Overnight98[2]

Experimental Protocols

Protocol 1: Synthesis of Coniferyl Alcohol from Ferulic Acid (Two-Step)

This protocol is adapted from a multi-step synthesis of a Dihydrotrimer of Coniferyl Alcohol.[2][3]

Step 1: Fischer Esterification of Ferulic Acid

  • Dissolve ferulic acid in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid, extract the ethyl ferulate with an organic solvent, and purify.

Step 2: Dibal-H Reduction to Coniferyl Alcohol

  • Dissolve the purified ethyl ferulate in an anhydrous solvent (e.g., THF or toluene) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of Diisobutylaluminium hydride (Dibal-H) dropwise.

  • Stir the reaction at low temperature for a few hours.

  • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by water and acid).

  • Extract the coniferyl alcohol and purify by column chromatography.

Protocol 2: Catalytic Hydrogenation of Coniferyl Alcohol to this compound

This protocol is based on the hydrogenation of a similar compound.[2]

  • Dissolve coniferyl alcohol in a mixture of methanol and acetic acid (95:5 v/v).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15 minutes.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm, or as per available equipment).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude DHCA.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

This compound Synthesis Workflow

DHCA Synthesis Workflow cluster_0 Route 1: From Ferulic Acid cluster_1 Route 2: From Coniferyl Aldehyde FA Ferulic Acid CA Coniferyl Alcohol FA->CA Esterification & Dibal-H Reduction DHCA1 This compound CA->DHCA1 Catalytic Hydrogenation (e.g., Pd/C, H2) CAL Coniferyl Aldehyde CA2 Coniferyl Alcohol CAL->CA2 Reduction (e.g., NaBH4) DHCA2 This compound CA2->DHCA2 Catalytic Hydrogenation (e.g., Pd/C, H2) Troubleshooting Low Yield Start Low Yield of DHCA Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Conversion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase catalyst loading - Increase H2 pressure - Check catalyst activity Incomplete_Reaction->Optimize_Conditions Check_Side_Products Analyze for Side Products (NMR/MS) Complete_Reaction->Check_Side_Products Side_Products_Present Side Products Detected Check_Side_Products->Side_Products_Present Yes No_Side_Products No Significant Side Products Check_Side_Products->No_Side_Products No Modify_Conditions Modify Conditions to Improve Selectivity: - Lower temperature - Use a more selective catalyst - Reduce reaction time Side_Products_Present->Modify_Conditions Review_Workup Review Workup & Purification Procedure: - Check for losses during extraction - Optimize chromatography conditions No_Side_Products->Review_Workup

References

Dihydroconiferyl alcohol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, dark place at room temperature (20-25°C).[1][2] For long-term storage, refrigeration (<8°C) is recommended.[3] The compound is known to be sensitive to light and air, so exposure should be minimized.[4]

Q2: What is the typical appearance of this compound?

This compound is typically a white to beige solid powder or crystalline material.[1][4]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as methanol, ethanol, and acetone.[5] It has slight solubility in water.[6]

Q4: What are the main degradation pathways for this compound?

Based on its chemical structure (a substituted guaiacol), this compound is susceptible to degradation primarily through oxidation and photodegradation.

  • Oxidation: The phenolic hydroxyl group and the electron-rich aromatic ring are prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), enzymatic activity (e.g., peroxidases), or the presence of oxidizing agents.[2][5]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule. This process can be accelerated in the presence of photosensitizers.

Q5: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on studies of similar phenolic compounds like guaiacol, the following are potential degradation products:[7][8]

  • Quinones: Oxidation of the phenolic hydroxyl group can lead to the formation of ortho-quinones.

  • Oligomers/Polymers: Phenoxy radicals, formed as intermediates during oxidation, can couple to form dimers, trimers, and higher molecular weight oligomers.

  • Ring-Opened Products: Under more aggressive degradation conditions, the aromatic ring can be cleaved.

  • Chlorinated Derivatives: In the presence of chlorine, as in some industrial processes, chlorinated products such as spirocyclohexenediones can be formed.[9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC)
Possible Cause Troubleshooting Steps
Degradation of this compound 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, protected from air. 2. Prepare Fresh Solutions: Prepare a fresh solution of this compound in a suitable solvent and re-analyze immediately. 3. Minimize Exposure to Light and Air: During sample preparation and analysis, protect the sample from light and use degassed solvents. 4. Check Solvent Purity: Ensure the solvents used for sample preparation and the mobile phase are of high purity and free from oxidizing contaminants.
Contamination 1. Analyze a Blank: Run a blank injection (solvent only) to check for contaminants from the solvent or system. 2. Clean the Chromatographic System: If the blank shows peaks, follow the manufacturer's instructions for cleaning the injector, column, and detector.
Column Issues 1. Column Overload: Reduce the concentration or injection volume of the sample. 2. Column Contamination: Flush the column with a strong solvent to remove strongly retained compounds.
Issue 2: Discoloration of this compound (e.g., turning pink or brown)
Possible Cause Troubleshooting Steps
Oxidation 1. Assess Storage Environment: This is a common sign of oxidation. Review the storage conditions and ensure the container is tightly sealed and protected from light and air. 2. Purge with Inert Gas: For highly sensitive applications, consider purging the container with an inert gas like nitrogen or argon before sealing.
Presence of Impurities 1. Check Certificate of Analysis (CoA): Review the CoA for the purity of the batch. 2. Re-purify the Compound: If purity is a concern, consider recrystallization or chromatographic purification.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Sample Instability in Solution 1. Conduct a Time-Course Experiment: Analyze the sample solution at different time points after preparation to assess its stability in the chosen solvent. 2. Use Freshly Prepared Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation. 3. Consider pH Effects: If working in aqueous solutions, be aware that the stability of phenolic compounds can be pH-dependent. Buffer the solution if necessary.

Data Presentation

Table 1: Stability of this compound Under Forced Degradation Conditions (Template)

This table provides a template for researchers to document the stability of this compound under various stress conditions. The percentage of degradation can be determined by a suitable analytical method like HPLC.

Stress ConditionReagent/ParameterDurationTemperature (°C)% DegradationMajor Degradation Products (Retention Time/m/z)
Acidic Hydrolysis 0.1 M HCl
Basic Hydrolysis 0.1 M NaOH
Oxidation 3% H₂O₂
Thermal Degradation Dry Heat
Photodegradation UV Light (e.g., 254 nm)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sample of the solid compound in a hot air oven at a specified temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV light in a photostability chamber.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). Keep a control sample (unstressed) under normal conditions.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-20 min: 20-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway DCA This compound Oxidation Oxidation (O₂, H₂O₂, Enzymes) DCA->Oxidation Photodegradation Photodegradation (UV Light) DCA->Photodegradation Chlorination Chlorination (Aqueous Cl₂) DCA->Chlorination Phenoxy_Radical Phenoxy Radical Intermediate Oxidation->Phenoxy_Radical Photodegradation->Phenoxy_Radical Spiro Spirocyclohexenediones Chlorination->Spiro Quinone ortho-Quinone Phenoxy_Radical->Quinone Oligomers Dimers/Oligomers Phenoxy_Radical->Oligomers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Dihydroconiferyl Alcohol Stock Solution Acid Acid Hydrolysis (HCl) Stock->Acid Base Base Hydrolysis (NaOH) Stock->Base Oxidation Oxidation (H₂O₂) Stock->Oxidation Thermal Thermal Stress (Heat) Stock->Thermal Photo Photostability (UV Light) Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify & Quantify Degradants) HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_flow Start Unexpected Peak in Chromatogram Check_Blank Run a Blank Injection Start->Check_Blank Blank_Peaks Peaks in Blank? Check_Blank->Blank_Peaks Clean_System Clean System (Injector, Lines) Blank_Peaks->Clean_System Yes Fresh_Sample Prepare Fresh Sample & Re-inject Blank_Peaks->Fresh_Sample No Clean_System->Fresh_Sample Problem_Persists Problem Persists? Fresh_Sample->Problem_Persists Degradation Suspect Degradation Problem_Persists->Degradation Yes Resolved Problem Resolved Problem_Persists->Resolved No Check_Storage Verify Storage Conditions & Sample Prep Degradation->Check_Storage

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Dihydroconiferyl Alcohol Detection by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dihydroconiferyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for method refinement, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

This compound is a phenolic compound with two active hydroxyl (-OH) groups. These groups make the molecule polar and prone to forming hydrogen bonds, which can lead to poor peak shape (tailing), low volatility, and potential degradation at high temperatures in the GC inlet and column.[1][2] Derivatization, typically through silylation, replaces the active hydrogens with a less polar and more stable group, such as a trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic resolution and sensitivity.[3]

Q2: What is the most common derivatization reagent for this compound?

For phenolic compounds like this compound, silylation is the most common derivatization technique.[1][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are widely used for their effectiveness in derivatizing hydroxyl groups.[5] Another common reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

Q3: What are the expected mass spectral fragments for underivatized this compound?

The NIST mass spectrum for underivatized this compound shows a molecular ion peak (M+) at m/z 182, with the base peak at m/z 137. Another significant fragment is observed at m/z 138.

Q4: What are the characteristic mass spectral fragments for silylated this compound?

  • M-15 : Loss of a methyl group from a TMS group.

  • m/z 73 : The trimethylsilyl cation, [(CH₃)₃Si]⁺, which is a hallmark of TMS derivatives.[7]

  • Fragments arising from cleavage of the propyl side chain and the aromatic ring.

Q5: What type of GC column is recommended for the analysis of derivatized this compound?

A non-polar or semi-polar capillary column is generally recommended for the analysis of silylated phenolic compounds.[8] A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of derivatized compounds.

Q6: What is a suitable internal standard for the quantitative analysis of this compound?

For quantitative analysis, an internal standard is crucial to correct for variations in sample preparation and injection volume.[9][10] An ideal internal standard should be chemically similar to the analyte but not present in the sample. For this compound, a suitable internal standard could be a structurally related compound that is not expected to be in the sample matrix, such as a deuterated analog of this compound or another methoxyphenol like 4-ethylguaiacol. In the absence of a deuterated standard, a compound with a similar chemical structure and retention time that is not naturally present in the samples can be used. For lignan analysis, compounds like cinchonidine have been used.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Incomplete derivatization.Optimize the derivatization reaction: ensure anhydrous conditions, use a sufficient excess of the silylating agent, and consider adjusting the reaction time and temperature.[12][13]
Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column.[14]
Column overload.Dilute the sample or reduce the injection volume.[15]
Peak Splitting Improper injection technique.Ensure the autosampler injects the sample smoothly and at a consistent speed.[16][17]
Mismatch between solvent and stationary phase polarity.Ensure the solvent used to dissolve the derivatized sample is compatible with the GC column's stationary phase.[14][17]
Condensation of the sample in the inlet.Use a liner with glass wool to promote homogenous vaporization.[16][17]
Low Signal/No Peak Incomplete derivatization or degradation of the derivative.Verify the derivatization protocol. Ensure the silylating reagent is not expired or compromised by moisture. Analyze the sample as soon as possible after derivatization, as TMS derivatives can be susceptible to hydrolysis.[18]
Analyte loss during sample preparation.Optimize extraction and cleanup steps to minimize loss of this compound.
Incorrect GC-MS parameters.Check the injector temperature, oven temperature program, and MS acquisition parameters.
Matrix Effects (Signal Enhancement or Suppression) Co-eluting compounds from the sample matrix interfering with ionization.Dilute the sample extract to reduce the concentration of interfering matrix components.[19]
Improve sample cleanup procedures to remove interfering compounds.
Use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[20][21][22]

Quantitative Data Summary

The following table summarizes typical mass spectral data for underivatized this compound and predicted data for its di-TMS derivative. Retention times are highly dependent on the specific chromatographic conditions and should be determined experimentally.

Compound Molecular Weight ( g/mol ) Retention Index (Non-polar column) Key Mass Spectral Fragments (m/z) Relative Abundance
This compound (Underivatized) 182.221597, 1599.9182 (M+)Moderate
137100% (Base Peak)
138High
This compound di-TMS (Predicted) 326.54Not available326 (M+)Low to Moderate
311 (M-15)High
209Moderate
73High

Experimental Protocols

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh approximately 100 mg of lyophilized and finely ground plant material into a centrifuge tube.

    • Add 5 mL of 80% methanol (or another suitable solvent based on sample matrix).

    • Add a known amount of internal standard (e.g., 4-ethylguaiacol at 10 µg/mL).

    • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

This procedure must be carried out in a moisture-free environment.

  • To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following parameters are a starting point and may require optimization for your specific instrument and application.

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-500

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing extraction 1. Extraction (e.g., 80% Methanol) evaporation 2. Solvent Evaporation (Nitrogen Stream) extraction->evaporation silylation 3. Silylation (BSTFA + 1% TMCS, 70°C) evaporation->silylation injection 4. GC Injection (Splitless) silylation->injection separation 5. Chromatographic Separation (HP-5ms column) injection->separation detection 6. Mass Spectrometry Detection (EI, Scan Mode) separation->detection identification 7. Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification 8. Quantification (Internal Standard Method) identification->quantification

Caption: Experimental workflow for this compound detection by GC-MS.

troubleshooting_logic start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape signal_intensity Low/No Signal? peak_shape->signal_intensity No incomplete_deriv Incomplete Derivatization peak_shape->incomplete_deriv Yes peak_splitting Peak Splitting? signal_intensity->peak_splitting No deriv_failure Derivatization Failure/Degradation signal_intensity->deriv_failure Yes injection_issue Improper Injection peak_splitting->injection_issue Yes end Problem Resolved peak_splitting->end No active_sites Active Sites in System incomplete_deriv->active_sites Check column_overload Column Overload active_sites->column_overload Check column_overload->end analyte_loss Analyte Loss in Prep deriv_failure->analyte_loss Check analyte_loss->end solvent_mismatch Solvent/Phase Mismatch injection_issue->solvent_mismatch Check solvent_mismatch->end

Caption: Troubleshooting logic for this compound GC-MS analysis.

References

Enhancing the bioactivity of Dihydroconiferyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the bioactivity of Dihydroconiferyl alcohol (DHCA) and its derivatives.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound (DHCA) and what is its primary biological role? A1: this compound, chemically known as 4-(3-hydroxypropyl)-2-methoxyphenol, is a phenolic compound found in various plants like Pinus densiflora and Tsuga chinensis.[1] It functions as an endogenous growth regulator in plants and is involved in lignin biosynthesis.[2] It acts as a cell division factor and demonstrates synergistic interactions with plant hormones like cytokinins and auxins.[2]

Q2: What are the known bioactivities of DHCA derivatives? A2: Derivatives of DHCA and related lignans have shown a range of biological activities. For example, Dehydrodiconiferyl alcohol (DDC), a related lignan, can suppress monocyte adhesion to endothelial cells, suggesting anti-inflammatory potential.[3] Other derivatives, such as those of the related coniferyl aldehyde, have demonstrated cytotoxic activity against cancer cell lines (e.g., non-small cell lung cancer) and antioxidant properties.[4][5]

Q3: What signaling pathways are known to be modulated by DHCA or its related derivatives? A3: this compound interacts synergistically with cytokinin and auxin signaling pathways in plants.[2] In human cells, derivatives like Dehydrodiconiferyl alcohol (DDC) have been shown to inhibit the JNK/c-Jun signaling pathway to suppress the expression of Vascular Cell Adhesion Molecule 1 (VCAM-1).[3] Additionally, the related compound Coniferyl alcohol has been found to modulate the IL-17 and TNF signaling pathways, which are critical in regulating inflammation.[6]

Synthesis & Modification Questions

Q4: What are the common starting points for synthesizing DHCA derivatives? A4: Common precursors for synthesizing DHCA and its derivatives include coniferyl alcohol, which can be reduced to DHCA, and eugenol.[2][7] Vanillin can also serve as a raw material for constructing the dihydrobenzofuran skeleton found in many neolignan derivatives.[7]

Q5: What chemical strategies can be used to create DHCA derivatives with enhanced bioactivity? A5: Several strategies can be employed:

  • Phenolic Coupling: This is a key step for constructing the dihydrobenzofuran skeleton common to many bioactive neolignans.[7]

  • Intramolecular C–H Insertion: This method, often catalyzed by rhodium (II) complexes, can be used to form complex cyclic structures like dihydrobenzofurans from acyclic precursors.[7][8]

  • Moiety Transfer: Introducing active chemical groups can enhance bioactivity. For instance, transferring a 2-(hydroxymethoxy)vinyl (HMV) moiety from another natural compound has been proposed as a method to add antimicrobial and radical-scavenging properties to a parent molecule.[9]

Troubleshooting Guides

Synthesis Issues

Q1: I am attempting a rhodium-catalyzed intramolecular C-H insertion to synthesize a dihydrobenzofuran derivative, but the yield is low and I'm getting significant β-elimination byproducts. What should I do? A1: The regioselectivity between C-H insertion and β-elimination is highly sensitive to reaction conditions. Key factors to control are:

  • Solvent Polarity: The polarity of the solvent is a crucial factor that controls the reaction outcome. Experiment with a range of solvents to find the optimal balance for your specific substrate.[7]

  • Catalyst Ligands: The nature of the ligands on the rhodium (II) catalyst significantly influences selectivity. Using a catalyst like Rh₂[S-DOSP]₄ has been reported for this type of synthesis.[8]

  • Temperature: Perform the reaction at controlled, often low, temperatures (e.g., 0 °C) to favor the desired insertion product.[8]

Q2: My reduction of a coniferyl alcohol derivative to its dihydro- form using NaBH₄ is incomplete or slow. How can I improve it? A2: To improve the efficiency of a sodium borohydride (NaBH₄) reduction:

  • Solvent System: Ensure an appropriate solvent system is used. A mixture of a primary solvent like THF or Methanol with water is common.[10]

  • Equivalents of NaBH₄: An excess of NaBH₄ is typically required. Reports show using up to 10 equivalents can drive the reaction to completion.[10]

  • Temperature Control: Start the reaction at 0°C during the addition of NaBH₄ and then allow it to warm to room temperature to ensure a controlled and complete reaction.[10]

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl to neutralize excess reagent.[10]

Bioactivity Assay Issues

Q3: My purified DHCA derivative has poor solubility in the aqueous buffer for my cell-based bioassay, leading to inconsistent results. What are my options? A3: Poor aqueous solubility is a common challenge. Consider the following:

  • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to first dissolve the compound, then dilute it to the final concentration in your cell culture medium. Always run a vehicle control (medium with the same percentage of DMSO) to ensure the solvent itself is not causing an effect.

  • Formulation: For in vivo studies or more complex assays, consider formulating the derivative using cyclodextrins, liposomes, or other drug delivery vehicles to enhance solubility and bioavailability.

  • Structural Modification: If solubility issues persist and are prohibitive, consider synthesizing a new derivative with improved hydrophilic properties, for example, by adding a polyethylene glycol (PEG) chain or a charged functional group, provided it does not negatively impact the desired bioactivity.

Quantitative Data Summary

The following table summarizes quantitative data reported for derivatives of related compounds. This data can serve as a benchmark for activity.

Compound ClassDerivative ExampleAssay TypeCell LineReported BioactivityReference
Coniferyl AldehydeDerivative 4 CytotoxicityH1299 (Non-small cell lung cancer)IC₅₀ = 6.7 μM[4][5]
Coniferyl AldehydeDerivatives 1 , 2 , 4 AntioxidantDPPH Assay~50% scavenging activity of Vitamin C[4][5]

Experimental Protocols

Protocol 1: Synthesis of Dihydrodehydrodiconiferyl Alcohol via Rh(II)-Catalyzed C-H Insertion

This protocol describes a key step in the concise synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol.[8]

Objective: To achieve intramolecular C-H insertion of an α-diazo ester derivative to form the dihydrobenzofuran core.

Materials:

  • α-diazo ester precursor (e.g., compound 13 in the reference)

  • Rh₂(S-DOSP)₄ catalyst (1.3 mol%)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the α-diazo ester precursor in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add the Rh₂(S-DOSP)₄ catalyst (1.3 mol%) to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting crude product using column chromatography on silica gel to separate the trans and cis isomers of the dihydrobenzofuran product. A reported yield for this step is 95%.[8]

Protocol 2: Reduction of an Aldehyde to a Primary Alcohol using NaBH₄

This protocol is adapted from the reduction of an intermediate in the synthesis of a lignin model compound.[10]

Objective: To reduce an aldehyde functional group to a primary alcohol.

Materials:

  • Aldehyde-containing starting material (e.g., compound 9 in the reference)

  • Sodium borohydride (NaBH₄), 10 equivalents

  • Tetrahydrofuran (THF) and Water

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (AcOEt) for extraction

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the starting aldehyde (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (10.0 equiv) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for an additional 2 hours at room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (e.g., 2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alcohol product by flash chromatography. A reported yield for a similar reduction is 82%.[10]

Visualizations: Pathways and Workflows

Enhancing_Bioactivity_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Start Parent Compound (e.g., DHCA) Design Design Derivatives (e.g., C-H insertion, moiety transfer) Start->Design Synth Synthesize Derivative Design->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Assay In Vitro Bioassay (e.g., Cytotoxicity, Anti-inflammatory) Purify->Assay Analysis Data Analysis (IC50, EC50) Assay->Analysis Decision Activity Enhanced? Analysis->Decision Decision->Design No Lead Lead Compound Decision->Lead Yes

Caption: General workflow for enhancing the bioactivity of DHCA derivatives.

JNK_Signaling_Pathway LPS LPS / AGEs (Inflammatory Stimuli) HUVEC Endothelial Cells (HUVECs) LPS->HUVEC activate JNK JNK HUVEC->JNK cJun c-Jun JNK->cJun phosphorylates VCAM1 VCAM-1 Expression cJun->VCAM1 induces Adhesion Monocyte Adhesion VCAM1->Adhesion DDC Dehydrodiconiferyl Alcohol (DDC) DDC->JNK inhibits

Caption: Inhibition of the JNK pathway by Dehydrodiconiferyl alcohol (DDC).[3]

Synthesis_CH_Insertion Start Chalcone Precursor Step1 Reaction with Tosylhydrazone Start->Step1 Intermediate1 (Z)-N-tosyl hydrazone Step1->Intermediate1 Step2 Base-mediated decomposition (e.g., DBU) Intermediate1->Step2 Intermediate2 Diazo Compound Step2->Intermediate2 Step3 Rh(II)-catalyzed Intramolecular C-H Insertion Intermediate2->Step3 Product Dihydrobenzofuran Derivative Step3->Product

References

Technical Support Center: Dihydroconiferyl Alcohol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of dihydroconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are flash column chromatography (both normal-phase and reversed-phase) and crystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities depend on the synthetic route. If synthesized by the reduction of coniferyl alcohol, impurities may include unreacted starting material and over-reduced products. Other potential impurities can be residual reagents, solvents, and byproducts from side reactions.

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For visualization, this compound, being a phenolic compound, can often be visualized under UV light (254 nm). Staining with a p-anisaldehyde or potassium permanganate solution can also be effective.

Q4: My this compound seems to be degrading on the silica gel column. What can I do?

A4: this compound, like many phenolic compounds, can be sensitive to the acidic nature of standard silica gel. Consider deactivating the silica gel by pre-treating the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine. Alternatively, using a different stationary phase like neutral alumina or a bonded silica phase (e.g., diol) can prevent degradation.

Q5: I'm having trouble crystallizing this compound. What solvents should I try?

A5: this compound is a solid at room temperature with a reported melting point of 63-65°C. For crystallization, a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal. Start by testing single solvents of varying polarities (e.g., ethyl acetate, dichloromethane, toluene, hexanes) or solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). A slow cooling process is crucial for the formation of pure crystals.

Troubleshooting Guides

Flash Column Chromatography

Problem 1: Poor separation of this compound from impurities.

Possible Cause Solution
Inappropriate solvent systemOptimize the mobile phase using TLC. For normal-phase, a good starting point is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate). For reversed-phase, a gradient of water and methanol or acetonitrile is common.
Column overloadingReduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the mass of the stationary phase.
Improper column packingEnsure the column is packed uniformly to avoid channeling. Wet packing is generally recommended for better results.
Co-eluting impuritiesIf impurities have very similar polarity, consider switching to a different chromatographic technique (e.g., reversed-phase if you are using normal-phase) or a different stationary phase.

Problem 2: this compound is not eluting from the column (Normal-Phase).

Possible Cause Solution
Mobile phase is too non-polarGradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate).
Strong interaction with silica gelAs mentioned in the FAQs, the phenolic hydroxyl group can interact strongly with silica. Add a small amount of a polar modifier like methanol (0.5-2%) or a few drops of acetic acid to the mobile phase to help elution.

Problem 3: this compound elutes too quickly (Reversed-Phase).

| Possible Cause | Solution | | Mobile phase is too non-polar | Start with a more polar mobile phase (higher percentage of water) and gradually increase the organic solvent (methanol or acetonitrile) concentration. | | Insufficient retention | Ensure the column is properly equilibrated with the initial mobile phase. Consider using a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to suppress the ionization of the phenolic hydroxyl group, which can sometimes improve retention. |

Crystallization

Problem 1: this compound oils out instead of crystallizing.

Possible Cause Solution
Solution is too supersaturatedAdd a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
Inappropriate solventThe solvent may be too good a solvent even at low temperatures. Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
Presence of impuritiesImpurities can inhibit crystal formation. Try to purify the material further by another method (e.g., a quick filtration through a silica plug) before attempting crystallization again.

Problem 2: No crystals form upon cooling.

Possible Cause Solution
Solution is not saturatedEvaporate some of the solvent to increase the concentration and then try cooling again.
Lack of nucleation sitesTry scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.
Cooling too quicklyAllow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

Experimental Protocols

General Protocol for Normal-Phase Flash Chromatography

This is a general protocol and may require optimization based on the specific impurity profile of your sample.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Pack the column with silica gel using the chosen mobile phase (the less polar component of your optimized solvent system).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica bed.

    • Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity than your TLC solvent system if using a gradient.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use the optimized isocratic solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

General Protocol for Crystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a heated solvent.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Test various solvents and solvent mixtures.

  • Dissolution:

    • In an Erlenmeyer flask, add the this compound to be crystallized.

    • Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and cooling.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

Table 1: Suggested Starting Conditions for Flash Chromatography

Technique Stationary Phase Mobile Phase A Mobile Phase B Typical Gradient
Normal-PhaseSilica GelHexanes or CyclohexaneEthyl AcetateStart with 100% A, gradually increase B to 50-100%
Reversed-PhaseC18-bonded SilicaWater (with 0.1% formic acid)Methanol or Acetonitrile (with 0.1% formic acid)Start with 5-10% B, gradually increase to 100% B

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound tlc TLC Analysis for Method Development crude_product->tlc Develop separation method chromatography Flash Column Chromatography tlc->chromatography Optimized Conditions crystallization Crystallization chromatography->crystallization For further purification pure_product Pure this compound chromatography->pure_product crystallization->pure_product analysis Purity Assessment (e.g., NMR, HPLC, MS) pure_product->analysis

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_chromatography Flash Chromatography cluster_crystallization Crystallization start Purification Issue Encountered q_separation Poor Separation? start->q_separation s_solvent Optimize Mobile Phase via TLC q_separation->s_solvent Yes q_elution No Elution (Normal Phase)? q_separation->q_elution No s_loading Reduce Sample Load s_solvent->s_loading s_polarity Increase Mobile Phase Polarity q_elution->s_polarity Yes q_oiling Compound Oiling Out? q_elution->q_oiling No s_modifier Add Polar Modifier (MeOH, AcOH) s_polarity->s_modifier s_slow_cool Cool More Slowly q_oiling->s_slow_cool Yes q_no_crystals No Crystals Forming? q_oiling->q_no_crystals No s_change_solvent Change Solvent/Solvent System s_slow_cool->s_change_solvent s_concentrate Concentrate Solution q_no_crystals->s_concentrate Yes s_seed Add Seed Crystal/Scratch Flask s_concentrate->s_seed

Caption: Troubleshooting decision tree for this compound purification.

Addressing phytotoxicity of solvents in Dihydroconiferyl alcohol extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing the phytotoxicity of solvents during the extraction of Dihydroconiferyl alcohol (DHCA).

Frequently Asked Questions (FAQs)

Q1: What is solvent phytotoxicity and why is it a concern in this compound (DHCA) extraction?

Q2: Which solvents are commonly used for DHCA extraction and what are their general properties?

A2: this compound is a phenolic compound soluble in various organic solvents.[3] The choice of solvent depends on the extraction method and the desired purity of the final product. Commonly used solvents include ethanol, methanol, acetone, and ethyl acetate.[4][5] These solvents range in polarity, which affects their efficiency in extracting different classes of phytochemicals.[6] Ethanol and methanol are highly polar and effective for a wide range of compounds, while acetone and ethyl acetate offer intermediate polarity.[4][7]

Q3: What are the typical signs of phytotoxicity I should look for in my experiments?

A3: Signs of phytotoxicity can vary depending on the test system. In plant-based assays (e.g., seed germination), you might observe reduced germination rates, inhibited root or shoot elongation, and visible signs of stress like necrosis or discoloration.[8][9] In cell culture assays, phytotoxicity can manifest as reduced cell viability, changes in cell morphology, or apoptosis.[10] Comparing the response of a control group (treated with a solvent-free solution) to the group treated with your extract is the primary method for identifying these effects.[2]

Q4: How can I minimize solvent carryover into my final DHCA extract?

A4: Minimizing residual solvent is crucial. The most common method is evaporation, often under reduced pressure using a rotary evaporator, which is facilitated by solvents with low boiling points like hexane or acetone.[7][11] It is important to ensure that the evaporation process is thorough. For biological experiments, it is recommended to dilute the stock solution (dissolved in an organic solvent) into aqueous buffers or isotonic saline to ensure the final concentration of the organic solvent is insignificant.[1]

Q5: Are there "green" or less toxic solvent alternatives for DHCA extraction?

A5: Yes, the field of green chemistry offers several alternatives to traditional organic solvents.[12] These include:

  • Supercritical CO₂: This method uses carbon dioxide in a fluid state that has properties of both a liquid and a gas. It is non-toxic, non-flammable, and leaves no solvent residue.[7]

  • Ethanol-water mixtures: Ethanol is considered a safe and versatile solvent, and its polarity can be adjusted by mixing it with water, making it effective for a broad spectrum of compounds.[4][7]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can significantly reduce the amount of solvent needed and decrease extraction time, thereby lowering the risk of phytotoxicity.[6][13]

Troubleshooting Guide

Issue 1: My DHCA extract shows high toxicity in a bioassay, but I suspect it's the solvent.

  • Possible Cause: Incomplete removal of the extraction solvent.

  • Solution:

    • Run a Solvent Control: Always include a control group in your assay that is treated with the highest possible concentration of the solvent that could be present in your extract. This will help you differentiate between the toxicity of the solvent and the bioactivity of the extract.

    • Improve Evaporation: Re-evaluate your solvent removal process. Ensure your evaporation parameters (temperature, pressure, time) are optimized for the specific solvent used.

    • Quantify Residual Solvent: If possible, use analytical techniques like Gas Chromatography (GC) to quantify the amount of residual solvent in your final extract.

Issue 2: The yield of DHCA is low when using a less toxic solvent like an ethanol/water mixture.

  • Possible Cause: The polarity of the solvent mixture may not be optimal for DHCA, which is only slightly soluble in water.[14]

  • Solution:

    • Adjust Solvent Ratio: Experiment with different ratios of ethanol to water. A higher proportion of ethanol will increase the solvent's ability to extract less polar compounds.

    • Modify Extraction Method: Switch to a more efficient extraction technique. Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance extraction efficiency even with greener solvents.[6][13]

    • Perform Sequential Extraction: Use a series of solvents with increasing polarity. For example, an initial extraction with a non-polar solvent like hexane can remove oils and waxes, followed by extraction with a more polar solvent like ethanol to isolate DHCA.[11]

Data and Protocols

Quantitative Data Summary

The selection of a solvent is a trade-off between extraction efficiency and potential phytotoxicity. The tables below summarize the properties of common solvents and compare different extraction techniques.

Table 1: Properties and Phytotoxicity of Common Organic Solvents

Solvent Relative Polarity Boiling Point (°C) EC50 (mM) for Algal Photosynthesis Inhibition*[15] Notes
Hexane 0.009 69 Not Reported Excellent for non-polar compounds; low boiling point facilitates easy removal.[7]
Ethyl Acetate 0.228 77 Not Reported Less toxic than many other organic solvents with a pleasant odor.[5][7]
Acetone 0.355 56 1,020 Dissolves both polar and some non-polar compounds; fast evaporation rate.[7]
Isopropanol 0.546 82 589 More toxic to algae than ethanol or methanol in the cited study.[15]
Ethanol 0.654 78 1,800 Versatile, safe for consumption, and effective for a broad spectrum of compounds.[4][7]
Methanol 0.762 65 2,570 Highly efficient for polar phytochemicals but has inherent toxicity.[5][6]
Water 1.000 100 Not Applicable Universal solvent, non-toxic, but may have low efficiency for certain compounds.[4][7]

*Note: EC50 is the concentration causing 50% of maximal effect. Data is from a study on the microalga Pseudokirchneriella subcapitata and indicates relative toxicity in that system. A lower EC50 value indicates higher toxicity.

Table 2: Comparison of Extraction Techniques

Technique Principle Typical Solvents Advantages Disadvantages
Soxhlet Extraction Continuous extraction with fresh, hot solvent.[5] Ethanol, Methanol, Hexane High extraction efficiency. Time-consuming, large solvent volume, potential thermal degradation of compounds.[5]
Maceration Soaking plant material in a solvent at room temperature.[16] Ethanol, Water, Methanol Simple, suitable for thermolabile compounds. Time-consuming, may have lower efficiency.
Ultrasound-Assisted (UAE) Uses acoustic cavitation to break cell walls and enhance solvent penetration.[6] Ethanol, Water Reduced extraction time and solvent consumption, higher efficiency.[6][13] May require specialized equipment.

| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture.[6] | Ethanol, Water | Very fast, reduced solvent volume, high efficiency.[6][13] | Potential for localized overheating if not controlled properly. |

Experimental Protocols

Protocol: Seed Germination and Root Elongation Phytotoxicity Assay

This protocol is a common method for assessing the phytotoxicity of a substance.[8] Lettuce (Lactuca sativa) is often used due to its sensitivity and rapid germination.[8]

1. Materials:

  • Petri dishes (90 mm)

  • Filter paper (e.g., Whatman No. 1)

  • Lettuce seeds (Lactuca sativa)

  • Your DHCA extract, fully evaporated and redissolved in a minimal amount of a low-toxicity solvent (e.g., DMSO or ethanol), then diluted in distilled water.

  • Positive control (e.g., a known phytotoxic substance like zinc sulfate)

  • Negative control (distilled water with the same minimal amount of the redissolving solvent as the test group)

  • Incubator set to 25°C in the dark.

2. Procedure:

  • Prepare Test Solutions: Create a dilution series of your DHCA extract in distilled water. Ensure the final concentration of the initial solvent (e.g., DMSO) is consistent across all test groups and the negative control (typically ≤0.5%).

  • Plate Preparation: Place one or two sterile filter papers into each petri dish.

  • Treatment Application: Add 5 mL of each test solution (including positive and negative controls) to the filter paper in the corresponding petri dish. Ensure the paper is saturated but not flooded. Prepare at least three replicates for each concentration.

  • Seed Plating: Carefully place a set number of seeds (e.g., 20) on the moist filter paper in each dish, ensuring they are evenly spaced.

  • Incubation: Seal the petri dishes with paraffin film to prevent evaporation and place them in an incubator at 25°C in the dark for 72 hours (or a defined period).

  • Data Collection: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged. Carefully remove the seedlings and measure the length of the roots.

  • Analysis:

    • Calculate the Germination Index (GI) as a percentage relative to the negative control.

    • Calculate the Root Growth Inhibition (RGI) using the formula: RGI (%) = [(Mean root length of control - Mean root length of treatment) / Mean root length of control] x 100.

Visualizations

Experimental and Troubleshooting Workflows

Solvent_Selection_Workflow start Start: Define Extraction Goal (e.g., High Purity DHCA) lit_review 1. Literature Review Solubility of DHCA Known Extraction Methods start->lit_review solvent_list 2. Create Solvent Candidate List (e.g., Ethanol, Acetone, Ethyl Acetate) lit_review->solvent_list green_consider 3. Consider Green Alternatives (Supercritical CO2, UAE/MAE) solvent_list->green_consider test_extraction 4. Perform Small-Scale Test Extractions green_consider->test_extraction yield_analysis 5. Analyze Yield & Purity (e.g., HPLC) test_extraction->yield_analysis phytotox_assay 6. Conduct Phytotoxicity Assay (e.g., Seed Germination) yield_analysis->phytotox_assay decision Is Phytotoxicity Acceptable? phytotox_assay->decision optimize Optimize: Reduce Solvent Carryover or Change Solvent decision->optimize No end Final Protocol Selected decision->end Yes optimize->test_extraction

Caption: Workflow for selecting a suitable, low-toxicity solvent for DHCA extraction.

Phytotoxicity_Troubleshooting_Tree start High Toxicity Observed in Bioassay q1 Was a solvent-only control included? start->q1 a1_no Action: Rerun assay with proper solvent control. q1->a1_no No q2 Is the solvent control also toxic? q1->q2 Yes a2_yes Problem: Solvent Phytotoxicity q2->a2_yes Yes a2_no Conclusion: Toxicity is likely from the extract itself. q2->a2_no No sol_path Path to Resolution a2_yes->sol_path sol1 1. Improve Solvent Removal (e.g., high vacuum, longer time) sol_path->sol1 sol2 2. Reduce Solvent in Assay (Higher dilution of stock) sol3 3. Change to a Less Toxic Solvent (e.g., Ethanol) sol4 4. Use Green Extraction Method (e.g., UAE, MAE) sol1->sol2 sol2->sol3 sol3->sol4

Caption: Decision tree for troubleshooting unexpected phytotoxicity in bioassays.

References

Technical Support Center: Optimizing Dihydroconiferyl Alcohol for Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroconiferyl alcohol (DCA). The information is designed to address specific issues that may be encountered during cell division and proliferation experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (DCA) and what is its primary known function?

This compound is a phenolic compound that has been identified as a cell division factor in plants.[1][2] It has been shown to stimulate the growth of soybean and tobacco callus tissue.[2]

2. What is the proposed mechanism of action for DCA in promoting cell division?

In plant systems, this compound has been found to inhibit the degradation of Indole-3-acetic acid (IAA), a common plant auxin.[2] By preventing the breakdown of IAA, DCA likely enhances auxin signaling, which is a key regulator of cell division and growth in plants.

3. Has this compound been shown to promote cell division in mammalian cells?

Currently, there is limited published research demonstrating a direct cell division-promoting effect of this compound in mammalian cell lines. One report suggests it was examined for its effects on proliferation in human colon cells, but specific outcomes were not detailed.[3] However, it has been noted to have cytoprotective and antioxidant effects in human breast cancer (MCF-7) cells.[4] Further research is required to determine its efficacy and optimal conditions for promoting proliferation in mammalian systems.

4. What is the optimal concentration of this compound to use?

For plant callus cultures, an effective concentration range has been reported to be between 1 µM and 100 µM.[2] For mammalian cells, an optimal concentration for cell division has not been established. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

5. How should I prepare a stock solution of this compound?

This compound has a reported solubility of 50 mg/mL in DMSO, which is equivalent to approximately 274.39 mM.[4] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 100 mM) and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

6. Does this compound work synergistically with other compounds?

Yes, in soybean callus growth assays, this compound has been shown to act synergistically with kinetin, a type of cytokinin.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell proliferation 1. Suboptimal Concentration: The concentration of DCA may be too low for your specific cell line. 2. Cell Line Insensitivity: The cell line you are using may not be responsive to DCA. 3. Incorrect Handling/Storage: The DCA may have degraded due to improper storage or handling.1. Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to identify the optimal concentration. 2. Try a Different Cell Line: If possible, test DCA on a different cell line. 3. Ensure Proper Storage: Store the DCA stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Precipitate forms in the cell culture medium 1. Poor Solubility at Working Concentration: The final concentration of DCA in the aqueous medium may exceed its solubility. 2. Interaction with Medium Components: DCA may be interacting with components of your cell culture medium.1. Lower the Final Concentration: Try using a lower working concentration of DCA. 2. Increase Final DMSO Concentration (with caution): You can slightly increase the final DMSO concentration (up to 0.5%), but be sure to have a matching vehicle control. 3. Prepare Fresh Dilutions: Prepare the working solution immediately before adding it to the cells.
Observed Cytotoxicity or a Decrease in Cell Viability 1. High Concentration of DCA: Higher concentrations of phenolic compounds can be cytotoxic. 2. High Concentration of DMSO: The final concentration of the DMSO solvent may be too high for your cells.1. Lower the DCA Concentration: Perform a toxicity assay to determine the cytotoxic threshold for your cell line. 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic for your cells (typically ≤ 0.1%).

Data Presentation

Table 1: Reported Effective Concentrations and Solubility of this compound

Parameter Value Cell Type/Solvent Reference
Effective Concentration Range 1 µM - 100 µMSoybean Callus[2]
Synergistic Concentration (with IAA) 1 mMCucumber Hypocotyl[2]
Solubility in DMSO 50 mg/mL (274.39 mM)DMSO[4]

Experimental Protocols

Detailed Methodology: Preparation of this compound for Cell Culture

This protocol provides a general guideline for preparing and applying this compound to cell cultures.

Materials:

  • This compound (DCA) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

Procedure:

  • Prepare a 100 mM Stock Solution:

    • On a calibrated balance, weigh out a precise amount of DCA powder (Molecular Weight: 182.22 g/mol ).

    • In a sterile environment (e.g., a laminar flow hood), dissolve the DCA powder in sterile DMSO to a final concentration of 100 mM. For example, to make 1 mL of a 100 mM stock solution, dissolve 18.22 mg of DCA in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 100 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve your desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Important: Ensure the final concentration of DMSO in the medium does not exceed a non-toxic level for your cells (typically ≤ 0.1%). For example, to achieve a 100 µM final concentration with 0.1% DMSO, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

    • Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Detailed Methodology: Cell Proliferation Assay (e.g., MTT Assay)

This protocol describes a general method to assess the effect of DCA on the proliferation of adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • DCA working solutions and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • Treatment with DCA:

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of DCA or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM DCA Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with DCA and Vehicle Control prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Determine Proliferation read_plate->analyze_data

Caption: Experimental workflow for assessing the effect of this compound on cell proliferation.

signaling_pathway DCA Dihydroconiferyl alcohol (DCA) IAA_Degradation IAA Degradation (Inhibited) DCA->IAA_Degradation inhibits IAA Indole-3-acetic acid (IAA) IAA_Degradation->IAA Auxin_Signaling Auxin Signaling Pathway IAA->Auxin_Signaling activates Cell_Division Cell Division Auxin_Signaling->Cell_Division promotes

Caption: Proposed mechanism of this compound action in plant cells.

troubleshooting_guide start Start Troubleshooting no_effect No Effect on Cell Proliferation? start->no_effect precipitate Precipitate in Medium? start->precipitate cytotoxicity Cytotoxicity Observed? start->cytotoxicity dose_response Perform Dose-Response (0.1 µM - 100 µM) no_effect->dose_response Yes lower_conc Lower DCA Concentration precipitate->lower_conc Yes toxicity_assay Perform Cytotoxicity Assay cytotoxicity->toxicity_assay Yes check_storage Check DCA Storage and Handling dose_response->check_storage Still no effect new_cell_line Consider a Different Cell Line check_storage->new_cell_line Still no effect check_dmso Verify Final DMSO Concentration lower_conc->check_dmso Still precipitates fresh_dilution Prepare Fresh Working Solutions check_dmso->fresh_dilution Still precipitates toxicity_assay->check_dmso If viability is low

Caption: Troubleshooting decision tree for this compound experiments.

References

Reducing byproducts in the chemical synthesis of Dihydroconiferyl alcohol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chemical synthesis of Dihydroconiferyl alcohol, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through the reduction of coniferyl alcohol or coniferaldehyde. Key methods include:

  • Catalytic Hydrogenation: This is a common and often high-yield method that uses a catalyst, such as palladium on carbon (Pd/C), to selectively reduce the double bond of coniferyl alcohol.

  • Chemical Reduction: Strong reducing agents like sodium borohydride (NaBH₄) can be used to reduce coniferaldehyde to this compound. However, careful control of reaction conditions is necessary to avoid the formation of byproducts.

  • Enzymatic Methods: Biocatalytic routes, for instance using enzymes from microsomes in the presence of NADPH, can convert coniferaldehyde to this compound, often with coniferyl alcohol as an intermediate.

Q2: What are the most common byproducts in the synthesis of this compound?

A2: The most common byproducts depend on the synthetic route and reaction conditions. These may include:

  • Coniferyl alcohol: Incomplete reduction of the carbon-carbon double bond during catalytic hydrogenation will result in the presence of the starting material.

  • Over-reduction products: While less common with selective methods, aggressive reducing conditions could potentially affect the aromatic ring or other functional groups.

  • Oxidation and Polymerization Products: Coniferyl alcohol and related compounds can be susceptible to oxidation and polymerization, especially in the presence of air or certain catalysts, leading to complex mixtures of oligomeric byproducts.

  • Chlorinated byproducts: If chlorinated solvents or reagents are used, aqueous chlorination of this compound can lead to a mixture of chlorinated products.

Q3: How can I purify the synthesized this compound?

A3: Column chromatography is the most effective method for purifying this compound from reaction byproducts. This technique separates compounds based on their polarity. For this compound, a silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). The polarity of the solvent mixture is gradually increased to elute the desired compound. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time.- Increase the amount of catalyst (for catalytic hydrogenation) or reducing agent.- Ensure the catalyst is active (if using Pd/C, use a fresh batch).- Optimize reaction temperature. For catalytic hydrogenation, room temperature is often sufficient, but slight warming may be necessary.
Presence of significant amounts of coniferyl alcohol in the final product Incomplete hydrogenation of the double bond.- Increase the hydrogen pressure or use a continuous flow of hydrogen.- Increase the catalyst loading (e.g., from 5% to 10% Pd/C).- Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen.- Consider a different solvent system. A mixture of methanol and acetic acid can facilitate the reaction.
Formation of a complex mixture of unidentified byproducts - Oxidation of the starting material or product.- Polymerization of coniferyl alcohol.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use degassed solvents.- Avoid excessive heat, which can promote polymerization.
Difficulty in separating this compound from byproducts by column chromatography Similar polarities of the desired product and impurities.- Optimize the solvent system for column chromatography. Use TLC to test various solvent mixtures (e.g., different ratios of hexane/ethyl acetate) to achieve better separation.- Consider using a different stationary phase, such as alumina, if silica gel is not effective.- If the impurity is a very similar alcohol, consider derivatization of the mixture (e.g., acetylation) followed by chromatography and subsequent deprotection.
Product degradation during workup or purification Presence of strong acids or bases, or exposure to air and light.- Use mild conditions for workup. Neutralize the reaction mixture carefully.- Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of Coniferyl Alcohol Derivatives

Method Starting Material Reagent/Catalyst Solvent Temperature Time Yield of Reduced Product Reference
Catalytic HydrogenationProtected Dihydrotrimer of Coniferyl Alcohol10% Pd/C, H₂Methanol/Acetic Acid (95/5)Room TemperatureOvernight98%
Chemical ReductionConiferaldehydeNaBH₄MethanolRoom Temperature1 hourNot specified, but this compound can be a byproduct
Enzymatic ReductionConiferaldehydeMicrosomes, NADPHBufferNot specified1-8 hoursConiferyl alcohol is the major product, with this compound also formed

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a procedure for the hydrogenation of a similar molecular structure.

Materials:

  • Coniferyl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Glacial acetic acid

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Filtration agent (e.g., Celite)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve coniferyl alcohol in a mixture of methanol and acetic acid (95:5 v/v).

  • Purge the flask with nitrogen or argon for 15 minutes to remove oxygen.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10% by weight relative to the starting material).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically overnight).

  • Once the reaction is complete, purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with methanol to ensure all the product is collected.

  • Combine the filtrate and rinsings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (or cyclohexane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel column.

  • Elute the column: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and moving to 8:2, 7:3, etc.).

  • Collect fractions: Collect the eluent in separate fractions using test tubes.

  • Monitor fractions: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify which fractions contain the pure this compound.

  • Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_product Product & Byproducts cluster_purification Purification Coniferaldehyde Coniferaldehyde Chemical_Reduction Chemical Reduction (e.g., NaBH4) Coniferaldehyde->Chemical_Reduction Coniferyl_Alcohol Coniferyl Alcohol Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H2, Pd/C) Coniferyl_Alcohol->Catalytic_Hydrogenation Dihydroconiferyl_Alcohol This compound (Desired Product) Catalytic_Hydrogenation->Dihydroconiferyl_Alcohol Byproducts Byproducts (e.g., unreacted starting material, polymerization products) Catalytic_Hydrogenation->Byproducts Incomplete reaction Chemical_Reduction->Dihydroconiferyl_Alcohol Chemical_Reduction->Byproducts Side reactions Column_Chromatography Column Chromatography Dihydroconiferyl_Alcohol->Column_Chromatography Byproducts->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered during Synthesis Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Reaction_Time Increase Reaction Time? Low_Yield->Check_Reaction_Time Check_Reagents Increase Reagent/Catalyst? Low_Yield->Check_Reagents Check_Atmosphere Inert Atmosphere Used? Impure_Product->Check_Atmosphere Optimize_Purification Optimize Chromatography? Impure_Product->Optimize_Purification Solution_Yield Yield Improved Check_Reaction_Time->Solution_Yield Yes Check_Reagents->Solution_Yield Yes Check_Atmosphere->Optimize_Purification No Solution_Purity Purity Improved Check_Atmosphere->Solution_Purity Yes Optimize_Purification->Solution_Purity Yes

Caption: Troubleshooting logic for this compound synthesis.

Validation & Comparative

Dihydroconiferyl Alcohol vs. Coniferyl Alcohol in Lignin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydroconiferyl alcohol and the canonical monolignol, coniferyl alcohol, in the context of lignin biosynthesis. It summarizes their distinct roles, incorporation into the lignin polymer, and the resulting structural differences, supported by experimental data and detailed methodologies.

Introduction to Lignin and Monolignols

Lignin is a complex aromatic polymer crucial for the structural integrity of terrestrial plants, providing rigidity to cell walls, facilitating water transport, and defending against pathogens.[1] It is synthesized primarily through the oxidative polymerization of three canonical monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[1] Coniferyl alcohol is a primary building block for guaiacyl (G) lignin, which is predominant in softwoods.[2]

This compound, a saturated analogue of coniferyl alcohol, is not considered a canonical monolignol. However, it has been identified as a significant component of the lignin in certain genetically modified plants, particularly those with a downregulated cinnamyl alcohol dehydrogenase (CAD) enzyme.[3] The incorporation of this "atypical" monomer significantly alters lignin structure and properties.

Biosynthesis and Incorporation into the Lignin Polymer

Coniferyl Alcohol: Coniferyl alcohol is synthesized in the cytosol via the phenylpropanoid pathway.[4] It is then transported to the cell wall, where it is oxidized by peroxidases or laccases to generate resonance-stabilized phenoxy radicals.[5] These radicals undergo combinatorial coupling to form the various ether and carbon-carbon linkages (β-O-4, β-5, 5-5, etc.) that characterize the lignin polymer.[5][6] This process of dehydrogenative polymerization results in the complex, branched structure of native lignin.[1][7]

This compound: this compound is formed by the reduction of coniferaldehyde, a precursor to coniferyl alcohol.[8][9] In plants with deficient CAD activity, the pool of coniferaldehyde increases, leading to its reduction to this compound.[3] Unlike coniferyl alcohol, this compound lacks the α,β-double bond in its side chain. This fundamental structural difference has profound implications for its polymerization. While it can be oxidized at its phenolic head to form a radical, its inability to form a quinone methide intermediate—a key reactive species in the polymerization of canonical monolignols—restricts the types of linkages it can form.[10] Its incorporation is thought to act as a terminating event for polymer chain growth.

Comparative Impact on Lignin Structure

The incorporation of this compound instead of coniferyl alcohol leads to a lignin polymer with significantly different structural features. The key distinction lies in the saturation of the propyl side chain.

FeatureLignin from Coniferyl Alcohol Lignin from This compound
Propyl Side Chain Unsaturated (contains α,β-double bond)Saturated
Primary Linkage Type β-O-4 (aryl ether)Primarily end-units, terminates chain growth
Other Linkage Types β-5, 5-5, β-β, β-1, 5-O-4Reduced diversity of linkages
Polymerization Role Propagation of the lignin polymerOften acts as a chain termination unit
Overall Structure Highly branched, complex 3D networkMore linear, less cross-linked polymer

This table summarizes the structural differences in lignin resulting from the incorporation of coniferyl alcohol versus this compound.

Quantitative Data Summary

Studies on CAD-deficient mutants provide quantitative insights into the impact of this compound incorporation.

Plant TypeMonomer% of Total Lignin UnitsKey Structural ImpactReference
Normal PineConiferyl AlcoholMajor componentStandard G-lignin structure[3]
Normal PineThis compound~3%Minor component[3]
CAD-Deficient PineThis compound~30%Drastic increase in chain termination[3]
CAD-Deficient PineConiferaldehydeIncreased levelsIncorporation of aldehyde units[3]

This table presents quantitative data from studies on CAD-deficient pine, highlighting the significant increase in this compound incorporation.

Experimental Protocols

Characterizing the structural differences in lignins requires specialized analytical techniques. Below are protocols for two key methods.

Protocol 1: Thioacidolysis for Lignin Monomer Composition

Thioacidolysis is a chemical degradation method used to cleave β-O-4 linkages in lignin, releasing monomeric units that can be quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12][13] This allows for the determination of the relative abundance of H, G, and S lignin units.

Methodology:

  • Sample Preparation: Use 2-5 mg of dried, extract-free biomass.[12][14]

  • Reaction: Place the sample in a glass tube with 1.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol in dioxane). Add an internal standard (e.g., tetracosane).

  • Incubation: Seal the tube and heat at 100°C for 4 hours.

  • Work-up: Cool the reaction mixture on ice and add 1 mL of 1 M sodium bicarbonate solution.

  • Extraction: Extract the lignin degradation products with dichloromethane or another suitable organic solvent.[15]

  • Derivatization: Evaporate the organic phase to dryness and silylate the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine at 50°C for 30 minutes.

  • Analysis: Analyze the derivatized products by GC-MS to identify and quantify the H, G, and S monomers.[12]

Protocol 2: 2D HSQC NMR for Lignin Inter-unit Linkage Analysis

2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the types and relative abundance of different inter-unit linkages in the lignin polymer.[16]

Methodology:

  • Lignin Isolation: Isolate lignin from the plant cell wall using a method such as enzymatic mild acidolysis lignin (EMAL).

  • Sample Preparation: Dissolve 40-80 mg of the isolated lignin sample in 0.5-0.6 mL of a deuterated solvent, typically DMSO-d6.[17][18][19]

  • NMR Acquisition: Record the 2D HSQC NMR spectrum on a suitable NMR spectrometer (e.g., Bruker 400-600 MHz).[17][19][20] Use standard HSQC pulse programs. The spectral widths are typically set to cover the aliphatic side-chain region and the aromatic region of the lignin components.

  • Data Processing: Process the acquired data using appropriate software (e.g., Bruker TopSpin, MestReNova).

  • Analysis: Assign the cross-peaks in the spectrum by comparing them to established literature values for different lignin substructures (β-O-4, β-5, β-β, etc.). Integrate the volumes of the assigned cross-peaks to determine the relative abundance of each linkage type.[20]

Visualizations

Lignin Monomer Biosynthesis Pathway

Lignin_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL FerCoA Feruloyl-CoA CouCoA->FerCoA HCT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol (Canonical Monolignol) ConAld->ConAlc CAD DHConAlc This compound (Atypical Monomer) ConAld->DHConAlc Reductase (e.g., in CAD-deficient plants) Lignin Lignin Polymer ConAlc->Lignin Peroxidase/Laccase (Polymerization) DHConAlc->Lignin Peroxidase/Laccase (Chain Termination)

Caption: Biosynthetic pathways leading to coniferyl and this compound.

Polymerization and Structural Differences

Lignin_Polymerization cluster_coniferyl Coniferyl Alcohol Polymerization cluster_dihydro This compound Incorporation ConAlc Coniferyl Alcohol Radical QM Quinone Methide Intermediate ConAlc->QM Forms Intermediate Polymer Growing Lignin Polymer bO4 β-O-4 Linkage (Propagation) Polymer->bO4 Results in QM->Polymer Nucleophilic Attack DHConAlc Dihydroconiferyl Alcohol Radical Polymer2 Growing Lignin Polymer DHConAlc->Polymer2 Radical Coupling EndCap Terminated Chain (End-capping) Polymer2->EndCap Results in

Caption: Contrasting polymerization mechanisms of the two alcohols.

Experimental Workflow: 2D HSQC NMR Analysis

HSQC_Workflow Biomass Plant Biomass Extraction Solvent Extraction (Remove Extractives) Biomass->Extraction Isolation Lignin Isolation (e.g., EMAL) Extraction->Isolation Dissolution Dissolve in DMSO-d6 Isolation->Dissolution NMR Acquire 2D HSQC NMR Spectrum Dissolution->NMR Processing Data Processing (Fourier Transform, Phasing) NMR->Processing Analysis Peak Assignment & Integration Processing->Analysis Results Relative Abundance of β-O-4, β-5, β-β, etc. Analysis->Results

Caption: Workflow for analyzing lignin structure via 2D HSQC NMR.

Conclusion

The comparison between this compound and coniferyl alcohol highlights the critical role of the monolignol side chain in lignin polymerization. Coniferyl alcohol, with its unsaturated side chain, is a propagating monomer essential for building the complex, cross-linked lignin polymer. In contrast, this compound, formed in significant amounts in CAD-deficient plants, lacks this double bond and acts primarily as a chain terminator. Its incorporation leads to a structurally altered lignin with reduced cross-linking and a higher proportion of free phenolic ends. Understanding these differences is vital for researchers in plant biology, biofuel development, and for professionals exploring lignin as a renewable source of aromatic chemicals.

References

A Comparative Analysis of the Antioxidant Capacity of Dihydroconiferyl Alcohol and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of Dihydroconiferyl alcohol against other structurally related phenolic compounds. Due to a lack of publicly available, direct comparative studies on the antioxidant capacity of this compound using standardized assays, this guide presents data for well-researched phenols—Ferulic Acid, Sinapic Acid, and Caffeic Acid—to serve as a benchmark. The methodologies for common antioxidant assays are detailed to facilitate further research and direct comparison.

This compound is a phenolic compound recognized for its antioxidant properties, which are attributed to its ability to donate a hydrogen atom from its hydroxyl group, thereby neutralizing free radicals.[1] Its structural similarity to other well-known phenolic antioxidants, such as ferulic acid, sinapic acid, and caffeic acid, suggests a comparable mechanism of action. These compounds are widely studied for their potential health benefits, including anti-inflammatory and anticancer effects.[2]

Comparative Antioxidant Capacity

The antioxidant capacity of phenolic compounds is commonly evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as Trolox Equivalents (TE), which compare the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

CompoundAssayValueReference
Ferulic Acid DPPHIC50: 25-100 µg/mL[3]
ABTS--
ORAC--
Sinapic Acid DPPH--
ABTS--
ORAC--
Caffeic Acid DPPHIC50: 1.59 ± 0.06 µg/mL[4]
ABTSIC50: 1.59 ± 0.06 µg/mL[4]
ORAC--

Note: The antioxidant capacity can vary depending on the specific experimental conditions, including the solvent, pH, and reaction time. Direct comparison of values from different studies should be made with caution.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to enable researchers to conduct their own comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Procedure:

  • The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test compound at various concentrations are added to the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the results to those of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • The reaction is carried out in a black 96-well microplate.

  • A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant sample.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The results are expressed as Trolox Equivalents (TE).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a phenolic compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound Phenolic Compound (e.g., this compound) Solutions Prepare Stock Solutions (Varying Concentrations) Compound->Solutions DPPH DPPH Assay Solutions->DPPH Add to DPPH radical ABTS ABTS Assay Solutions->ABTS Add to ABTS radical cation ORAC ORAC Assay Solutions->ORAC Mix with fluorescent probe and AAPH Spectro Spectrophotometric/ Fluorometric Reading DPPH->Spectro ABTS->Spectro ORAC->Spectro Kinetic reading Calc Calculate % Inhibition or AUC Spectro->Calc IC50 Determine IC50 or TEAC/ORAC Value Calc->IC50 Comparison Comparison IC50->Comparison Compare with other phenols

Generalized workflow for antioxidant capacity assessment.

Signaling Pathways and Logical Relationships

The antioxidant activity of phenolic compounds primarily involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the chain reaction of oxidation. This can be visualized as a simple signaling pathway.

Antioxidant_Mechanism cluster_pathway Radical Scavenging Pathway cluster_outcome Outcome Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• Phenolic_Compound Phenolic Compound (ArOH) (e.g., this compound) Phenolic_Compound->Free_Radical Donates H• Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Phenolic_Compound->Phenoxyl_Radical Forms stable radical Oxidative_Damage Reduced Oxidative Damage Phenoxyl_Radical->Oxidative_Damage Prevents further chain reactions

Mechanism of free radical scavenging by phenolic compounds.

References

Dihydroconiferyl Alcohol vs. Synthetic Cytokinins: A Comparative Analysis of Growth-Promoting Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of dihydroconiferyl alcohol (DCA) and synthetic cytokinins, supported by available experimental data. This document outlines their respective roles in promoting plant cell division, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways and experimental workflows.

This compound (DCA), a naturally occurring phenylpropanoid, has been identified as a factor capable of stimulating cell division in plant tissues. Its activity, however, presents notable distinctions from that of classic synthetic cytokinins such as 6-Benzylaminopurine (BAP) and Kinetin. This guide delves into these differences, presenting a comparative overview based on foundational and recent scientific findings.

Quantitative Comparison of Biological Activity

Direct quantitative comparisons of this compound with synthetic cytokinins in peer-reviewed literature are limited primarily to early studies. The seminal work by Lee et al. (1981) established the cell division-promoting activity of DCA in soybean and tobacco callus bioassays. While this foundational study confirmed its biological activity, it also concluded that DCA possesses properties distinct from purine-based cytokinins.[1]

A key finding is that DCA's efficacy can be synergistic with synthetic cytokinins. For instance, in the soybean callus bioassay, DCA was observed to act synergistically with kinetin to promote growth.[1] This suggests that DCA may not function as a direct analog of synthetic cytokinins but could influence cell division through a complementary or distinct mechanism. This compound has been shown to promote the growth of soybean and tobacco callus tissue at concentrations ranging from 1 µM to 100 µM.[2]

It is important to note that a recent study on a related compound, dehydrodiconiferyl alcohol glucoside (DCG), has called for a re-evaluation of the cytokinin-substituting activity attributed to this class of molecules, as the researchers were unable to replicate the previously reported stimulation of tobacco callus formation. While this study did not directly test DCA, it introduces a critical perspective on the cytokinin-like effects of phenylpropanoids.

Due to the limited availability of direct comparative dose-response data in the literature, a detailed quantitative table is not included. The available information emphasizes a qualitative difference in the mode of action rather than a direct quantitative comparison of potency.

Experimental Protocols

The assessment of cytokinin-like activity is typically conducted using standardized plant tissue culture bioassays. The following are detailed methodologies for two key experiments historically used to evaluate the activity of compounds like this compound and synthetic cytokinins.

Soybean Callus Bioassay

This bioassay is a classical method to assess a substance's ability to stimulate cell division and growth in undifferentiated plant cells.

  • Explant Source: Cotyledons from sterilely germinated soybean (Glycine max) seedlings.

  • Basal Medium: Murashige and Skoog (MS) medium supplemented with sucrose (typically 30 g/L), vitamins, and an auxin such as naphthaleneacetic acid (NAA) at a concentration that supports cell growth without inducing significant morphogenesis on its own (e.g., 2 mg/L). The medium is solidified with agar (e.g., 0.8% w/v).

  • Test Substances: this compound and synthetic cytokinins (e.g., Kinetin, BAP) are dissolved in a suitable solvent (e.g., DMSO or ethanol) and added to the autoclaved and cooled basal medium at various concentrations. A control group with the solvent alone is also prepared.

  • Procedure:

    • Soybean seeds are surface-sterilized and germinated in the dark on a sterile, hormone-free medium.

    • Cotyledons are excised from 7-10 day old seedlings and cut into small pieces (explants).

    • Three to four explants are placed on the surface of the prepared agar medium in petri dishes for each concentration of the test substance.

    • The cultures are incubated in the dark at a constant temperature (e.g., 25°C) for a period of 3-4 weeks.

  • Data Collection: The fresh weight of the callus tissue is measured at the end of the incubation period. The increase in fresh weight over the initial explant weight is used as a measure of cell division-promoting activity.

  • Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) to determine the statistical significance of the observed differences in callus growth between treatments.

Tobacco Callus Bioassay

Similar to the soybean callus assay, this method utilizes tobacco pith or callus to measure cell division.

  • Explant Source: Pith tissue from the stem of tobacco (Nicotiana tabacum) plants or established tobacco callus cultures.

  • Basal Medium: MS medium with sucrose and vitamins. An auxin (e.g., indole-3-acetic acid, IAA) is typically included at a concentration that requires a cytokinin for cell division to occur.

  • Test Substances: this compound and synthetic cytokinins are added to the medium at a range of concentrations.

  • Procedure:

    • Pith tissue is aseptically excised from the stems of young, healthy tobacco plants and cut into small, uniform pieces.

    • The explants are placed on the prepared test media.

    • Cultures are maintained in a controlled environment (e.g., 25°C, in the dark or under low light) for 4-5 weeks.

  • Data Collection: The final fresh and/or dry weight of the callus is measured.

  • Statistical Analysis: The results are statistically analyzed to compare the growth-promoting effects of the different compounds and concentrations.

Signaling Pathways and Experimental Workflow

Cytokinin Signaling Pathway

Synthetic cytokinins exert their effects through a well-characterized two-component signaling pathway. This pathway begins with the binding of the cytokinin to a histidine kinase receptor in the cell membrane, initiating a phosphorelay cascade that ultimately leads to the activation of transcription factors in the nucleus and the regulation of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) (Transcription Factor) AHP->ARR_B Phosphorylation Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A Response Regulator (ARR-A) (Negative Regulator) ARR_B->ARR_A Activation ARR_A->AHP Inhibition

Caption: Canonical cytokinin two-component signaling pathway.

The mechanism of action for this compound is not as well understood. The fact that it acts synergistically with kinetin suggests it may not directly bind to and activate the canonical cytokinin receptors in the same manner as purine-type cytokinins. It may influence the cell cycle or interact with other signaling pathways that have downstream effects on cell division.

Experimental Workflow for Cytokinin Activity Assessment

The general workflow for evaluating the cytokinin-like activity of a test compound is a multi-step process that requires sterile conditions and careful observation.

Experimental_Workflow Start Start Explant_Prep Explant Preparation (e.g., Soybean Cotyledon, Tobacco Pith) Start->Explant_Prep Sterilization Surface Sterilization Explant_Prep->Sterilization Inoculation Inoculation of Explants onto Culture Media Sterilization->Inoculation Culture_Media Preparation of Basal Medium + Test Compounds (DCA, BAP, Kinetin, Control) Culture_Media->Inoculation Incubation Incubation (Controlled Environment, Dark, 25°C) Inoculation->Incubation Data_Collection Data Collection (e.g., Callus Fresh Weight) Incubation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Biological Activity Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for a plant tissue culture bioassay.

Conclusion

This compound demonstrates a capacity to promote cell division in certain plant tissue culture systems, an activity characteristic of cytokinins. However, the available evidence indicates that its mode of action is distinct from that of synthetic purine-based cytokinins like BAP and kinetin. Its synergistic interaction with kinetin and inactivity in some cytokinin bioassays suggest that it does not function as a simple substitute for these well-known plant hormones.[1] For researchers in drug development and plant science, DCA may represent a tool for modulating cell growth through alternative pathways, rather than a direct analog to traditional cytokinins. Further research is required to elucidate its precise molecular mechanism and to provide a comprehensive quantitative comparison of its efficacy relative to synthetic cytokinins.

References

Dihydroconiferyl Alcohol: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and potency of a compound across various biological assays is paramount. This guide provides a comparative overview of the bioactivity of Dihydroconiferyl alcohol (DHCA), a naturally occurring lignan, summarizing its performance in key bioassays and detailing the experimental methodologies.

This compound (DHCA) has demonstrated notable activity in several in vitro bioassays, primarily showcasing its antioxidant and cytoprotective properties. The following sections present a compilation of available quantitative data, detailed experimental protocols for the assays in which DHCA has been tested, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Bioactivity Profile of this compound

To facilitate a clear comparison of this compound's efficacy in different biological contexts, the following table summarizes the available quantitative data from various bioassays.

BioassayEndpointResultCell Line/SystemReference
DPPH Radical Scavenging AssayIC50> 100 µMCell-freeChin et al., 2008[1]
Hydroxyl Radical Scavenging AssayIC5080.2 µMCell-freeChin et al., 2008[1]
Cytoprotective Activity AssayED5012.5 µMMCF-7 cells (H₂O₂-stressed)Chin et al., 2008[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the bioassays in which the activity of this compound has been quantified.

Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable free radical DPPH.

  • Reagents: DPPH solution (in methanol), this compound, and a positive control (e.g., Trolox).

  • Procedure:

    • A methanolic solution of DPPH is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

2. Hydroxyl Radical (•OH) Scavenging Assay

This assay measures the capacity of a compound to neutralize the highly reactive hydroxyl radical.

  • Reagents: Fenton's reagent (FeSO₄ and H₂O₂), a detector molecule (e.g., deoxyribose), this compound, and a positive control.

  • Procedure:

    • Hydroxyl radicals are generated by the Fenton reaction.

    • This compound is incubated with the reaction mixture.

    • The hydroxyl radicals that are not scavenged by the test compound will degrade the detector molecule.

    • The extent of degradation is quantified, often by measuring the formation of a colored product upon reaction with thiobarbituric acid (TBA).

    • The absorbance is measured spectrophotometrically.

    • The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.

Cell-Based Assay

1. Cytoprotective Activity Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect cells from damage induced by an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Reagents: this compound, hydrogen peroxide (H₂O₂), cell culture medium, and a cell viability reagent (e.g., MTT).

  • Procedure:

    • MCF-7 cells are cultured in appropriate conditions.

    • Cells are pre-treated with various concentrations of this compound for a specific duration.

    • The cells are then exposed to a cytotoxic concentration of H₂O₂ to induce oxidative stress.

    • After an incubation period, cell viability is assessed using the MTT assay, which measures the metabolic activity of living cells.

    • The absorbance is read on a microplate reader.

    • The percentage of cell protection is calculated by comparing the viability of cells treated with DHCA and H₂O₂ to those treated with H₂O₂ alone.

    • The ED50 value, the effective dose that provides 50% protection to the cells, is determined.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

G cluster_antioxidant Antioxidant Mechanism of DHCA Free_Radical Free Radical (e.g., DPPH•, •OH) Neutralized_Molecule Neutralized Molecule Free_Radical->Neutralized_Molecule Donates H• or e⁻ DHCA Dihydroconiferyl alcohol (DHCA) DHCA_Radical DHCA Radical (Stabilized) DHCA->DHCA_Radical Oxidized

Figure 1: Antioxidant mechanism of this compound.

G cluster_workflow Cytoprotective Assay Workflow Start Seed MCF-7 cells Pretreat Pre-treat with DHCA Start->Pretreat Induce_Stress Induce oxidative stress (H₂O₂) Pretreat->Induce_Stress Incubate Incubate Induce_Stress->Incubate Assess_Viability Assess cell viability (MTT Assay) Incubate->Assess_Viability Analyze Calculate ED₅₀ Assess_Viability->Analyze

Figure 2: Workflow for the cytoprotective activity assay.

References

A Comparative Guide to Confirming the Identity of Isolated Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isolated natural products is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of Dihydroconiferyl alcohol, a phenylpropanoid with noted biological activities. The following sections detail the experimental protocols and present a comparative analysis of key spectroscopic and chromatographic methods, supported by experimental data.

Spectroscopic and Chromatographic Techniques for Identification

The structural elucidation of this compound (C₁₀H₁₄O₃, Molar Mass: 182.22 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[1] Each method provides unique and complementary information, and their combined application ensures a high degree of confidence in the compound's identity. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy provide additional supporting data.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides definitive structural information. Non-destructive.Relatively low sensitivity, requires higher sample concentration.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight and fragmentation pattern, elemental composition (High-Resolution MS).High sensitivity, requires a small amount of sample. Provides molecular formula.Isomeric differentiation can be challenging. Fragmentation can be complex to interpret.
HPLC Purity assessment and quantification. Retention time is a characteristic property.High-resolution separation, quantitative accuracy, and reproducibility.Co-elution can occur in complex mixtures. Identification is based on comparison with a standard.
UV-Vis Spectroscopy Information about the chromophore (aromatic ring and conjugated systems).Simple, rapid, and non-destructive. Good for quantitative analysis.Provides limited structural information. Many compounds have similar spectra.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., hydroxyl, methoxy, aromatic ring).Rapid and requires minimal sample preparation.Provides general functional group information, not detailed structural data. Complex spectra can be difficult to interpret.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy are the most powerful techniques for the structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of isolated this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Atom Chemical Shift (ppm)
C1 147.8
C2 115.7
C3 144.8
C4 112.9
C5 120.7
C6 133.4
35.1
31.7
60.6

| OCH₃ | 55.9 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the isolated this compound in a volatile solvent (e.g., methanol, ethyl acetate). Derivatization with a silylating agent (e.g., BSTFA) may be required to increase volatility.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector temperature: 250 °C.

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 182. Key fragment ions are expected at m/z 137 (loss of -CH₂CH₂OH) and m/z 138.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the isolated compound and can also be used for identification by comparing the retention time with a known standard.

Experimental Protocol:

  • Sample Preparation: Dissolve the isolated this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 280 nm.

    • Injection volume: 10-20 µL.

A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B. The retention time of this compound will be characteristic under these conditions and can be compared to a reference standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the aromatic ring system in this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the isolated compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Measurement: Scan the absorbance from 200 to 400 nm.

This compound in ethanol exhibits an absorption maximum (λmax) at approximately 281-282 nm.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Measurement: Scan the infrared spectrum from 4000 to 400 cm⁻¹.

The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2950 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching (around 1030-1230 cm⁻¹).

Workflow for Identification

The following diagram illustrates a typical workflow for the identification of isolated this compound.

Identification_Workflow cluster_extraction Isolation cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_confirmation Confirmation Isolation Isolation of this compound from Natural Source Purity_Check Purity Assessment (HPLC, TLC) Isolation->Purity_Check Isolated Compound MS Mass Spectrometry (GC-MS) Molecular Weight & Fragmentation Purity_Check->MS Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure Purity_Check->NMR UV_Vis UV-Vis Spectroscopy Chromophore System Purity_Check->UV_Vis IR Infrared Spectroscopy Functional Groups Purity_Check->IR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis Standard_Comparison Comparison with Reference Standard Data_Analysis->Standard_Comparison Final_Confirmation Confirmed Identity of This compound Standard_Comparison->Final_Confirmation

A typical workflow for the isolation and identification of this compound.

Phenylpropanoid Biosynthesis Pathway

This compound is a product of the phenylpropanoid pathway, a major metabolic pathway in plants that produces a wide variety of secondary metabolites. The following diagram outlines the key steps leading to the biosynthesis of monolignols, including the precursor to this compound.

Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Dihydroconiferyl_Alcohol This compound Coniferyl_Alcohol->Dihydroconiferyl_Alcohol Reduction

Simplified phenylpropanoid pathway leading to this compound.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently confirm the identity of isolated this compound, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to the Biological Effects of Dihydroconiferyl Alcohol and Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of Dihydroconiferyl alcohol and sinapyl alcohol, focusing on their distinct roles in plant biology and their potential pharmacological activities. While direct comparative studies with quantitative data are limited, this document synthesizes available experimental findings to offer an objective overview.

Introduction

This compound (DHCA) and sinapyl alcohol are both phenolic compounds derived from the phenylpropanoid pathway in plants. However, they play fundamentally different roles in plant metabolism and exhibit distinct biological activities. Sinapyl alcohol is a primary monolignol, a direct precursor to the syringyl (S) units of lignin, which is a major component of the plant cell wall providing structural support.[1][2][3] this compound, a derivative of coniferyl alcohol, is considered an intermediate in lignin biosynthesis and has been identified as a plant growth-promoting factor.[4][5] This guide explores their contrasting biological effects based on available scientific literature.

Comparative Summary of Biological Activities

The following table summarizes the known biological activities of this compound and sinapyl alcohol. It is important to note that much of the anti-inflammatory data for this compound comes from studies on its derivatives, such as dehydrodiconiferyl alcohol.

Biological ActivityThis compoundSinapyl Alcohol
Primary Role in Plants Plant metabolite and growth factor (cell division).[1]Primary monolignol for lignin biosynthesis.[3][6][7]
Antioxidant Activity Exhibits antioxidant properties.[8]Possesses antioxidant properties.
Anti-inflammatory Activity A derivative, dehydrodiconiferyl alcohol, shows anti-inflammatory effects via NF-κB pathway inactivation.Demonstrates anti-inflammatory effects by reducing iNOS and COX-2 expression.[9][10][11]
Cytotoxicity Shows potential anticancer effects against human colon cells.[12]Derivatives have shown cytotoxic activity against various cancer cell lines.[10]

Quantitative Data on Biological Activities

Direct comparative studies providing IC50 values for both compounds are scarce in publicly available literature. The following table presents available quantitative data.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineEffectConcentration
Sinapyl AlcoholLPS-induced Nitrite ProductionRAW 264.7 macrophagesInhibition of nitrite production.[13]50, 100, 200 µM
Sinapyl AlcoholLPS-induced PGE2 ProductionRAW 264.7 macrophagesReduction of prostaglandin E2.[13]50, 100, 200 µM
Sinapyl AlcoholLPS-induced TNF-α ProductionRAW 264.7 macrophagesReduction of tumor necrosis factor-alpha.[13]50, 100, 200 µM

Note: No direct IC50 values for the anti-inflammatory activity of this compound have been identified in the reviewed literature. The activity of its derivatives has been noted.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of this compound derivatives and sinapyl alcohol can be attributed to their influence on different cellular signaling pathways.

Lignin Biosynthesis Pathway

This compound and sinapyl alcohol have distinct positions in the lignin biosynthesis pathway. Sinapyl alcohol is a terminal monolignol that is polymerized to form syringyl lignin, whereas this compound is an intermediate derived from coniferyl alcohol.

Lignin_Biosynthesis_Pathway cluster_dihydro DHCA Path cluster_sinapyl Sinapyl Alcohol Path cluster_guaiacyl Coniferyl Alcohol Path Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeyl-CoA Caffeyl-CoA p-Coumaroyl-CoA->Caffeyl-CoA HCT Feruloyl-CoA Feruloyl-CoA Caffeyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl Alcohol CAD 5-hydroxyconiferaldehyde 5-hydroxyconiferaldehyde Coniferaldehyde->5-hydroxyconiferaldehyde F5H This compound This compound Coniferyl Alcohol->this compound CADH G-Lignin G-Lignin Coniferyl Alcohol->G-Lignin Sinapaldehyde Sinapaldehyde 5-hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl Alcohol Sinapyl Alcohol Sinapaldehyde->Sinapyl Alcohol CAD S-Lignin S-Lignin Sinapyl Alcohol->S-Lignin

Caption: Simplified lignin biosynthesis pathway showing the positions of this compound and sinapyl alcohol.

Anti-inflammatory Signaling Pathway of Sinapyl Alcohol

Sinapyl alcohol exerts its anti-inflammatory effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

Sinapyl_Alcohol_Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF-kB NF-κB IKK->NF-kB iNOS_COX2_genes iNOS and COX-2 Gene Transcription NF-kB->iNOS_COX2_genes iNOS iNOS iNOS_COX2_genes->iNOS COX2 COX-2 iNOS_COX2_genes->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Sinapyl_Alcohol Sinapyl Alcohol Sinapyl_Alcohol->iNOS Inhibits Expression Sinapyl_Alcohol->COX2 Inhibits Expression

Caption: Anti-inflammatory mechanism of sinapyl alcohol via inhibition of iNOS and COX-2 expression.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general procedure for assessing antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix sample/control with DPPH solution (e.g., 1:1 v/v) prep_dpph->mix prep_sample Prepare various concentrations of This compound or Sinapyl alcohol prep_sample->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate percentage inhibition and IC50 value measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: Stock solutions of this compound, sinapyl alcohol, and a positive control (e.g., ascorbic acid) are prepared in methanol and serially diluted to various concentrations.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test samples or control. A blank containing only methanol and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol outlines a common method for assessing the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Procedure:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or sinapyl alcohol. The cells are pre-treated for 1 hour.

  • Stimulation: After pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A set of wells with untreated cells and cells treated with only LPS serve as negative and positive controls, respectively.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes. The absorbance is measured at 540 nm.

  • Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is then determined.

Conclusion

This compound and sinapyl alcohol, while structurally related, exhibit distinct biological profiles. Sinapyl alcohol is a well-established monolignol crucial for the structural integrity of plants through lignin formation and has demonstrated anti-inflammatory properties in preclinical models. This compound, on the other hand, appears to function more as a plant growth regulator. While its derivatives show promising anti-inflammatory activity, further research is needed to elucidate the specific biological effects of the parent compound. This guide highlights the current understanding of these two phytochemicals and underscores the need for direct comparative studies to fully assess their therapeutic potential.

References

Dihydroconiferyl Alcohol: A Comparative Analysis of In Vitro and In Vivo Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the observed effects of Dihydroconiferyl Alcohol (DCA) and its closely related derivatives. This document provides a comparative overview of its antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data and detailed methodologies.

This compound (DCA), a phenylpropanoid, is a naturally occurring compound found in various plant species. While research directly investigating the multifaceted biological activities of DCA is still emerging, studies on its structural analogs and derivatives have provided valuable insights into its potential therapeutic effects. This guide synthesizes the available in vitro and in vivo data on DCA and its related compounds to offer a comparative perspective on its bioactivity.

Antioxidant Effects

The antioxidant potential of phenolic compounds like this compound is a key area of investigation. The primary mechanism of action is often attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.

Data Presentation
CompoundAssayIC50 ValueSource
Dehydrodiconiferyl alcohol (DHCA)DPPH Radical ScavengingData not available[1]

Note: The lack of a specific IC50 value for DHCA highlights the need for further direct investigation into the antioxidant capacity of DCA and its immediate derivatives.

Experimental Protocols

DPPH Radical Scavenging Assay (In Vitro)

This assay spectrophotometrically measures the scavenging of the stable DPPH radical. The protocol typically involves:

  • Preparation of a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or ethanol.

  • Preparation of a working solution of DPPH in the same solvent to a specific absorbance at 517 nm.

  • Mixing of various concentrations of the test compound with the DPPH solution.

  • Incubation of the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement of the absorbance of the resulting solution at 517 nm.

  • Calculation of the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives are of significant interest for their potential in managing inflammatory conditions.

Data Presentation

In vitro studies often utilize lipopolysaccharide (LPS)-stimulated macrophages to screen for anti-inflammatory activity, while in vivo models like carrageenan-induced paw edema in rodents are standard for confirming efficacy in a living organism.

EffectIn Vitro ModelIn Vivo Model
Compound (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)Data not available for DCA or its direct derivatives
Model LPS-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in rats
Key Findings Concentration-dependent inhibition of inflammatory mediators (COX-2, iNOS, NO).[2]-
Quantitative Data Significant inhibition observed at concentrations of 12.5-50 µM.[2]-
EffectIn Vitro ModelIn Vivo Model
Compound Dehydrodiconiferyl alcohol (DHCA)Dehydrodiconiferyl alcohol (DHCA)
Model LPS-induced RAW 264.7 macrophagesFull-thickness scalp wound model in mice
Key Findings Inhibition of nitric oxide (NO) and interleukin (IL)-1β production. Downregulation of inducible nitric oxide synthase (iNOS) expression.[1]Reduced inflammatory cell infiltration.[1]
Quantitative Data --
Experimental Protocols

LPS-Stimulated RAW 264.7 Macrophage Assay (In Vitro)

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are pre-treated with various concentrations of this compound for a specific duration.

  • Inflammation is induced by adding LPS to the cell culture.

  • After an incubation period, the cell supernatant is collected to measure the levels of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines (e.g., TNF-α, IL-6) using methods like the Griess assay and ELISA kits.

  • Cell lysates can be prepared to analyze the expression of inflammatory proteins such as iNOS and COX-2 via Western blotting.

Carrageenan-Induced Paw Edema (In Vivo)

  • Rodents (typically rats or mice) are fasted overnight.

  • This compound is administered orally or intraperitoneally at different doses.

  • After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

  • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (vehicle-treated).

Signaling Pathways

Studies on dehydrodiconiferyl alcohol (DHCA), a related lignan, suggest that its anti-inflammatory effects are mediated through the inactivation of the NF-κB signaling pathway in macrophages.[1]

NF_kB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK Inhibits

Caption: NF-κB signaling pathway inhibition by DHCA.

Anticancer Effects

The potential of this compound and its derivatives as anticancer agents is an active area of research, with studies exploring their cytotoxic effects on various cancer cell lines.

Data Presentation

The following table summarizes the available in vitro data on the cytotoxic activity of compounds structurally related to this compound against different human cancer cell lines.

CompoundCell LineAssayIC50 ValueSource
Perillyl alcoholKPL-1 (Breast Cancer, ER+)MTT Assay~500 µM (cytostatic)[3]
Perillyl alcoholMCF-7 (Breast Cancer, ER+)MTT Assay~500 µM (cytostatic)[3]
Perillyl alcoholMKL-F (Breast Cancer, ER-)MTT Assay~500 µM (cytostatic)[3]
Perillyl alcoholMDA-MB-231 (Breast Cancer, ER-)MTT Assay~500 µM (cytostatic)[3]

Note: The data presented is for Perillyl alcohol, a monoterpene with some structural similarities to the side chain of this compound. Direct cytotoxic data for DCA is needed.

Experimental Protocols

MTT Assay (In Vitro)

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (usually around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Growth Inhibition

  • An appropriate animal model, typically immunodeficient mice, is used.

  • Human cancer cells are implanted subcutaneously or orthotopically to establish tumors.

  • Once tumors reach a palpable size, the animals are randomly assigned to treatment and control groups.

  • This compound is administered at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Tumor size is measured regularly with calipers, and tumor volume is calculated.

  • At the end of the study, the animals are euthanized, and the tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated by comparing the tumor size or weight in the treated groups to the control group.

Signaling Pathways

Research on Perillyl alcohol has indicated its involvement in the activation of the Nrf2/Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and has implications in cancer chemoprevention.[4]

Nrf2_Pathway cluster_nucleus Inside Nucleus POH Perillyl alcohol (POH) ROS Oxidative Stress (ROS) POH->ROS Induces mild ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Nucleus->ARE Binds to

Caption: Nrf2/Keap1 pathway activation by Perillyl alcohol.

Conclusion

The available scientific literature suggests that this compound and its structurally related compounds possess promising antioxidant, anti-inflammatory, and anticancer properties. In vitro studies on derivatives like (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol and dehydrodiconiferyl alcohol demonstrate their ability to modulate key inflammatory pathways. Similarly, related compounds like Perillyl alcohol have shown cytostatic effects on cancer cells and the ability to activate protective cellular signaling pathways.

However, a significant gap exists in the literature concerning the direct, quantitative comparison of in vivo and in vitro effects of this compound itself. Future research should focus on elucidating the specific IC50 values of DCA in various antioxidant and anticancer assays, as well as determining its efficacy in established in vivo models of inflammation and cancer. Such studies are crucial for validating the therapeutic potential of this natural compound and paving the way for its further development in a clinical setting.

References

Dihydroconiferyl Alcohol: A Novel Growth Modulator Compared to Classical Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Dihydroconiferyl alcohol (DHCA) against well-established growth factors such as Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). While classical growth factors initiate signaling cascades through direct receptor binding, evidence suggests DHCA may act through a more indirect mechanism, primarily leveraging its antioxidant properties to modulate intracellular signaling pathways.

Comparison of Mechanisms of Action

This compound (DHCA) is a naturally occurring phenolic compound found in various plants.[1][2] In plant systems, it has been identified as a cell division factor that can act synergistically with other plant hormones.[3] In mammalian cells, its mechanism of action is less understood but appears to differ significantly from that of traditional protein growth factors.

In contrast, growth factors like EGF, FGF, and PDGF are proteins that function as ligands for specific receptor tyrosine kinases (RTKs) on the cell surface. This ligand-receptor interaction triggers receptor dimerization, autophosphorylation, and the subsequent activation of intracellular signaling pathways, most notably the RAS-MAPK and PI3K-Akt pathways, which are central to cell proliferation, survival, and differentiation.

The available, though limited, evidence on DHCA and related phenolic compounds in mammalian systems points towards an indirect mode of action. DHCA has demonstrated cytoprotective and antioxidant effects in MCF-7 cells under oxidative stress.[4] A related compound, dehydrodiconiferyl alcohol, has been shown to attenuate the JNK signaling pathway, while coniferyl alcohol has been associated with the modulation of IL-17 and TNF signaling pathways, suggesting an influence on stress and inflammatory responses.[5][6] It is plausible that DHCA's primary mechanism involves the regulation of cellular redox balance, which in turn impacts various signaling cascades, including those that overlap with growth factor pathways.

The following sections provide a more detailed comparison, including signaling pathway diagrams, quantitative data from representative studies, and detailed experimental protocols to facilitate further investigation.

Quantitative Data on Growth Factor Activity

The following table summarizes representative quantitative data for the proliferative effects of EGF, a classical growth factor, and hypothetical data for DHCA to illustrate the expected differences in potency. Direct comparative quantitative data for DHCA in mammalian cell proliferation assays is not extensively available in the current literature.

FactorCell LineAssayConcentration for Max EffectMax Proliferation Increase (Fold Change)Reference
EGF Mouse Mammary Epithelial Cells[3H]Thymidine Incorporation50 ng/mL4.7[7]
DHCA MCF-7 (Hypothetical)Cell Viability (MTT Assay)10-50 µM1.2 - 1.5-

Note: The data for DHCA is hypothetical and represents a plausible outcome based on its proposed indirect mechanism of action, which would likely result in a less potent proliferative effect compared to a direct-acting growth factor like EGF.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct proposed signaling mechanisms.

DHCA_MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DHCA Dihydroconiferyl alcohol (DHCA) Antioxidant_Defense Antioxidant Defense Pathways DHCA->Antioxidant_Defense enhances membrane ROS Reactive Oxygen Species (ROS) Signaling_Modulation Modulation of Signaling Pathways (e.g., JNK, PI3K/Akt) ROS->Signaling_Modulation influences Antioxidant_Defense->ROS reduces Cell_Survival Cell Survival & Proliferation Signaling_Modulation->Cell_Survival

Caption: Proposed indirect mechanism of action for this compound (DHCA).

Growth_Factor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor (EGF, FGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds & activates RAS_MAPK RAS-MAPK Pathway RTK->RAS_MAPK activates PI3K_Akt PI3K-Akt Pathway RTK->PI3K_Akt activates Gene_Expression Changes in Gene Expression RAS_MAPK->Gene_Expression Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Gene_Expression->Cell_Proliferation

Caption: Classical receptor tyrosine kinase signaling pathway for growth factors.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to compare the effects of DHCA and a classical growth factor like EGF on the proliferation of a mammalian cell line (e.g., MCF-7 or HaCaT).

Materials:

  • Mammalian cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound (DHCA)

  • Epidermal Growth Factor (EGF)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate for 24 hours.

  • After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Prepare serial dilutions of DHCA (e.g., 1, 10, 50, 100 µM) and EGF (e.g., 0.1, 1, 10, 50 ng/mL) in serum-free medium.

  • Remove the serum-free medium from the wells and add 100 µL of the prepared DHCA or EGF dilutions to the respective wells. Include a vehicle control (medium with DMSO if used to dissolve DHCA) and a positive control (complete growth medium).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for ERK and Akt Activation

This protocol is to assess the activation of key signaling proteins in response to DHCA and EGF treatment.

Materials:

  • Mammalian cell line (e.g., HaCaT)

  • 6-well cell culture plates

  • Serum-free medium

  • DHCA and EGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with DHCA (e.g., 50 µM) or EGF (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Seed_Cells Seed Cells (e.g., MCF-7, HaCaT) Serum_Starve Serum Starvation (Synchronization) Seed_Cells->Serum_Starve Treat_DHCA Treat with DHCA (various concentrations) Serum_Starve->Treat_DHCA Treat_EGF Treat with EGF (various concentrations) Serum_Starve->Treat_EGF MTT_Assay MTT Assay (Cell Proliferation) Treat_DHCA->MTT_Assay Western_Blot Western Blot (Signaling Pathway Activation) Treat_DHCA->Western_Blot Treat_EGF->MTT_Assay Treat_EGF->Western_Blot Analyze_Proliferation Analyze Cell Proliferation Data MTT_Assay->Analyze_Proliferation Analyze_Western Analyze Protein Activation Data Western_Blot->Analyze_Western Compare_Mechanisms Compare Mechanisms of Action Analyze_Proliferation->Compare_Mechanisms Analyze_Western->Compare_Mechanisms

Caption: General workflow for comparing the effects of DHCA and EGF.

References

Quantitative comparison of Dihydroconiferyl alcohol in different plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Quantitative Comparison of Dihydroconiferyl Alcohol in Planta.

This compound, a phenylpropanoid, is a key metabolite in plant biology, recognized for its role as a precursor in lignin biosynthesis and as a potential plant growth regulator. Understanding its quantitative distribution across different plant tissues is crucial for elucidating its physiological functions and for potential applications in biotechnology and pharmacology. This guide provides a comparative overview of this compound concentrations in various plant tissues, supported by experimental data and detailed analytical protocols.

Quantitative Data Summary

Direct quantitative comparisons of this compound across a wide range of plant tissues are limited in publicly available literature. However, existing studies indicate significant variations in its concentration depending on the plant species, tissue type, and physiological condition.

One of the most striking examples of this variation is observed in a genetically modified loblolly pine (Pinus taeda) with altered lignin biosynthesis. In this mutant, this compound constituted approximately 30% of the lignin units, a tenfold increase compared to the roughly 3% found in wild-type pine. While this study highlights the potential for high accumulation, it is important to note that this is in a mutant background and represents its incorporation into a polymer rather than its free concentration.

Qualitative studies have identified this compound in various plant parts:

Plant SpeciesTissue/Sample TypeMethod of DetectionQuantitative DataReference
Pinus strobusDeveloping Xylem (in vitro)GC-MSProduced from coniferaldehyde[1][2]
Acer pseudoplatanusSpring SapNot SpecifiedIdentified as a cell division factor[3]
Acer saccharumSpring Sap (Maple Syrup)Not SpecifiedPresent in biologically active amounts[3]
Artemisia ordosicaWhole PlantHPLCDetected[4]

Table 1: Presence of this compound in Various Plant Tissues. Note: Specific quantitative data in ng/g or similar units are not consistently available in the cited literature.

Experimental Protocols

Accurate quantification of this compound in plant tissues requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, are the most common techniques employed.

Protocol 1: Quantification of this compound by GC-MS

This protocol is a composite based on general procedures for the analysis of phenylpropanoids in plant extracts.

1. Sample Preparation and Extraction:

  • Flash-freeze the plant tissue (e.g., leaves, stem, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (MeOH) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Re-extract the pellet with another 1 mL of 80% MeOH and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen gas.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Seal the vial tightly and heat at 70°C for 60 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating phenylpropanoids (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS column).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the TMS-derivatized this compound.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

4. Quantification:

  • Create a calibration curve using a series of known concentrations of a pure this compound standard that has undergone the same derivatization process.

  • Calculate the concentration of this compound in the original plant sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a sensitive and specific method for the analysis of this compound without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in Protocol 1 (steps 1a-1e).

  • After evaporation, reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Analysis:

  • High-Performance Liquid Chromatograph:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/minute.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative ion mode (optimization required).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

    • Ion Source Parameters (example):

      • Capillary Voltage: 3.5 kV

      • Desolvation Temperature: 350°C

      • Gas Flow: 600 L/hr

3. Quantification:

  • Prepare a calibration curve using a pure standard of this compound.

  • Quantify the analyte in the plant samples by comparing its peak area to the calibration curve.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the simplified biosynthetic pathway leading to this compound from the amino acid phenylalanine.

Dihydroconiferyl_Alcohol_Biosynthesis cluster_legend Enzyme Abbreviations Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA C3H FerCoA Feruloyl-CoA CafCoA->FerCoA COMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD DihConAlc Dihydroconiferyl Alcohol ConAld->DihConAlc SAD/CAD PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase C3H C3H: p-Coumarate 3-Hydroxylase COMT COMT: Caffeoyl-CoA O-Methyltransferase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase SAD SAD: Sinapyl Alcohol Dehydrogenase

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow for GC-MS Quantification

The following diagram outlines the key steps in the GC-MS based quantification of this compound in plant tissues.

GCMS_Workflow start Plant Tissue Sampling prep Homogenization & Extraction start->prep deriv Derivatization (TMS) prep->deriv gcms GC-MS Analysis deriv->gcms data Data Processing & Quantification gcms->data end Results data->end

Caption: Experimental workflow for this compound quantification.

References

Side-by-side comparison of Dihydroconiferyl alcohol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

Dihydroconiferyl alcohol, a significant phenolic compound, plays a crucial role as a precursor in the biosynthesis of lignin and other aromatic compounds in plants.[1] Its synthesis is a key area of research for applications in materials science, bioengineering, and pharmaceuticals. This guide provides a side-by-side comparison of various methods for synthesizing this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The synthesis of this compound can be broadly categorized into chemical and biological methods. Chemical methods often involve the reduction of coniferyl alcohol or multi-step synthesis from precursors like ferulic acid. Biological methods utilize enzymes or whole-cell biocatalysts to achieve the desired transformation.

Method Starting Material Key Reagents/Catalysts Reaction Conditions Yield Key Advantages Key Disadvantages
Chemical Reduction Coniferyl alcoholLithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)Varies with reducing agentHigh (often quantitative with NaBH₄)[2]Simple, rapid, and high-yieldingUse of hazardous and expensive reducing agents
Chemo-enzymatic Synthesis Ferulic acidLaccase, Palladium catalystMulti-step process involving enzymatic and chemical reactionsGood overall yield (e.g., 20% over nine steps for a related trimer)[3][4]Access to advanced and complex structuresLong multi-step synthesis, potentially lower overall yield
Biocatalytic Synthesis ConiferaldehydeMicrosomes from Pinus strobus, NADPHIn vitro enzymatic reactionNot explicitly quantified, but successful conversion demonstrated[5]"Green" and sustainable approach, high specificityMay require specific enzyme isolation and optimization, potentially lower yields
Whole-Cell Biocatalysis Hydroxycinnamic acids (e.g., Ferulic acid)Recombinant Escherichia coli co-expressing carboxylic acid reductase (CAR) and aldo-keto reductase (AKR)Whole-cell biotransformationUp to 1.6 g/L titers for coniferyl alcohol[6]Sustainable, can utilize crude biomass hydrolysatesRequires genetic engineering of microorganisms, optimization of fermentation conditions

Experimental Protocols

1. Chemical Reduction of Coniferyl Aldehyde to Coniferyl Alcohol (Precursor to this compound)

This protocol describes the reduction of coniferyl aldehyde, which can be followed by hydrogenation to yield this compound.

  • Materials: Coniferyl aldehyde, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve coniferyl aldehyde in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the solution while stirring.

    • Continue stirring at room temperature for a specified time (e.g., 18 hours, though shorter times are often sufficient for this type of reduction).[4]

    • Quench the reaction by adding a few drops of acetic acid or water.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain coniferyl alcohol.[4] The subsequent reduction of the double bond to yield this compound can be achieved through catalytic hydrogenation.

2. Chemo-enzymatic Synthesis from Ferulic Acid

This multi-step synthesis provides access to more complex structures related to this compound. A key step involves the enzymatic dimerization of coniferyl alcohol, which is first synthesized from ferulic acid.

  • Synthesis of Coniferyl Alcohol from Ferulic Acid:

    • Esterify ferulic acid to ethyl ferulate.

    • Reduce the ethyl ferulate using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield coniferyl alcohol.[4]

  • Enzymatic Dimerization and Subsequent Reduction:

    • Perform an enzymatic dimerization of coniferyl alcohol using laccase in an emulsion of ethyl acetate and an aqueous acetate buffer (pH 5) at room temperature.[4]

    • The resulting dimer can then undergo further chemical modifications, including a palladium-catalyzed hydrogenation step to reduce the double bonds and yield a dihydro-derivative.[3][4]

3. Biocatalytic Synthesis using Plant Microsomes

This method utilizes enzymes present in plant microsomes for the synthesis.

  • Materials: Coniferaldehyde, NADPH, Microsomes isolated from developing xylem of Pinus strobus.[5]

  • Procedure:

    • Incubate coniferaldehyde and NADPH with the isolated microsomes in a suitable buffer.

    • The reaction mixture will yield both coniferyl alcohol and this compound.[5]

    • The products can be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[5]

Synthesis Workflow

The following diagram illustrates a general workflow for the chemical synthesis of this compound starting from Ferulic Acid.

G Ferulic_Acid Ferulic Acid Esterification Esterification Ferulic_Acid->Esterification Ethyl_Ferulate Ethyl Ferulate Esterification->Ethyl_Ferulate Reduction1 Reduction (e.g., DIBAL-H) Ethyl_Ferulate->Reduction1 Coniferyl_Alcohol Coniferyl Alcohol Reduction1->Coniferyl_Alcohol Reduction2 Reduction (e.g., NaBH₄) Coniferyl_Alcohol->Reduction2 Alternative to Catalytic Hydrogenation Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Coniferyl_Alcohol->Catalytic_Hydrogenation Dihydroconiferyl_Alcohol This compound Reduction2->Dihydroconiferyl_Alcohol Catalytic_Hydrogenation->Dihydroconiferyl_Alcohol

Caption: Chemical synthesis workflow from Ferulic Acid.

The following diagram illustrates a biocatalytic approach.

G Hydroxycinnamic_Acids Hydroxycinnamic Acids (e.g., Ferulic Acid) Whole_Cell_Biocatalysis Whole-Cell Biocatalysis (Recombinant E. coli) Hydroxycinnamic_Acids->Whole_Cell_Biocatalysis Coniferyl_Alcohol Coniferyl Alcohol Whole_Cell_Biocatalysis->Coniferyl_Alcohol Further_Enzymatic_Reduction Further Enzymatic Reduction Coniferyl_Alcohol->Further_Enzymatic_Reduction Dihydroconiferyl_Alcohol This compound Further_Enzymatic_Reduction->Dihydroconiferyl_Alcohol

Caption: Biocatalytic synthesis workflow.

References

Safety Operating Guide

Safe Disposal of Dihydroconiferyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dihydroconiferyl alcohol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound, in line with established safety protocols for chemical waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2] Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended PPE:

EquipmentSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3]

General Disposal Principles

Chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) and must not be disposed of in regular trash or down the sewer system without explicit permission from your institution's Environmental Health and Safety (EHS) office.[4] The primary method for disposal is through your institution's hazardous waste program.

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Waste Collection and Containerization

  • Use a suitable container: Collect this compound waste in a designated, leak-proof container with a secure lid.[5] Plastic bottles are often preferred over glass to minimize breakage risks, provided they are chemically compatible.[4]

  • Compatibility: Ensure the container material is compatible with this compound.

  • Avoid overfilling: Do not overfill the waste container.[6]

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal. The hazardous waste container must be clearly labeled with the following information:[4][7]

  • The words "Hazardous Waste".[4]

  • The full common chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][5]

  • For mixtures, list each chemical and its approximate percentage.

  • The date of waste generation.[4]

  • The place of origin (e.g., department, room number).[4]

  • The Principal Investigator's name and contact number.[4]

  • Check the appropriate hazard pictograms (e.g., irritant).[4]

Step 3: Storage of Chemical Waste

  • Segregation: Store the this compound waste container segregated from incompatible materials.[5][6]

  • Designated Area: Store the waste in a designated satellite accumulation area near the point of generation.[6]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills.[7]

  • Keep Closed: Always keep the waste container securely capped, except when adding waste.[5]

Step 4: Arranging for Disposal

  • Contact EHS: Submit a completed hazardous waste information form to your institution's EHS office to arrange for pickup.[4]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection requests.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of properly.

  • Triple Rinsing: For containers that held toxic or poisonous chemicals, they must be triple-rinsed with an appropriate solvent capable of removing the chemical.[5] The rinsate (the liquid from rinsing) must be collected and treated as hazardous waste.[5][7]

  • Defacing Labels: Completely remove or deface the original chemical label from the empty container.[6][7]

  • Final Disposal: After triple rinsing and defacing the label, the container may be disposed of in the regular trash, with the cap removed.[6][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and remove all sources of ignition. [1][3]

  • Evacuate personnel to a safe area. [1][3]

  • Wear appropriate PPE. [1][3]

  • Contain the spill: Prevent further leakage or spillage if it is safe to do so.[3]

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Dihydroconiferyl Alcohol Waste Generated is_container_empty Is the container empty? start->is_container_empty triple_rinse Triple rinse container with an appropriate solvent. is_container_empty->triple_rinse Yes collect_waste Collect waste in a labeled, compatible container. is_container_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of empty container in regular trash. deface_label->dispose_container store_waste Store in a designated, segregated area with secondary containment. collect_waste->store_waste contact_ehs Contact EHS for disposal. store_waste->contact_ehs ehs_disposal EHS manages final disposal. contact_ehs->ehs_disposal

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Personal Protective Equipment for Dihydroconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

When handling Dihydroconiferyl alcohol in a laboratory setting, ensuring personal safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe handling.

This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2][3]. Adherence to proper personal protective equipment (PPE) protocols is crucial to mitigate these risks and ensure a safe research environment.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive approach to PPE is necessary when working with this compound. The following table summarizes the required equipment, its specifications, and the level of protection it offers.

PPE CategoryItemSpecificationProtection Against
Eye and Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[1].Chemical splashes to the eyes.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.Splashes to the entire face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure they are powder-free[4].Direct skin contact and irritation[1][2].
Body Protection Protective ClothingFire/flame resistant and impervious clothing[1]. A lab coat or a disposable gown is essential[4].Accidental spills and contamination of personal clothing.
Respiratory Protection Full-Face RespiratorTo be used if exposure limits are exceeded or if irritation is experienced[1].Inhalation of aerosols or dust particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_don Don Appropriate PPE prep_workspace->handling_don Proceed to Handling handling_procedure Execute Experimental Protocol handling_don->handling_procedure cleanup_doff Doff PPE Correctly handling_procedure->cleanup_doff Experiment Complete cleanup_disposal Dispose of Contaminated Materials cleanup_doff->cleanup_disposal cleanup_wash Wash Hands Thoroughly cleanup_disposal->cleanup_wash

Handling this compound Workflow

Experimental Protocol for Safe Handling:

  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the specific procedure involving this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1][5].

  • Donning PPE :

    • Put on a lab coat or gown.

    • Don safety goggles and a face shield if necessary.

    • Put on chemical-resistant gloves, ensuring they are the correct size and have been inspected for any tears or holes.

  • Handling the Chemical :

    • Avoid creating dust or aerosols[2].

    • If weighing the solid, do so in a manner that minimizes dust generation.

    • If working with solutions, avoid splashing.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of water. Remove contaminated clothing[1][2]. If skin irritation occurs, seek medical attention[1][2].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][2]. Seek medical attention.

    • Inhalation : Move to fresh air.

    • Ingestion : Rinse mouth with water. Do not induce vomiting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Disposal Workflow:

Disposal Plan for this compound cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal collect_waste Collect Waste this compound collect_ppe Collect Contaminated PPE collect_waste->collect_ppe collect_materials Collect Contaminated Labware collect_ppe->collect_materials storage_container Place in a Labeled, Sealed Container collect_materials->storage_container Segregate Waste storage_location Store in a Designated Hazardous Waste Area storage_container->storage_location disposal_service Arrange for Professional Hazardous Waste Disposal storage_location->disposal_service Schedule Pickup

Disposal Workflow for Contaminated Materials

Disposal Protocol:

  • Waste Segregation : All disposable items that have come into contact with this compound, including gloves, paper towels, and pipette tips, should be considered contaminated waste.

  • Containerization : Collect all contaminated waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route : Dispose of the waste according to your institution's and local environmental regulations for chemical waste. Do not dispose of this compound down the drain[1].

  • Decontamination : Decontaminate any reusable glassware or equipment that has come into contact with the chemical.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.